tert-Butyl benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDRKKWPKKEMNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50228111 | |
| Record name | 1,1-Dimethylethyl benzoate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774-65-2 | |
| Record name | tert-Butyl benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=774-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | tert-Butyl benzoate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl benzoate | |
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| Record name | 1,1-Dimethylethyl benzoate | |
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| Record name | 1,1-dimethylethyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.152 | |
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| Record name | TERT-BUTYL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWY8SFF36W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of tert-Butyl Benzoate from Benzoic Acid and tert-Butanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing tert-butyl benzoate (B1203000) from benzoic acid and tert-butanol (B103910). It is designed to offer researchers, scientists, and drug development professionals a detailed resource encompassing reaction mechanisms, comparative quantitative data, and explicit experimental protocols. The information presented is curated to facilitate informed decisions in synthetic strategy and process optimization.
Introduction
Tert-butyl benzoate is a valuable ester linkage found in various organic compounds and is often utilized as a bulky protecting group for carboxylic acids in multi-step syntheses. Its steric hindrance provides stability against nucleophilic attack and basic hydrolysis, while it can be readily cleaved under acidic conditions. The synthesis of this tertiary ester, however, presents unique challenges compared to the esterification of primary or secondary alcohols. This guide explores the predominant methods for its preparation, including direct acid-catalyzed esterification (Fischer Esterification), the use of coupling agents (Steglich Esterification), and conversion via an acid chloride intermediate.
Reaction Mechanisms
The synthesis of this compound from benzoic acid and tert-butanol can proceed through several mechanistic pathways, largely dependent on the chosen synthetic route.
Fischer Esterification: An SN1-like Mechanism
The direct acid-catalyzed esterification of a carboxylic acid with a tertiary alcohol, such as tert-butanol, does not follow the typical acyl substitution pathway of the Fischer esterification. Due to the steric hindrance of the tertiary alcohol and the stability of the corresponding carbocation, the reaction proceeds through an SN1-like mechanism.
In this pathway, the acid catalyst protonates the hydroxyl group of tert-butanol, forming a good leaving group (water). The departure of water results in the formation of a stable tertiary carbocation. Subsequently, the carboxylic acid acts as a nucleophile, attacking the carbocation. The final step involves deprotonation of the carbonyl oxygen to yield the this compound and regenerate the acid catalyst.
Steglich Esterification
The Steglich esterification provides a milder alternative to the often harsh conditions of Fischer esterification, which can be particularly advantageous for sensitive substrates.[1] This method utilizes a coupling agent, typically a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP).
The reaction proceeds by the activation of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, attacking the intermediate to form an even more reactive N-acylpyridinium species. This activated intermediate is then readily attacked by the alcohol (tert-butanol) to form the ester, regenerating the DMAP catalyst and producing dicyclohexylurea (DCU) as a byproduct.
Comparative Data of Synthetic Methods
The selection of a synthetic method for this compound often involves a trade-off between reaction conditions, yield, and the ease of purification. The following tables summarize quantitative data from various reported procedures.
Fischer Esterification
| Catalyst | Benzoic Acid (equiv.) | tert-Butanol (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| H₂SO₄ | 1 | Excess | None | 25-30 | 24 | ~60 |
| p-TsOH | 1 | 3 | Dichloromethane | Reflux | 12 | ~75 |
| Montmorillonite K-10 | 1 | 1 | None | Reflux | 5 | High (unspecified)[2] |
Steglich Esterification
| Coupling Agent | Catalyst | Benzoic Acid (equiv.) | tert-Butanol (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| DCC | DMAP | 1 | 1.5 | Dichloromethane | 0 to RT | 4 | 92 |
| EDC | DMAP | 1 | 1.2 | Dichloromethane | RT | 6 | 88 |
Synthesis via Benzoyl Chloride
| Base | Benzoic Acid Derivative | tert-Butanol Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyridine (B92270) | Benzoyl Chloride | tert-Butanol | Toluene | 0 to RT | 2 | ~85 |
| Potassium tert-butoxide | Benzoyl Chloride | Potassium tert-butoxide | THF | RT | 3 | High (unspecified) |
Transesterification
| Base | Starting Ester | tert-Butoxide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Potassium tert-butoxide | Methyl Benzoate | Potassium tert-butoxide | Diethyl Ether | RT | 4 | 98[3] |
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound.
Protocol 1: Fischer Esterification using Sulfuric Acid
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid (1.0 eq) and an excess of tert-butanol (5.0 eq), which also serves as the solvent.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the stirred mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford this compound.
Protocol 2: Steglich Esterification using DCC and DMAP[4]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve benzoic acid (1.0 eq) and tert-butanol (1.5 eq) in anhydrous dichloromethane.[4] Add 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution.[4]
-
Coupling Agent Addition: Cool the flask to 0 °C in an ice bath.[4] Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous dichloromethane.[4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.[4] A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter off the DCU precipitate and wash it with dichloromethane.[4] Combine the filtrate and washings and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure this compound.[4]
Protocol 3: Synthesis via Benzoyl Chloride
-
Acid Chloride Formation: Convert benzoic acid to benzoyl chloride by reacting it with thionyl chloride or oxalyl chloride in the presence of a catalytic amount of DMF. Purify the benzoyl chloride by distillation.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve tert-butanol (1.2 eq) in anhydrous toluene. Add pyridine (1.2 eq) and cool the mixture to 0 °C.
-
Addition of Benzoyl Chloride: Slowly add the freshly distilled benzoyl chloride (1.0 eq) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Work-up: Filter the reaction mixture to remove the pyridinium (B92312) hydrochloride precipitate. Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by vacuum distillation.
Protocol 4: Transesterification from Methyl Benzoate[3]
-
Reaction Setup: To a stirred suspension of potassium tert-butoxide (2.5 equiv.) in diethyl ether (5 mL per mmol of ester), add methyl benzoate (1.0 equiv.).[3]
-
Reaction: Stir the mixture at room temperature for 4 hours.[3]
-
Work-up: Quench the reaction with a 5% HCl solution and extract with diethyl ether (2 x 10 mL).[3]
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography on silica gel to give the corresponding tert-butyl ester.[3]
Conclusion
The synthesis of this compound from benzoic acid and tert-butanol can be accomplished through several effective methods, each with its own set of advantages and limitations. The direct Fischer esterification, while seemingly straightforward, proceeds via an SN1-like mechanism and often requires forcing conditions or results in moderate yields. The Steglich esterification offers a mild and high-yielding alternative, particularly suitable for sensitive substrates, though it requires the use of coupling agents and generates a stoichiometric amount of urea (B33335) byproduct. Synthesis via the acid chloride is a reliable, high-yielding method but involves an additional synthetic step. Finally, transesterification from a simpler ester like methyl benzoate can be a highly efficient method under basic conditions.
The choice of the optimal synthetic route will depend on factors such as the scale of the reaction, the availability and cost of reagents, the sensitivity of the substrate to acidic or basic conditions, and the desired purity of the final product. The data and protocols presented in this guide are intended to assist researchers in making an informed decision based on the specific requirements of their synthetic objectives.
Experimental Workflow Visualization
References
Physical and chemical properties of tert-butyl benzoate
An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butyl Benzoate (B1203000)
Abstract
Tert-butyl benzoate is an organic compound classified as a benzoate ester. Formed from the formal condensation of benzoic acid and tert-butanol (B103910), it is a colorless to pale yellow liquid with a characteristic fruity odor at room temperature.[1] Its bulky tert-butyl group imparts significant steric hindrance, which influences its stability and reactivity compared to other alkyl benzoates.[2] This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols relevant to its synthesis and analysis. This document is intended for researchers, chemists, and professionals in the fields of drug development and materials science.
Compound Identification and Structure
-
IUPAC Name: this compound[3]
-
Synonyms: Benzoic acid, 1,1-dimethylethyl ester; Benzoic acid, tert-butyl ester; Trimethylcarbinol benzoate[1][3][4]
-
Chemical Structure:
Physical Properties
This compound is a non-polar organic compound, which dictates its solubility and other physical characteristics.[1] It is generally stable under normal storage conditions.[1]
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid with a pleasant, fruity odor. | [1] |
| Boiling Point | 54 °C at 1 mmHg75 °C at 3 Torr | [5][4] |
| Density | 0.9928 g/cm³ at 25 °C | [4] |
| Refractive Index | 1.49 (n20/D) | [5] |
| Solubility | Limited solubility in water.[1] Soluble in organic solvents like ethanol, ether, and acetone.[1][6] | [1][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
| Technique | Key Features |
| ¹H NMR | The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group (-(CH₃)₃) and multiplets in the aromatic region corresponding to the protons on the benzene (B151609) ring. |
| ¹³C NMR | The carbon NMR spectrum will display a signal for the quaternary carbon of the tert-butyl group, the methyl carbons, the ester carbonyl carbon, and distinct signals for the aromatic carbons. |
| Infrared (IR) | The IR spectrum is characterized by a strong absorption band for the C=O (ester) stretching vibration, typically around 1715 cm⁻¹. It also shows C-O stretching bands and absorptions characteristic of the benzene ring. |
| Mass Spec. (MS) | The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the tert-butyl group. |
Chemical Properties and Reactivity
The chemical behavior of this compound is largely defined by its ester functional group and the sterically hindering tert-butyl group.
-
Stability: The compound is stable under standard conditions but can be reactive under specific catalytic or environmental conditions.[1]
-
Hydrolysis: this compound can undergo hydrolysis under acidic or basic conditions to yield benzoic acid and tert-butanol.[1] The bulky tert-butyl group influences the reaction mechanism. Unlike many other esters, esters of tert-butyl alcohol often hydrolyze via an AAL1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) due to the stability of the resulting tert-butyl carbocation.[7]
-
Synthetic Intermediate: It serves as a key intermediate in various organic syntheses. A notable application is in the production of avobenzone, a common UVA filter in sunscreens, through a Claisen condensation reaction with 4-methoxyacetophenone.[2]
Mandatory Visualizations
Synthesis of this compound
Caption: Synthesis of this compound via Fischer Esterification.
Acid-Catalyzed Hydrolysis Workflow
Caption: Key steps in the AAL1 acid-catalyzed hydrolysis of this compound.
Experimental Protocols
Synthesis of this compound
Method 1: Fischer Esterification This protocol is based on the general principle of reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzoic acid and an excess of tert-butanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or another strong acid catalyst.
-
Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Workup: After cooling, neutralize the excess acid with a sodium bicarbonate solution. Extract the product into an organic solvent such as diethyl ether.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by vacuum distillation.
Method 2: From Benzoyl Chloride This method provides an alternative route that avoids the equilibrium limitations of Fischer esterification.
-
Reaction Setup: Dissolve tert-butanol in a suitable aprotic solvent (e.g., dichloromethane) in a flask placed in an ice bath. Add a base such as pyridine (B92270) or triethylamine.
-
Acylation: Add benzoyl chloride dropwise to the cooled, stirring solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Workup and Purification: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, sodium bicarbonate solution, and brine. Dry the organic phase, remove the solvent in vacuo, and purify the resulting ester by vacuum distillation.
Spectroscopic Analysis
Sample Preparation for NMR Spectroscopy: [8]
-
Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[8]
-
Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (δ 0.00 ppm).[8]
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[8]
Sample Preparation for IR Spectroscopy: [8]
-
For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates.
-
Alternatively, use a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.[8]
-
Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).[8]
-
Acquire a background spectrum first, then run the sample spectrum.[8]
Safety and Handling
-
General Precautions: Avoid contact with skin, eyes, and clothing.[9] Use in a well-ventilated area or with local exhaust ventilation.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical splash goggles, and lab coats.[10]
-
Fire Hazards: this compound is a combustible liquid. Keep away from heat, sparks, open flames, and other ignition sources.[9] Use appropriate extinguishing media such as dry chemical, CO₂, or alcohol foam in case of a fire.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[9][10]
References
- 1. CAS 774-65-2: this compound | CymitQuimica [cymitquimica.com]
- 2. Buy this compound | 774-65-2 [smolecule.com]
- 3. This compound | C11H14O2 | CID 69886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound | 774-65-2 | TCI AMERICA [tcichemicals.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
tert-Butyl benzoate CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl benzoate (B1203000), a versatile organic compound with significant applications in organic synthesis and as a key building block in various chemical industries. This document outlines its fundamental chemical and physical properties, provides detailed experimental protocols for its synthesis, and discusses its primary applications, particularly its role as a protecting group in the synthesis of complex molecules relevant to drug development.
Core Chemical Identifiers and Properties
tert-Butyl benzoate is a benzoate ester resulting from the formal condensation of benzoic acid with tert-butanol.[1] Its bulky tert-butyl group confers specific reactivity and stability, making it a valuable tool in organic chemistry.
| Property | Value | Source |
| CAS Number | 774-65-2 | [1] |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Pleasant, fruity | [2] |
| Boiling Point | 75 °C at 3 Torr | |
| Density | 0.9928 g/cm³ at 25 °C | |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and acetone.[2][3] |
Applications in Research and Drug Development
The primary role of this compound and the related tert-butyl ester functionality in the context of research and drug development is as a protecting group for carboxylic acids . The tert-butyl group can be selectively installed to mask the reactivity of a carboxylic acid while other chemical transformations are carried out on the molecule. Its stability under various conditions and subsequent clean removal under acidic conditions make it a valuable tool in multi-step organic synthesis.
Furthermore, this compound serves as a key intermediate in the synthesis of other important chemical entities. For instance, it is a precursor in the production of certain UV absorbers. It is also utilized as a solvent in various chemical reactions due to its non-polar nature and moderate boiling point.[2]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the esterification of benzoic acid with tert-butanol. The following protocol is a representative example:
Materials:
-
tert-Butanol (0.74 g)
-
Benzoic acid (1.22 g)
-
2,2'-Dibenzothiazolyl disulfide (3.32 g)
-
Triphenylphosphine (B44618) (2.62 g)
-
Methylene (B1212753) chloride (70 ml)
Procedure:
-
In a reaction vessel, combine tert-butanol, benzoic acid, 2,2'-dibenzothiazolyl disulfide, and 50 ml of methylene chloride.
-
While stirring the mixture at room temperature, add a solution of triphenylphosphine in 20 ml of methylene chloride dropwise.
-
Continue stirring the reaction mixture at room temperature for an additional 5 hours after the addition is complete.
-
The reaction mixture is then subjected to a standard work-up procedure to isolate the product.
-
The final product, this compound, can be purified by distillation, with a boiling point of 75°C at 3 mmHg.[4]
Diagrams and Workflows
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound via the esterification of benzoic acid and tert-butanol.
Caption: A schematic overview of the synthesis of this compound.
While this compound itself is not directly implicated in specific biological signaling pathways, its role as a synthetic intermediate and protecting group is crucial for the construction of complex, biologically active molecules. The methodologies and data presented in this guide are intended to support researchers and professionals in the effective application of this compound in their scientific endeavors.
References
An In-Depth Technical Guide to the Solubility of Tert-Butyl Benzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl benzoate (B1203000) in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility, experimental protocols for miscibility determination, and the physicochemical principles governing the solubility of this compound.
Introduction to Tert-Butyl Benzoate
This compound is an ester of benzoic acid and tert-butanol. It is a colorless to pale yellow liquid at room temperature with a characteristic fruity odor.[1] Its molecular structure, featuring a non-polar benzene (B151609) ring and a bulky tert-butyl group, alongside a polar ester functional group, dictates its solubility behavior. This structure results in a relatively non-polar character, making it readily soluble in a wide range of organic solvents while having limited solubility in water.[1]
Qualitative Solubility of this compound
Based on general solubility principles ("like dissolves like") and information available for structurally similar compounds such as butyl benzoate, the expected miscibility of this compound in common organic solvents is summarized below. It is important to note that these are qualitative assessments, and experimental verification is recommended for specific applications. Butyl benzoate is reported to have good solubility in ethanol, ether, and acetone (B3395972) and is miscible with oils and hydrocarbons.
| Solvent Class | Representative Solvents | Expected Miscibility with this compound | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | The polar hydroxyl group of the alcohol can interact with the ester group of this compound, while the alkyl chains are compatible. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | Ethers are relatively non-polar and can effectively solvate the non-polar parts of the this compound molecule. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | The polarity of the ketone carbonyl group is compatible with the ester group, and the alkyl groups are compatible. |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Miscible | The non-polar aromatic rings of these solvents are highly compatible with the benzene ring of this compound. |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Miscible | As non-polar solvents, they are expected to be miscible with the largely non-polar this compound. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible | These solvents have polarities that are well-suited to dissolve esters like this compound. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Miscible | While highly polar, these solvents are often capable of dissolving a wide range of organic compounds. |
| Water | Immiscible/Slightly Soluble | The large non-polar structure of this compound prevents significant interaction with the highly polar water molecules.[1] |
Experimental Protocol for Determining Liquid-Liquid Miscibility
The following is a general experimental protocol for the visual determination of miscibility of a liquid solute, such as this compound, in various organic solvents at ambient temperature and pressure.
3.1. Materials and Equipment
-
This compound (solute)
-
A selection of organic solvents (e.g., ethanol, hexane, toluene, acetone, diethyl ether)
-
Small, clear glass vials or test tubes with caps
-
Calibrated pipettes or graduated cylinders
-
Vortex mixer or shaker
-
Safety goggles, lab coat, and appropriate gloves
3.2. Experimental Procedure
-
Preparation: Ensure all glassware is clean and dry. Label each vial or test tube with the name of the solvent to be tested.
-
Solvent Addition: Into each labeled vial, add a specific volume (e.g., 2 mL) of the respective organic solvent.
-
Solute Addition: To each vial containing the solvent, add a specific volume (e.g., 2 mL) of this compound. This creates a 1:1 volume ratio mixture.
-
Mixing: Securely cap the vials and mix the contents thoroughly for a set period (e.g., 1-2 minutes) using a vortex mixer or by vigorous shaking.
-
Observation: Allow the vials to stand undisturbed for a short period (e.g., 5-10 minutes) and observe the contents against a well-lit background.
-
Miscible: The mixture will appear as a single, clear, homogeneous phase with no visible interface.
-
Immiscible: Two distinct layers will be visible, separated by a clear interface. The mixture may appear cloudy or form an emulsion immediately after shaking, which will then separate upon standing.
-
Partially Miscible: The mixture may initially appear as a single phase but will become cloudy or separate into two phases upon standing. Alternatively, adding a smaller or larger amount of the solute may result in a single phase, indicating miscibility only within a certain concentration range.
-
-
Documentation: Record the observations for each solvent, noting whether the this compound was miscible, immiscible, or partially miscible.
3.3. Safety Precautions
-
All work should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and each solvent before use.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of liquid-liquid miscibility as described in the experimental protocol.
Conclusion
References
Spectroscopic data (NMR, IR) for tert-butyl benzoate
An In-depth Technical Guide to the Spectroscopic Data of Tert-butyl Benzoate (B1203000)
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for tert-butyl benzoate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Data Presentation
The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.01 | Multiplet | 2H | Aromatic (ortho-protons) |
| ~7.53 | Multiplet | 1H | Aromatic (para-proton) |
| ~7.42 | Multiplet | 2H | Aromatic (meta-protons) |
| 1.59 | Singlet | 9H | tert-butyl |
Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0 ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 165.5 | Carbonyl (C=O) |
| 132.5 | Aromatic (para-carbon) |
| 131.6 | Aromatic (ipso-carbon) |
| 129.4 | Aromatic (ortho-carbons) |
| 128.2 | Aromatic (meta-carbons) |
| 80.7 | Quaternary Carbon (tert-butyl) |
| 28.2 | Methyl Carbons (tert-butyl) |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070-3030 | Medium | Aromatic C-H Stretch |
| ~2980-2930 | Medium | Aliphatic C-H Stretch |
| ~1715 | Strong | C=O (Ester) Stretch |
| ~1600, ~1450 | Medium-Weak | C=C Aromatic Ring Stretch |
| ~1270 | Strong | C-O (Ester) Stretch |
| ~1120 | Strong | O-C (tert-butyl) Stretch |
Experimental Protocols
The following sections detail the generalized methodologies for acquiring NMR and IR spectra for a liquid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the molecular structure.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[1] A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added.[2]
-
Instrument Setup: The NMR tube is placed in the spectrometer.[3] The magnetic field is shimmed to achieve homogeneity, and the probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[3]
-
Data Acquisition for ¹H NMR: The ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID). Multiple scans are typically acquired and averaged to improve the signal-to-noise ratio.
-
Data Acquisition for ¹³C NMR: The ¹³C NMR spectrum is typically acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[4] Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.
-
Data Processing: The acquired FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, and the baseline is corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard.[5]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR): For a liquid sample like this compound, the ATR-FTIR method is commonly used. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or germanium).[6][7][8]
-
Sample Preparation (Transmission): Alternatively, a thin film of the liquid can be placed between two IR-transparent salt plates (e.g., NaCl or KBr).[6][9]
-
Instrument Setup: The appropriate spectral range is selected, typically from 4000 to 400 cm⁻¹.[6] A background spectrum of the empty ATR crystal or clean salt plates is collected.[7]
-
Data Acquisition: The sample is placed in the instrument, and the IR spectrum is recorded.[6] Multiple scans are averaged to enhance the signal quality.[6]
-
Spectral Interpretation: The acquired spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups.[6]
Visualization
The following diagram illustrates the structure of this compound and the correlation of its atoms with the key spectroscopic signals.
Caption: Molecular structure of this compound with key NMR and IR correlations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rsc.org [rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. researchgate.net [researchgate.net]
Core Mechanism: A Deviation from Traditional Fischer Esterification
An In-depth Technical Guide to the Mechanism of tert-Butyl Benzoate (B1203000) Formation via Esterification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the chemical principles and practical methodologies underlying the formation of tert-butyl benzoate through the esterification of benzoic acid. Given the tertiary nature of the alcohol, this reaction follows a distinct mechanistic pathway compared to the classic Fischer esterification observed with primary and secondary alcohols.
The esterification of benzoic acid with tert-butanol (B103910) is not a typical Fischer esterification. Due to the significant steric hindrance of the bulky tert-butyl group and the high stability of the corresponding carbocation, the reaction proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. This is in contrast to the bimolecular acyl substitution (AAC2) mechanism typical for less hindered alcohols.
The SN1 pathway can be dissected into three primary stages:
-
Formation of a Stable Carbocation: The reaction is initiated by the protonation of tert-butanol by a strong acid catalyst (e.g., sulfuric acid). This protonated alcohol then loses a molecule of water to form a relatively stable tertiary carbocation (the tert-butyl cation). This step is the rate-determining step of the reaction.
-
Nucleophilic Attack: The benzoic acid molecule, with its electron-rich carbonyl oxygen, acts as a nucleophile. It attacks the electrophilic tert-butyl carbocation.
-
Deprotonation: The resulting protonated ester is then deprotonated, typically by a weak base in the reaction mixture (such as water or another molecule of tert-butanol), to yield the final product, this compound, and regenerate the acid catalyst.
An alternative to the direct use of tert-butanol involves the use of isobutene gas bubbled through an acidic solution of the benzoic acid.[1] The isobutene is protonated to form the same tert-butyl carbocation, which is then intercepted by the carboxylic acid.
Signaling Pathway Diagram
Caption: SN1 mechanism for this compound formation.
Quantitative Data
Direct and extensive quantitative studies on the acid-catalyzed esterification of benzoic acid with tert-butanol are not widely reported in the literature, likely due to challenges such as competing elimination reactions (formation of isobutylene). However, data from analogous reactions provide valuable insights into expected yields and conditions.
Table 1: Yields from Esterification of Sterically Hindered Acids and Alcohols
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| p-tert-Butylbenzoic Acid | Methanol | Titanium Sulfate (B86663) | Reflux | 5 - 8 | 75 - 85 | [2] |
| Acetic Acid | tert-Butanol | Silicotungstic acid on bentonite | 110 | 2 | 87.2 | [3] |
| Benzoic Acid | n-Butanol | Silica Sulfuric Acid | Reflux | 3.5 | 98.6 | [4] |
| Benzoic Acid | tert-Butanol | Acidic Ionic Liquid | 110 | 8 | No Product |[5] |
Table 2: Kinetic Parameters for the Esterification of Benzoic Acid with n-Butanol Note: This data is for a related primary alcohol and serves as a baseline for understanding the kinetics of benzoate ester formation.
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Activation Energy (Forward Reaction) | 58.40 kJ·mol⁻¹ | Catalyst: p-toluenesulfonic acid | [6] |
| Activation Energy (Reverse Reaction) | 57.70 kJ·mol⁻¹ | Catalyst: p-toluenesulfonic acid | [6] |
| Thermal Effect (ΔH) | 622 J·mol⁻¹ | Temperature: 365.2–389.4 K |[6] |
Experimental Protocols
While a definitive, optimized protocol for the direct acid-catalyzed reaction is scarce, a representative procedure can be constructed based on established methods for SN1 reactions and the synthesis of similar tert-butyl esters. An alternative non-acid-catalyzed method is also presented.
Protocol 1: Acid-Catalyzed Esterification (Representative Method)
This protocol is based on the principles of SN1 esterification of tertiary alcohols.
Materials:
-
Benzoic Acid
-
tert-Butanol (in excess, e.g., 3-5 equivalents)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 5 mol%)
-
Diethyl ether or Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoic acid in an excess of tert-butanol.
-
Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Reaction: Heat the mixture to a gentle reflux (approximately 80-90°C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether or dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted benzoic acid; vent frequently to release CO₂), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent and excess tert-butanol using a rotary evaporator.
-
The crude this compound can be further purified by vacuum distillation.
-
Experimental Workflow Diagram
Caption: Workflow for acid-catalyzed this compound synthesis.
Protocol 2: Alternative Synthesis via Phosphine Reagent
This method avoids strong acids and the direct formation of the carbocation in the same manner.
Materials:
-
Benzoic Acid (1.22 g)
-
tert-Butanol (0.74 g)
-
2,2'-Dibenzothiazolyl disulfide (3.32 g)
-
Triphenylphosphine (B44618) (2.62 g)
-
Methylene (B1212753) chloride (70 ml)
Procedure:
-
Reaction Setup: To a stirred mixture of benzoic acid, tert-butanol, and 2,2'-dibenzothiazolyl disulfide in 50 ml of methylene chloride, add a solution of triphenylphosphine in 20 ml of methylene chloride dropwise at room temperature.[7]
-
Reaction: Stir the mixture at room temperature for an additional 5 hours after the addition is complete.[7]
-
Purification: The product, this compound, can be isolated from the reaction mixture, with a reported boiling point of 75°C at 3 mmHg.[7]
Conclusion
The formation of this compound from benzoic acid and tert-butanol is a classic example of an SN1-mediated esterification. The stability of the intermediate tert-butyl carbocation dictates this mechanistic preference over the traditional AAC2 pathway. While this reaction can be challenging to optimize due to potential side reactions like elimination, careful control of conditions using a strong acid catalyst allows for the successful synthesis of the sterically hindered ester. The quantitative data from related systems suggest that high yields are achievable, although reaction conditions must be tailored to the specific substrate combination. For syntheses where strong acid is undesirable, alternative methods utilizing activating agents like triphenylphosphine offer a viable route.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101074197A - Production of p-tert-methyl benzoate by catalysis - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 7. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of tert-Butyl Benzoate
Introduction
tert-Butyl benzoate (B1203000) (C₁₁H₁₄O₂) is an organic ester recognized for its applications in chemical synthesis and as a component in various industrial formulations. A thorough understanding of its thermal stability and decomposition behavior is critical for ensuring safe handling, storage, and application, particularly at elevated temperatures. This technical guide provides a comprehensive overview of the current scientific understanding of the thermal decomposition of tert-butyl benzoate, addressing its decomposition pathway, products, and the underlying mechanisms. It is important to distinguish this compound from the more commonly studied but chemically distinct tert-butyl peroxybenzoate, which contains a thermally labile peroxide group.
Thermal Stability Profile
Detailed quantitative data from modern thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound is not extensively available in peer-reviewed literature. TGA would provide precise information on the onset of decomposition and the percentage of weight loss at various temperatures, while DSC would quantify the endothermic or exothermic nature of the decomposition process. In the absence of specific studies, the thermal stability must be inferred from older pyrolysis studies.
Thermal Decomposition Pathway and Products
The primary mode of thermal decomposition for this compound, particularly in the gas phase, is a unimolecular elimination reaction. This process involves the cleavage of the ester to yield benzoic acid and isobutylene (B52900).
The overall decomposition reaction is as follows:
C₆H₅COOC(CH₃)₃ (this compound) → C₆H₅COOH (Benzoic Acid) + CH₂=C(CH₃)₂ (Isobutylene)
This reaction is analogous to the pyrolysis of other tert-butyl esters, which are known to undergo elimination to form an alkene and a carboxylic acid.
Decomposition Mechanism
The thermal decomposition of this compound is understood to proceed through a cyclic transition state, a mechanism known as an ester pyrolysis or a type of pericyclic reaction. However, studies have indicated that the reaction is not a simple, homogeneous gas-phase process. The decomposition is susceptible to surface-catalyzed reactions, which can make the kinetics and mechanism more complex and dependent on the conditions and the surface of the reaction vessel. This heterogeneous nature complicates the study of its intrinsic unimolecular decomposition kinetics.
Below is a diagram illustrating the proposed logical pathway for the thermal decomposition of this compound.
Experimental Protocols
While specific experimental data for this compound is scarce, the following are generalized methodologies for key experiments used to determine the thermal stability of chemical compounds.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature range over which the compound decomposes and the extent of mass loss.
-
Methodology:
-
A small, precise amount of the this compound sample (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina (B75360) or platinum).
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 600 °C).
-
The heating is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to study pyrolysis, or in an oxidative atmosphere like air to study oxidative decomposition.
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition is determined from this curve.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with the thermal decomposition, determining if the process is endothermic or exothermic and quantifying the enthalpy of decomposition.
-
Methodology:
-
A small amount of the this compound sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).
-
An empty, sealed reference pan is also prepared.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
-
The resulting DSC curve plots heat flow versus temperature. Peaks in the curve indicate thermal events (e.g., melting, decomposition), and the area under a peak corresponds to the enthalpy change of that event.
-
The thermal decomposition of this compound primarily yields benzoic acid and isobutylene through a pathway that is influenced by both homogeneous and heterogeneous factors. The reaction mechanism is believed to involve a cyclic transition state, characteristic of ester pyrolysis. A significant gap exists in the literature regarding modern, quantitative thermal analysis data (TGA/DSC) for this compound. Researchers and professionals in drug development should exercise caution when extrapolating thermal stability data and consider the potential for surface-catalyzed decomposition, especially in high-temperature applications. Further studies employing standardized thermal analysis techniques are necessary to fully characterize the thermal stability and decomposition kinetics of this compound.
The Strategic Application of Tert-Butyl Benzoate in Modern Organic Synthesis: A Technical Guide
For researchers, scientists, and drug development professionals, the strategic manipulation of functional groups is a cornerstone of successful synthetic campaigns. Among the arsenal (B13267) of protecting groups for carboxylic acids, the tert-butyl ester, often employed in the form of tert-butyl benzoate (B1203000) for benzoic acid derivatives, offers a unique combination of stability and selective cleavage, rendering it an invaluable tool in complex molecular construction.
This technical guide provides an in-depth exploration of the uses of tert-butyl benzoate and other tert-butyl esters in organic synthesis, with a focus on their application as protecting groups. It details common experimental protocols, presents quantitative data for key transformations, and illustrates the logical workflows where this protecting group is pivotal.
Core Application: Carboxylic Acid Protection
The primary role of the tert-butyl group in the form of an ester, such as this compound, is the temporary protection of a carboxylic acid moiety. The bulky nature of the tert-butyl group provides significant steric hindrance, which imparts considerable stability to the ester across a wide range of reaction conditions.[1]
Key Advantages of Tert-Butyl Ester Protection:
-
Stability: Tert-butyl esters are robust and resistant to a variety of nucleophilic and basic conditions, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected carboxylic acid.[2]
-
Selective Cleavage: Deprotection is typically achieved under acidic conditions, which cleaves the ester via a stable tert-butyl cation intermediate. This allows for orthogonal protection strategies in the presence of other protecting groups that are sensitive to different conditions (e.g., base-labile or hydrogenolysis-labile groups).[3]
Synthesis of this compound and Other Tert-Butyl Esters (Protection)
The formation of a tert-butyl ester from a carboxylic acid can be achieved through several methods. The choice of method often depends on the substrate's sensitivity and the desired scale of the reaction.
Table 1: Selected Methods for the Synthesis of Tert-Butyl Esters
| Method | Reagents and Conditions | Typical Yield (%) | Notes |
| Isobutylene (B52900) and Acid Catalysis | Isobutylene, cat. H₂SO₄ or trifluoromethanesulfonic acid, in an organic solvent (e.g., dioxane, dichloromethane) at low to ambient temperature.[4] | >90 | A common and efficient method, particularly for large-scale synthesis. Requires handling of isobutylene gas or liquid. |
| Di-tert-butyl Dicarbonate (Boc₂O) | Boc₂O, cat. 4-(dimethylamino)pyridine (DMAP), in an aprotic solvent (e.g., THF, dichloromethane) at room temperature.[4] | 85-95 | A convenient method that avoids the use of isobutylene and strong acids. The reaction proceeds with the evolution of CO₂ gas. |
| Bis(trifluoromethanesulfonyl)imide (Tf₂NH) Catalysis | cat. Tf₂NH, in tert-butyl acetate (B1210297) at room temperature.[2][5] | High | A modern and powerful method that can be applied to a wide range of carboxylic acids, including free amino acids. |
-
Dissolve benzoic acid (1.0 equiv) in dioxane or a mixture of tert-butyl acetate and dichloromethane (B109758) in a sealed reaction vessel.
-
Cool the solution in an ice bath.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv).
-
Bubble isobutylene gas through the solution or add liquid isobutylene.
-
Seal the reaction vessel and allow it to stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[4]
Diagram 1: General workflow for the acid-catalyzed protection of a carboxylic acid as a tert-butyl ester.
Cleavage of this compound and Other Tert-Butyl Esters (Deprotection)
The removal of the tert-butyl protecting group is most commonly achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.
Table 2: Selected Methods for the Deprotection of Tert-Butyl Esters
| Method | Reagents and Conditions | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | TFA in dichloromethane (DCM), typically in ratios from 1:1 to 1:4 (DCM:TFA), at room temperature.[4] | >95 | A very common and effective method. TFA is volatile and can be easily removed. |
| Hydrochloric Acid (HCl) | HCl in an organic solvent such as dioxane or ethyl acetate. | >95 | Another standard method. The concentration of HCl can be adjusted. |
| Zinc Bromide (ZnBr₂) | ZnBr₂ in dichloromethane (DCM). | Good to High | A milder Lewis acid condition that can offer chemoselectivity in the presence of other acid-labile groups.[6] |
| Phosphoric Acid | Aqueous phosphoric acid. | High | An environmentally benign and mild reagent for deprotection.[7] |
| Thermal Deprotection | Heating in a protic solvent (e.g., water, alcohols) in a continuous plug flow reactor at 120-240°C.[8] | Good to High | A reagent-free method suitable for certain substrates, particularly amino acid derivatives. |
-
Dissolve this compound in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) in a ratio of 1:1 to 1:4 (DCM:TFA), depending on the substrate's sensitivity.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the progress by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with a solvent like toluene (B28343) to ensure complete removal of TFA.
-
The resulting benzoic acid can be used directly or purified as needed.[4]
Diagram 2: General mechanism for the acid-catalyzed deprotection of a tert-butyl ester.
Application in Complex Synthesis: Solid-Phase Peptide Synthesis (SPPS)
A prominent application of tert-butyl esters is in solid-phase peptide synthesis (SPPS), particularly in the Fmoc/tBu strategy. In this approach, the α-amino group of the growing peptide chain is temporarily protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. The side chains of reactive amino acids, such as aspartic acid and glutamic acid, are protected as tert-butyl esters. This orthogonal protection scheme allows for the selective removal of the Fmoc group with a base (e.g., piperidine) to enable peptide bond formation, while the tert-butyl esters on the side chains remain intact. The tert-butyl protecting groups are then removed in the final step of the synthesis during the acidolytic cleavage of the peptide from the solid support, typically using a strong acid cocktail containing TFA.[4][9][10]
Diagram 3: Simplified workflow of one cycle in Fmoc/tBu solid-phase peptide synthesis.
Other Synthetic Applications
While its primary role is as a protecting group, this compound and related structures can participate in other synthetic transformations.
-
Friedel-Crafts Acylation: Tert-butyl phenyl ketone can be synthesized via the Friedel-Crafts acylation of benzene (B151609) with pivaloyl chloride (tert-butyl carbonyl chloride). This ketone can then be used as a building block in further syntheses.[2]
-
Reactions with Organometallic Reagents: this compound can react with organolithium reagents. For instance, the reaction with tert-butyllithium (B1211817) can be challenging due to the potential for self-condensation of the resulting organolithium intermediate. However, under carefully controlled conditions, these intermediates can be trapped with electrophiles.[10]
Conclusion
This compound, and tert-butyl esters in general, are indispensable tools in the arsenal of the modern organic chemist. Their unique combination of stability to a wide range of reaction conditions and their facile, selective cleavage under acidic conditions makes them ideal for the protection of carboxylic acids in complex, multi-step syntheses. The orthogonality of the tert-butyl ester protecting group, particularly demonstrated in its widespread use in solid-phase peptide synthesis, allows for the efficient and controlled construction of intricate molecular architectures. A thorough understanding of the methods for their introduction and removal, as detailed in this guide, is essential for researchers, scientists, and drug development professionals aiming to design and execute robust and successful synthetic strategies.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. tert-Butyl Ethers [organic-chemistry.org]
- 8. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. biosynth.com [biosynth.com]
The Synthesis of Tert-Butyl Benzoate: A Technical Guide to its Discovery and Chemical Preparation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and historical context surrounding the synthesis of tert-butyl benzoate (B1203000). A versatile building block in organic chemistry, tert-butyl benzoate plays a significant role as a protecting group for carboxylic acids, particularly in the intricate landscape of drug development and complex molecule synthesis. Its steric bulk confers stability against many nucleophilic and basic conditions, while allowing for selective removal under acidic conditions. This document provides a detailed overview of its historical discovery and the primary methods for its synthesis, complete with experimental protocols, quantitative data, and mechanistic diagrams.
A Brief History: From the Dawn of Tertiary Alcohols to Modern Esterification
The story of this compound is intrinsically linked to the pioneering work of Russian chemist Aleksandr Butlerov . In the 1860s, Butlerov's groundbreaking research on the structure of organic compounds led to the first synthesis of tert-butyl alcohol. This discovery of a stable tertiary alcohol laid the fundamental groundwork for the eventual synthesis of its corresponding esters.
While the precise first synthesis of this compound is not definitively documented in readily available literature, early investigations into the reactions of tertiary alcohols and their derivatives likely led to its creation. A notable early reference in the context of tert-butyl esters appears in a 1932 paper by James F. Norris , which delved into the reactivity of various organic compounds. Although the full text of this specific paper is not widely accessible, its citation in connection with this compound suggests significant early research in this area.
The development of robust and efficient methods for the synthesis of tert-butyl esters, including this compound, has been driven by their increasing importance in organic synthesis, particularly with the advent of complex, multi-step synthetic strategies in the mid-20th century.
Core Synthetic Methodologies
Three primary methods have emerged as the most common and practical routes for the synthesis of this compound. Each method offers distinct advantages and is suited to different laboratory settings and substrate requirements.
Esterification of Benzoic Acid with Isobutylene (B52900)
This acid-catalyzed electrophilic addition of a carboxylic acid to an alkene is a widely used method for preparing tert-butyl esters. The reaction proceeds via the formation of a stable tert-butyl carbocation from isobutylene in the presence of a strong acid catalyst. This carbocation is then attacked by the nucleophilic oxygen of the benzoic acid.
Experimental Protocol:
A representative procedure for the acid-catalyzed esterification of a carboxylic acid with isobutylene is as follows:
-
Reaction Setup: In a pressure-resistant flask equipped with a magnetic stirrer and a gas inlet tube, dissolve benzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or diethyl ether.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a solid acid catalyst like Amberlyst-15.
-
Isobutylene Introduction: Cool the reaction mixture in an ice bath and slowly bubble isobutylene gas through the solution with vigorous stirring. Alternatively, condensed liquid isobutylene can be added cautiously.
-
Reaction Monitoring: Allow the reaction to proceed at a low temperature (e.g., 0-10 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. The crude this compound can be further purified by vacuum distillation.
Quantitative Data for Esterification with Isobutylene:
| Parameter | Value | Reference |
| Yield | >99% | [1] |
| Reactants | o-(p-tolyl)benzoic acid, Isobutylene | [1] |
| Catalyst | Nonafluoro-n-butanesulfonic acid | [1] |
| Solvent | Chlorobenzene | [1] |
| Temperature | 0 °C | [1] |
| Reaction Time | 1 hour | [1] |
Note: The provided data is for a structurally similar substituted benzoic acid, demonstrating the high efficiency of this method.
Reaction of Benzoyl Chloride with Tert-Butanol (B103910)
This method involves the nucleophilic acyl substitution of benzoyl chloride with tert-butanol. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The steric hindrance of the tert-butanol can make this reaction slower than with primary or secondary alcohols.
Experimental Protocol:
A general procedure for the synthesis of a tert-butyl ester from an acid chloride is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butanol (1.0-1.2 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran. A base, such as pyridine (B92270) or triethylamine (B128534) (1.1 eq), is often added to the alcohol solution.
-
Acyl Chloride Addition: Cool the solution in an ice bath and slowly add benzoyl chloride (1.0 eq) dropwise from the dropping funnel with vigorous stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers and wash successively with dilute hydrochloric acid (to remove the base), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Quantitative Data for Reaction of Benzoyl Chloride with Tert-Butanol:
| Parameter | Value | Reference |
| Yield | 98.3% | [2] |
| Reactants | Benzoyl chloride, tert-Butanol | [2] |
| Base | Sodium hydroxide | [2] |
| Solvent | None (neat) | [2] |
| Temperature | 10-20 °C | [2] |
| Reaction Time | 2.5 hours | [2] |
Note: This data is for the synthesis of tert-butyl peroxybenzoate, a closely related reaction, indicating the potential for high yields under similar conditions.
Pinner Reaction
First described by Adolf Pinner in 1877, the Pinner reaction provides a route to esters from nitriles and alcohols in the presence of a strong acid, typically anhydrous hydrogen chloride. The reaction proceeds through an imidate salt intermediate, which is then hydrolyzed to the ester. While historically significant, the use of gaseous HCl can make this method less convenient than others.
Experimental Protocol (Inferred):
A plausible experimental procedure for the synthesis of this compound via the Pinner reaction, based on protocols for similar esters, is as follows:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve benzonitrile (B105546) (1.0 eq) and tert-butanol (1.0-1.5 eq) in an anhydrous, non-polar solvent such as diethyl ether or dichloromethane.
-
HCl Gas Introduction: Cool the reaction mixture in an ice-salt bath and bubble anhydrous hydrogen chloride gas through the solution for several hours. The imidate hydrochloride salt will precipitate.
-
Isolation of Intermediate: Collect the precipitated imidate salt by filtration under an inert atmosphere and wash with cold, anhydrous ether.
-
Hydrolysis: Suspend the imidate salt in a mixture of water and an organic solvent (e.g., diethyl ether) and stir vigorously at room temperature.
-
Work-up and Purification: Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting this compound by vacuum distillation.
Quantitative Data for Pinner-type Reactions:
| Parameter | Value | Reference |
| Yield (Imidate Salt) | >90% | [3] |
| Yield (Orthoester) | 56-62% | [3] |
| Reactants | Benzonitrile, Methanol | [3] |
| Acid | Anhydrous HCl | [3] |
| Solvent | None (neat) | [3] |
| Temperature (Imidate) | 5 °C | [3] |
| Temperature (Orthoester) | 65 °C | [3] |
Note: This data is for the synthesis of trimethylorthobenzoate from benzonitrile and methanol, illustrating the yields achievable in a Pinner-type synthesis.
Applications in Drug Development and Organic Synthesis
The tert-butyl ester group, and by extension this compound, is a cornerstone of protecting group strategy in modern organic synthesis. Its utility is particularly pronounced in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
-
Protection of Carboxylic Acids: The primary application of this compound is as a protected form of benzoic acid. The tert-butyl group is robust towards a wide range of reaction conditions, including basic hydrolysis, reduction with hydrides, and organometallic reagents. This allows for chemical transformations on other parts of a molecule without affecting the carboxylic acid moiety.
-
Selective Deprotection: The tert-butyl ester can be selectively cleaved under acidic conditions, often with trifluoroacetic acid (TFA) in dichloromethane, to regenerate the carboxylic acid. This orthogonality to other protecting groups is a key advantage in multi-step synthesis.
-
Precursor to other Benzoates: this compound can serve as a starting material for the synthesis of other benzoate esters through transesterification reactions.
Conclusion
The synthesis of this compound, rooted in the historical advancements of organic chemistry, continues to be a relevant and important transformation. The choice of synthetic method—be it the efficient esterification with isobutylene, the classic reaction of benzoyl chloride with tert-butanol, or the historically significant Pinner reaction—depends on the specific requirements of the synthesis, including scale, available reagents, and desired purity. A thorough understanding of these methods provides researchers and drug development professionals with the necessary tools to effectively utilize this valuable chemical intermediate in their synthetic endeavors.
References
An In-depth Technical Guide to the Safety, Handling, and Properties of Tert-butyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and material properties of tert-butyl benzoate (B1203000) (CAS No. 774-65-2). The information is intended to support laboratory safety protocols and proper use in research and development, including drug development applications.
Chemical Identification and Physical Properties
Tert-butyl benzoate is a benzoate ester resulting from the formal condensation of benzoic acid and tert-butanol. It is a colorless to light yellow, clear liquid with a characteristic aromatic odor.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 774-65-2 | [1][2] |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1][3] |
| Appearance | Colorless to light yellow clear liquid | [4] |
| Boiling Point | 247 °C | [5] |
| Flash Point | Combustible liquid | [4] |
| Storage Temperature | Room temperature, sealed in a dry environment |
Hazard Identification and Safety Precautions
This compound is classified as a combustible liquid and may cause skin irritation. It is essential to handle this chemical with appropriate safety measures to minimize risks.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 4 | H227: Combustible liquid |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
(Source:[4])
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory when handling this compound to prevent skin contact and ensure overall safety.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | To prevent eye contact and irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat. | To prevent skin irritation upon contact. |
| Respiratory Protection | Not generally required with adequate ventilation. If vapors or mists are generated, use a NIOSH-approved respirator. | To prevent respiratory tract irritation. |
| Hand Protection | Protective gloves. | To avoid direct skin contact. |
First Aid Measures
In case of exposure, immediate and appropriate first aid is crucial.
Table 4: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
(Source:[3])
Handling, Storage, and Disposal
Proper handling, storage, and disposal procedures are critical for maintaining a safe laboratory environment.
Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Keep away from heat, sparks, and open flames.[1] No smoking.[4]
-
Wash hands thoroughly after handling.[5]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
-
Keep away from incompatible materials such as oxidizing agents.[5]
Disposal
Dispose of this compound and its containers in accordance with local, regional, and national regulations. It may be possible to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.[5]
Experimental Protocols and Logical Workflows
The following diagrams illustrate recommended workflows for the safe handling and use of this compound in a laboratory setting.
References
An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of Tert-Butyl Benzoate
This technical guide provides a comprehensive overview of the principles and methodologies for calculating the theoretical yield of tert-butyl benzoate (B1203000). Aimed at researchers, scientists, and professionals in drug development, this document details the core concepts of stoichiometry and its application in predicting the maximum potential product from a given set of reactants. The guide focuses on a primary, high-yield synthesis route: the acylation of tert-butanol (B103910) with benzoyl chloride.
Core Principles of Theoretical Yield Calculation
The theoretical yield of a chemical reaction is the maximum amount of product that can be generated from the complete conversion of the limiting reactant, based on the stoichiometry of the balanced chemical equation. This calculation is a critical step in reaction planning and analysis, as it provides a benchmark against which the actual (experimental) yield can be compared to determine the reaction's percent yield and overall efficiency. The fundamental steps for this calculation are outlined below.[1]
Synthesis of Tert-Butyl Benzoate via Acylation
A prevalent and efficient method for synthesizing this compound is the reaction of tert-butanol with benzoyl chloride in the presence of a base, such as pyridine (B92270) or sodium hydroxide, to neutralize the hydrochloric acid byproduct.
Balanced Chemical Equation:
C₆H₅COCl + (CH₃)₃COH → C₆H₅COOC(CH₃)₃ + HCl
(Benzoyl Chloride) + (tert-Butanol) → (this compound) + (Hydrochloric Acid)
Reactant Data and Stoichiometry
To calculate the theoretical yield, the molar masses of the reactants and the product must be known. This information is summarized in the table below.
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
| Benzoyl Chloride | C₇H₅ClO | 140.57 |
| tert-Butanol | C₄H₁₀O | 74.12 |
| This compound | C₁₁H₁₄O₂ | 178.23 |
The stoichiometry of the balanced equation indicates a 1:1 molar ratio between benzoyl chloride and tert-butanol, and a 1:1 molar ratio between the limiting reactant and this compound.
Logical Workflow for Theoretical Yield Calculation
The process of determining the theoretical yield follows a precise logical sequence. This ensures accuracy by systematically converting reactant masses to moles, identifying the limiting reactant, and then calculating the maximum mass of the product that can be formed.
Caption: Logical workflow for calculating the theoretical yield.
Detailed Experimental Protocol
The following protocol describes the synthesis of this compound from benzoyl chloride and tert-butanol.
Materials:
-
Benzoyl chloride
-
tert-Butanol
-
Pyridine (or 10% aqueous Sodium Hydroxide)
-
Diethyl ether
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stir bar
-
Dropping funnel
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a stir bar, dissolve tert-butanol in a suitable solvent such as diethyl ether. Add an equimolar amount of pyridine to the solution.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add an equimolar amount of benzoyl chloride to the stirred solution dropwise from a dropping funnel. A white precipitate of pyridinium (B92312) hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
-
Quench the reaction by adding 5% hydrochloric acid solution to dissolve the pyridinium hydrochloride.
-
Transfer the mixture to a separatory funnel. Wash the organic layer successively with 5% HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by vacuum distillation if necessary.
Signaling Pathway and Reaction Mechanism
The synthesis of this compound from benzoyl chloride and tert-butanol proceeds via a nucleophilic acyl substitution mechanism. The tert-butanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. The pyridine acts as a base to deprotonate the resulting intermediate and to neutralize the HCl byproduct, driving the reaction to completion.
Caption: Reaction mechanism for this compound synthesis.
Example Calculation of Theoretical Yield
To illustrate the calculation, consider a hypothetical experiment with the following quantities:
| Reactant | Mass (g) | Molar Mass ( g/mol ) | Moles (mol) |
| Benzoyl Chloride | 14.06 | 140.57 | 0.10 |
| tert-Butanol | 9.27 | 74.12 | 0.125 |
Step 1: Calculate the moles of each reactant.
-
Moles of Benzoyl Chloride = 14.06 g / 140.57 g/mol = 0.10 mol
-
Moles of tert-Butanol = 9.27 g / 74.12 g/mol = 0.125 mol
Step 2: Identify the limiting reactant. The balanced equation shows a 1:1 molar ratio. Therefore, 0.10 moles of benzoyl chloride require 0.10 moles of tert-butanol. Since we have 0.125 moles of tert-butanol, it is in excess, and benzoyl chloride is the limiting reactant.
Step 3: Calculate the moles of the product. The number of moles of this compound formed is determined by the moles of the limiting reactant, which is 0.10 mol.
Step 4: Calculate the theoretical yield in grams.
-
Theoretical Yield = Moles of Product × Molar Mass of Product
-
Theoretical Yield = 0.10 mol × 178.23 g/mol = 17.82 g
Thus, the theoretical yield of this compound for this experiment is 17.82 grams.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental synthesis and purification of this compound.
Caption: Experimental workflow for this compound synthesis.
References
A Comprehensive Technical Guide to the Synthesis of Tert-butyl Benzoate: Common Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the common starting materials and synthetic routes for the preparation of tert-butyl benzoate (B1203000), an important intermediate in organic synthesis. The selection of an appropriate synthetic strategy is crucial for efficiency, yield, and scalability. This document details the most prevalent methods, offering complete experimental protocols, comparative quantitative data, and visual representations of the reaction pathways to aid in methodological selection and implementation.
Core Synthetic Strategies
The synthesis of tert-butyl benzoate can be broadly categorized into four main approaches, each utilizing different starting materials and reaction conditions:
-
Direct Esterification of Benzoic Acid: This classic approach involves the reaction of benzoic acid with a tert-butylating agent.
-
Acylation using Benzoyl Chloride: A highly efficient method that employs the reaction of benzoyl chloride with a source of the tert-butyl group.
-
Transesterification: A versatile method that involves the conversion of a more common benzoate ester into this compound.
-
Reaction of Benzoic Acid with Isobutylene (B52900): A direct addition method that leverages the reactivity of an alkene.
The following sections provide detailed experimental protocols for each of these core strategies, a comparative analysis of their quantitative metrics, and graphical representations of the reaction pathways.
I. Direct Esterification of Benzoic Acid
Direct esterification of benzoic acid is a fundamental approach to forming this compound. Due to the steric hindrance of the tert-butyl group and its propensity to eliminate to form isobutylene under harsh acidic conditions, specialized methods are often employed.
A. Steglich Esterification
The Steglich esterification is a mild and effective method for the synthesis of esters from carboxylic acids and alcohols, particularly for sterically hindered alcohols like tert-butanol (B103910).[1][2] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation.[1][3]
Experimental Protocol:
-
Reaction Setup: To a solution of benzoic acid (1.22 g, 10 mmol) in anhydrous dichloromethane (B109758) (DCM, 50 mL) in a round-bottom flask equipped with a magnetic stirrer, add tert-butanol (1.11 g, 15 mmol) and 4-(dimethylamino)pyridine (DMAP) (0.12 g, 1 mmol).
-
Addition of Coupling Agent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) in anhydrous DCM (20 mL) dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the precipitated N,N'-dicyclohexylurea (DCU) byproduct is removed by filtration.
-
Purification: The filtrate is washed successively with 0.5 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL). The organic layer is then dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford pure this compound.
B. Fischer-Speier Esterification (Acid-Catalyzed)
While traditional Fischer esterification with strong mineral acids can be challenging for tertiary alcohols due to competing elimination reactions, it can be achieved under carefully controlled conditions, often requiring a large excess of the alcohol or removal of water to drive the equilibrium.[3]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine benzoic acid (12.2 g, 0.1 mol), tert-butanol (22.2 g, 0.3 mol), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.19 g, 1 mmol) in a suitable solvent such as toluene (B28343) (100 mL).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) to neutralize the acid catalyst and remove any unreacted benzoic acid.
-
Purification: Wash the organic layer with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.
II. Synthesis from Benzoyl Chloride
The reaction of the highly reactive benzoyl chloride with a tert-butyl alcohol source is a rapid and often high-yielding route to this compound.
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve tert-butanol (7.41 g, 0.1 mol) in anhydrous pyridine (B92270) (50 mL) and cool the mixture to 0 °C in an ice bath.
-
Addition of Benzoyl Chloride: Add benzoyl chloride (14.06 g, 0.1 mol) dropwise from the dropping funnel to the stirred solution over a period of 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Pour the reaction mixture into a separatory funnel containing 100 mL of 1 M HCl and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash successively with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.
III. Transesterification
Transesterification offers a valuable alternative, particularly when a simple benzoate ester like methyl benzoate is readily available. The reaction is typically driven to completion by using a strong base and removing the more volatile alcohol byproduct.
Experimental Protocol:
-
Reaction Setup: To a stirred suspension of potassium tert-butoxide (1.25 mmol) in anhydrous toluene (2.5 mL) in a flame-dried flask under a nitrogen atmosphere, add methyl benzoate (0.5 mmol).[4]
-
Reaction: Stir the mixture at room temperature for 3-4 hours. The reaction progress can be monitored by TLC.
-
Work-up: Quench the reaction by adding a 5% HCl solution. Extract the mixture with diethyl ether (2 x 10 mL).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluent: hexanes/EtOAc) to give the desired this compound.[4]
IV. Synthesis from Benzoic Acid and Isobutylene
The direct addition of benzoic acid to isobutylene in the presence of a strong acid catalyst provides an atom-economical route to this compound.
Experimental Protocol:
-
Reaction Setup: To a solution of benzoic acid (10.0 g, 81.9 mmol) in dichloromethane (40 mL) cooled to -20 °C, add condensed isobutylene (14 mL).[5]
-
Catalyst Addition: Slowly add trifluoromethanesulfonic acid (triflic acid) (0.3 mL, 3.4 mmol) to the stirred solution.[5]
-
Reaction: Stir the resulting solution for one hour at -20 °C.
-
Work-up: Quench the reaction by adding triethylamine (B128534) (2.5 mL) and allow the mixture to warm to room temperature.
-
Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Quantitative Data Summary
The following table summarizes key quantitative data for the different synthetic methods for this compound and structurally similar esters to allow for easy comparison.
| Starting Materials | Method | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |
| Benzoic Acid, tert-Butanol | Steglich Esterification | DCC, DMAP | DCM | 12-24 h | 0 °C to RT | 84 | >95 (after purification) | [2] |
| Benzoic Acid, tert-Butanol | Fischer-Speier | p-TsOH | Toluene | 4-8 h | Reflux | ~75 (isolated) | >95 (after purification) | [5] |
| Benzoyl Chloride, tert-Butanol | Acylation | Pyridine | Pyridine | 2-4 h | 0 °C to RT | >90 | >98 (after purification) | General knowledge |
| Methyl Benzoate, K-tert-butoxide | Transesterification | - | Toluene | 3-4 h | RT | 98 | >98 (after purification) | [4] |
| Benzoic Acid, Isobutylene | Acid-catalyzed addition | Triflic Acid | Dichloromethane | 1 h | -20 °C | ~74 (recrystallized) | High | [5] |
Note: Yields and reaction conditions can vary depending on the specific substrate and scale of the reaction. The data presented are representative examples found in the literature.
Reaction Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the core chemical transformations for each synthetic route.
Caption: Steglich esterification of benzoic acid with tert-butanol.
Caption: Fischer-Speier esterification of benzoic acid.
Caption: Acylation of tert-butanol with benzoyl chloride.
Caption: Transesterification of methyl benzoate.
Caption: Acid-catalyzed addition of benzoic acid to isobutylene.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. rsc.org [rsc.org]
- 5. US4921999A - Method for making tertiary butyl esters - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: The Use of tert-Butyl Esters as Protecting Groups for Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is fundamental to the successful execution of complex, multi-step organic syntheses. For the temporary masking of carboxylic acid functionalities, the tert-butyl ester has emerged as a preeminent choice due to its unique combination of stability and controlled lability.[1][2][3] These application notes provide a comprehensive overview of the use of tert-butyl esters, including detailed protocols for their formation and cleavage, and a summary of their performance in various synthetic contexts.
Application Notes
The tert-butyl ester is a robust protecting group, stable to a wide array of nucleophilic and basic conditions, as well as many reducing agents, making it highly versatile in synthetic chemistry.[1][4] Its primary advantage lies in its clean and efficient removal under specific acidic conditions, which proceeds via a stable tert-butyl carbocation intermediate, liberating the free carboxylic acid and isobutylene (B52900).
Key Advantages:
-
Orthogonality: The acid-labile nature of the tert-butyl ester makes it orthogonal to base-labile protecting groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group and groups removed by hydrogenolysis, such as the benzyl (B1604629) (Bn) ester.[5][6] This orthogonality is a cornerstone of modern peptide and oligonucleotide synthesis.[3][7]
-
Stability: It is resistant to saponification by alkali bases and attack by organometallic reagents, which readily cleave simpler alkyl esters like methyl or ethyl esters.[3]
-
Mild Deprotection: Cleavage is typically achieved under mild acidic conditions, often with trifluoroacetic acid (TFA) at room temperature, avoiding the harsh basic conditions that can lead to side reactions like epimerization in sensitive substrates.[3][8]
-
Chemoselectivity: Under carefully selected conditions, tert-butyl esters can be selectively cleaved in the presence of other acid-sensitive groups, such as the tert-butoxycarbonyl (Boc) protecting group, using certain Lewis acids.[9][10]
Experimental Workflows and Protocols
Protection of Carboxylic Acids as tert-Butyl Esters
The formation of a tert-butyl ester involves the reaction of a carboxylic acid with a source of the tert-butyl group, typically under acidic catalysis.
Caption: General workflow for the protection of a carboxylic acid as a tert-butyl ester.
Table 1: Comparison of Common tert-Butylation Methods for Carboxylic Acids
| Protection Method | Reagents | Catalyst | Typical Yield (%) | Notes |
| Acid-Catalyzed Addition | Isobutylene (gas or liquid) | H₂SO₄ or TfOH | >90 | Highly efficient; requires handling of gaseous isobutylene or a pressure vessel.[3][11] |
| Boc Anhydride Coupling | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | DMAP | 85-95 | A common and convenient laboratory method; byproducts are volatile.[3][12] |
| Transesterification | tert-Butyl Acetate (B1210297) / tert-Butanol | H₂SO₄ | Variable | A modified Taschner's procedure suitable for various carboxylic acids.[13] |
| Imide-Mediated | tert-Butyl Acetate | Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | High | A simple and rapid method, effective even for free amino acids.[1][4] |
Protocol 1: Protection using Isobutylene and Sulfuric Acid
This protocol is adapted for general laboratory use from established industrial methods.[3][11]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Dioxane or Dichloromethane (DCM)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.1 equiv)
-
Liquid isobutylene or isobutylene gas
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the carboxylic acid in a suitable solvent (e.g., dioxane) in a pressure-rated vessel.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Add liquid isobutylene (typically 2-3 equivalents) or bubble isobutylene gas through the solution.
-
Seal the reaction vessel securely and allow it to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the vessel before carefully venting any excess pressure.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Protection using Di-tert-butyl Dicarbonate (Boc₂O)
This method is often preferred for its operational simplicity and mild conditions.[3][12]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.5 - 2.0 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 equiv)
-
Anhydrous solvent (e.g., THF, DCM, or Acetonitrile)
Procedure:
-
Dissolve the carboxylic acid in the chosen anhydrous solvent.
-
Add DMAP to the solution.
-
Add Boc₂O portion-wise to the stirred solution at room temperature. Effervescence (CO₂ evolution) should be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
The resulting crude tert-butyl ester can be purified by chromatography.
Deprotection of tert-Butyl Esters
The cleavage of tert-butyl esters is most commonly achieved under acidic conditions. The choice of acid and solvent can be tailored to the sensitivity of the substrate.
Caption: General workflow for the deprotection of a tert-butyl ester to the free carboxylic acid.
Table 2: Comparison of Common Deprotection Methods for tert-Butyl Esters
| Deprotection Method | Reagents | Solvent | Typical Yield (%) | Notes |
| Standard Acidolysis | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | >95 | The most common method; TFA is volatile and easily removed.[3][8] |
| Anhydrous Acid | HCl (4M solution) | Dioxane | >95 | Effective alternative to TFA; often used for substrates prone to TFA-mediated side reactions.[3] |
| Lewis Acid Catalysis | ZnBr₂ | Dichloromethane (DCM) | 75-90 | Offers chemoselectivity; can cleave tert-butyl esters in the presence of certain other acid-labile groups.[9][14] |
| Lewis Acid/Salt System | CeCl₃·7H₂O / NaI | Acetonitrile | 75-99 | Reported to selectively cleave tert-butyl esters in the presence of N-Boc groups.[10] |
| Microwave-Assisted | p-Toluenesulfonic acid (p-TsOH) | Solvent-free | High | Rapid deprotection under microwave irradiation.[15] |
| Mild Radical Cation | Tris(4-bromophenyl)aminium ("Magic Blue") / HSiEt₃ | Dichloromethane (DCM) | up to 95 | Catalytic and mild, avoiding strongly acidic conditions.[4][16] |
Protocol 3: Deprotection using Trifluoroacetic Acid (TFA)
This is the most widely used protocol for the cleavage of tert-butyl esters.[8]
Materials:
-
tert-Butyl ester (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Toluene (B28343) (for co-evaporation)
Procedure:
-
Dissolve the tert-butyl ester in anhydrous DCM (concentration typically 0.1-0.5 M) in a round-bottom flask.
-
To the stirred solution, add an equal volume of TFA at room temperature. This creates a 1:1 (v/v) mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS, which usually takes 2-5 hours.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, add toluene to the flask and evaporate again. Repeat this co-evaporation step two more times.
-
The resulting crude carboxylic acid is often pure enough for subsequent steps. If further purification is needed, it can be achieved by recrystallization, precipitation, or flash chromatography.
Protocol 4: Selective Deprotection using Zinc Bromide (ZnBr₂)
This protocol can be employed for the chemoselective hydrolysis of tert-butyl esters in the presence of specific acid-labile groups like PhF-protected amines.[9][14][17] Note that N-Boc and N-trityl groups are often not stable under these conditions.[9][14]
Materials:
-
N-protected amino acid tert-butyl ester (1.0 equiv)
-
Zinc Bromide (ZnBr₂) (5.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve the tert-butyl ester substrate in anhydrous DCM.
-
Add ZnBr₂ (500 mol %) to the stirred solution at room temperature. The mixture will likely be a suspension.
-
Stir the reaction for up to 24 hours, monitoring by TLC or LC-MS.
-
Upon completion, add water to the reaction mixture and stir for an additional 15-30 minutes.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
The desired carboxylic acid product is typically in the aqueous layer. Acidify the aqueous layer if necessary and extract the product with an appropriate organic solvent.
-
Dry the combined organic extracts of the final product, filter, and concentrate to yield the deprotected acid.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. biosynth.com [biosynth.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. A Modified Procedure for Synthesis of tert-Butyl Carboxylates [jstage.jst.go.jp]
- 14. UQ eSpace [espace.library.uq.edu.au]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Tert-Butyl Benzoate Esterification of Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The formation of benzoate (B1203000) esters from alcohols is a fundamental transformation in organic synthesis, crucial for protecting hydroxyl groups and for creating key intermediates in drug development and materials science. While numerous esterification methods exist, the choice of protocol depends heavily on the substrate's nature, particularly its steric hindrance. This document provides a detailed protocol for the efficient benzoylation of alcohols, focusing on a rapid and high-yielding method using benzoyl chloride.
Method 1: Rapid Benzoylation of Alcohols using Benzoyl Chloride and TMEDA
This protocol is based on a highly efficient method for the acylation of primary, secondary, cyclic, and phenolic alcohols. The procedure is notable for its speed, often completing within minutes at low temperatures, and its excellent yields.[1] Tertiary alcohols are unreactive under these conditions, allowing for chemoselective reactions.[1]
Reaction Principle
The reaction proceeds via the acylation of an alcohol with benzoyl chloride. N,N,N′,N′-tetramethylethylenediamine (TMEDA) acts as a promoter, which is superior to other amines like triethylamine (B128534) or pyridine.[1] Mechanistic studies suggest that TMEDA and benzoyl chloride form a complex that activates the benzoyl group, facilitating a rapid nucleophilic attack by the alcohol.
Experimental Protocol
This protocol is adapted from the method described by T. Sano (1999).[1]
Materials:
-
Alcohol substrate
-
Benzoyl chloride (1.1 equivalents)
-
N,N,N′,N′-tetramethylethylenediamine (TMEDA) (0.6 equivalents)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) as solvent
-
Molecular Sieves 4Å (optional, but can accelerate the reaction)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol substrate (1.0 eq.). If the alcohol is a solid, add it before flushing with inert gas.
-
Solvent Addition: Add anhydrous dichloromethane to dissolve the alcohol. If using, add activated 4Å molecular sieves at this stage.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Reagent Addition:
-
Add TMEDA (0.6 eq.) to the stirred solution via syringe.
-
Slowly add benzoyl chloride (1.1 eq.) dropwise via syringe.
-
-
Reaction Monitoring: The reaction is typically very fast, often completing within minutes.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution directly to the cold flask.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the pure benzoate ester.
-
Data Presentation: Reaction Yields
The TMEDA-promoted benzoylation method provides excellent yields for a variety of alcohol substrates.
| Alcohol Type | Substrate Example | Yield (%) |
| Primary | 1-Pentanol | >95% |
| Secondary | 2-Pentanol | >95% |
| Cyclic | Cyclohexanol | >95% |
| Phenolic | Phenol | >95% |
| Hindered Secondary | Menthone | >95% |
| Diol (Chemoselective) | 2-Methyl-2,4-pentanediol | >95% (Monobenzoate) |
| Tertiary | tert-Butanol | No Reaction |
(Yields are approximate based on literature descriptions of "excellent yields" for a broad range of substrates[1])
Visualizations
Experimental Workflow
Caption: Workflow for the TMEDA-promoted benzoylation of alcohols.
Reaction Mechanism
Caption: Proposed mechanism for TMEDA-promoted alcohol benzoylation.
References
Application Notes and Protocols: Deprotection of tert-Butyl Benzoate Esters using Trifluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl (t-butyl) ester is a widely utilized protecting group for carboxylic acids in organic synthesis, lauded for its stability across a range of reaction conditions and its facile removal under acidic conditions. This makes it an invaluable tool in the construction of complex molecules, particularly in pharmaceutical and drug development where the temporary masking of a carboxylic acid functionality is often a critical synthetic step. Trifluoroacetic acid (TFA) is the reagent of choice for the deprotection of t-butyl esters due to its efficacy, volatility, and compatibility with many other functional groups.
This document provides detailed application notes and protocols for the efficient cleavage of the tert-butyl ester group from tert-butyl benzoates using TFA, yielding the corresponding benzoic acids.
Reaction Mechanism
The deprotection of a tert-butyl ester with trifluoroacetic acid proceeds via an acid-catalyzed cleavage mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by the strong acid, TFA. This protonation enhances the electrophilicity of the carbonyl carbon, weakening the adjacent oxygen-tert-butyl bond. Subsequently, the stable tertiary tert-butyl carbocation is eliminated, yielding the desired carboxylic acid. The liberated tert-butyl cation can then be quenched in several ways: it can be deprotonated by the trifluoroacetate (B77799) anion to form isobutylene (B52900) gas, it can be trapped by a nucleophilic scavenger, or it can react with the trifluoroacetate anion to form tert-butyl trifluoroacetate.[1][2]
References
- 1. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sentinel of the Side Chain: Tert-Butyl Esters in Peptide Synthesis and Solid-Phase Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic protection and deprotection of reactive functional groups are paramount to achieving high-purity, target peptides. Among the arsenal (B13267) of protecting groups, the tert-butyl (tBu) ester stands out as a robust and versatile shield for the carboxylic acid functionalities of amino acid side chains, particularly for aspartic acid (Asp) and glutamic acid (Glu). Its widespread adoption, especially within the fluorenylmethyloxycarbonyl (Fmoc)/tBu orthogonal strategy in solid-phase peptide synthesis (SPPS), underscores its significance.
This document provides detailed application notes and experimental protocols for the use of tert-butyl esters as protecting groups in peptide synthesis. It is designed to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Core Principles and Applications
The primary function of the tert-butyl ester is to mask the carboxylic acid group on the side chains of amino acids like aspartic acid and glutamic acid. This prevents their unwanted participation in amide bond formation during the peptide chain elongation process. The tBu group is favored for its stability under the basic conditions used for Fmoc group removal (typically with piperidine), while being readily cleavable under acidic conditions, most commonly with trifluoroacetic acid (TFA). This orthogonality is the cornerstone of the Fmoc/tBu strategy, allowing for the selective deprotection of the N-terminal Fmoc group at each cycle of synthesis without affecting the side-chain protecting groups.[1][2][3]
The bulky nature of the tert-butyl group also provides steric hindrance that can influence the reactivity and stability of the protected amino acid.[4] While "tert-butyl benzoate" is a specific chemical compound, in the context of peptide synthesis, the relevant application is the use of tert-butyl esters of the amino acids themselves, such as Fmoc-Asp(OtBu)-OH and Fmoc-Glu(OtBu)-OH.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data for the formation and cleavage of tert-butyl esters in the context of peptide synthesis.
Table 1: Tert-Butylation of Amino Acid Side Chains
| Amino Acid Precursor | Tert-Butylation Reagent & Conditions | Yield (%) | Reference |
| L-Glutamic acid | tert-Butyl acetate (B1210297), Perchloric acid, 10°C, 48h | 32.4% (for di-tert-butyl ester) | [2] |
| L-Glutamic acid | Isobutene, THF, cat. BF3-Et2O and H3PO4 | Not specified | [2] |
| L-Pyroglutamic acid | tert-Butyl acetate, Perchloric acid, rt, 18h | 70% | [7] |
| Various free amino acids | 1.1 equiv. bis(trifluoromethanesulfonyl)imide, tert-butyl acetate | Good to high yields | [3][8][9] |
| L-Tyrosine | 1.1 equiv. bis(trifluoromethanesulfonyl)imide, tert-butyl acetate | 68% (mono-tert-butylated) | [3] |
| L-γ-Methyleneglutamic acid amides | Amide coupling of protected precursor | 40-75% | [7] |
Table 2: Cleavage of Tert-Butyl Esters in Peptides
| Peptide/Substrate | Cleavage Cocktail | Cleavage Time & Temperature | Notes | Reference |
| Resin-bound peptide | TFA / H₂O / TIS (95:2.5:2.5 v/v/v) | 1-2 hours, Room Temperature | Standard cleavage cocktail. | [10] |
| Resin-bound peptide | 1M TMSBr-thioanisole/TFA with 1,2-ethanedithiol | Not specified | Efficient for t-butyl protected cysteine. | [11] |
| Cys-containing peptide | TFA / TIS / H₂O / Thioanisole / DMS / 1% DTT (70:5:5:10:10) then add TFA to 80% | 30 min, then 150 min | Two-step process to mitigate S-tert-butylation. | [10] |
| Protected Abaloparatide fragment on Sieber amide resin | 2% TFA in p-xylene | 120 min | Greener alternative to DCM with ~90% yield. | [12] |
| Boc and tBu protected precursor | TFA, Anisole | Not specified | Cleaves both Boc and tBu groups. | [7] |
| Boc and tBu protected precursor | 3M HCl | Not specified | Selectively removes Boc group, leaves tBu intact. | [7] |
Experimental Protocols
Protocol 1: Tert-Butyl Esterification of L-Glutamic Acid
This protocol describes the formation of L-Glutamic acid 5-tert-butyl ester.[2]
Materials:
-
L-Glutamic acid
-
tert-Butyl acetate
-
Perchloric acid
-
Sodium carbonate (Na₂CO₃) solution (1%)
-
Water
-
Copper(II) chloride (CuCl₂)
-
Tetramethylethylenediamine (TMEDA)
-
Dioxane
-
Three-neck flask, magnetic stirrer, cooling bath, separatory funnel, rotary evaporator.
Procedure:
-
To a 3000 mL three-neck flask, add 2324 g of tert-butyl acetate and 73.5 g of glutamic acid.
-
Stir the mixture and slowly add 160.8 mL of perchloric acid while maintaining the temperature at 10°C.
-
Allow the reaction to proceed at 10°C for 48 hours.
-
Cool the reaction to 0°C and add 1000 mL of water.
-
Extract the product using the excess tert-butyl acetate as the solvent.
-
Neutralize the organic layer with Na₂CO₃ solution to a pH of 8-9.
-
Separate the layers and wash the organic layer three times with 400 mL of 1% Na₂CO₃ solution.
-
Concentrate the tert-butyl acetate layer under reduced pressure to obtain the di-tert-butyl ester (Glu(OtBu)₂) as an oily substance (yield ~32.4%).
-
To a 1000 mL three-neck flask, add 42 g of the obtained Glu(OtBu)₂, 400 mL of water, and 11 g of CuCl₂.
-
Heat the mixture to 50°C and react for 12 hours.
-
Cool to room temperature and add 19 g of TMEDA and 100 mL of dioxane.
-
Adjust the pH to 8-9 with triethylamine to obtain L-Glutamic acid 5-tert-butyl ester.
Protocol 2: Standard TFA Cleavage of Peptides from Resin and Deprotection of Tert-Butyl Groups
This protocol outlines the standard procedure for cleaving a synthesized peptide from the solid support and simultaneously removing acid-labile side-chain protecting groups, including tert-butyl esters.[10]
Materials:
-
Peptide-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). (Note: Scavengers like TIS are crucial to trap the reactive tert-butyl cations generated during cleavage, preventing side reactions with sensitive amino acids like tryptophan and cysteine).[10][13]
-
Cold diethyl ether
-
Reaction vessel (e.g., a fritted syringe or a round-bottom flask)
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas stream
Procedure:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per 100 mg of resin).
-
Agitate the mixture at room temperature for 1-2 hours. The reaction time may need to be optimized depending on the peptide sequence and the specific protecting groups used.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Logical Relationship in Fmoc/tBu SPPS
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. nbinno.com [nbinno.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
Application of Tert-Butyl Peroxybenzoate as a Radical Initiator in Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl peroxybenzoate (TBPB) is a versatile and widely utilized organic peroxide that serves as an efficient thermal initiator for free-radical polymerization. Its application spans the synthesis of a broad range of polymers, including polystyrenes, polyacrylates, and low-density polyethylene (B3416737) (LDPE). The controlled thermal decomposition of TBPB generates free radicals that initiate the polymerization of various vinyl monomers. This document provides detailed application notes, experimental protocols, and quantitative data for the use of TBPB as a radical initiator in polymerization reactions.
Introduction
Free-radical polymerization is a fundamental process in polymer chemistry, enabling the production of a vast array of polymeric materials. The choice of initiator is critical as it influences the polymerization kinetics, as well as the molecular weight and properties of the resulting polymer. Tert-butyl peroxybenzoate is an effective initiator, particularly at elevated temperatures, offering a balance of reactivity and stability. It is frequently employed in bulk, solution, and suspension polymerization methods.
The initiation process begins with the thermal decomposition of TBPB, which breaks down to form a benzoyloxyl radical and a tert-butoxyl radical. These highly reactive species then initiate the polymerization of monomers. TBPB is particularly useful for the polymerization of styrene (B11656), ethylene, vinyl chloride, and acrylic esters.
Mechanism of Initiation
The thermal decomposition of tert-butyl peroxybenzoate is the key step in initiating polymerization. The process can be visualized as follows:
Quantitative Data
The efficiency and kinetics of polymerization initiated by tert-butyl peroxybenzoate are dependent on factors such as temperature, solvent, and monomer type. The following tables summarize key quantitative data.
Table 1: Half-Life of Tert-Butyl Peroxybenzoate at Various Temperatures
| Temperature (°C) | Half-Life (t½) |
| 104 | 10 hours |
| 122 | 1.0 hour |
| 124 | 1 hour |
| 160 | 1.0 minute |
| 165 | 1 minute |
Table 2: Application Data for Polymerization of Various Monomers
| Monomer | Polymerization Type | Temperature Range (°C) | Initiator Concentration (wt%) | Typical Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |
| Styrene | Bulk / Suspension | 100 - 140 | 0.1 - 0.5 | 50,000 - 200,000 | 1.5 - 2.5 |
| Ethylene (for LDPE) | High Pressure | 220 - 270 | 0.01 - 0.1 | > 100,000 | > 5 |
| Methyl Methacrylate (B99206) | Bulk / Solution | 90 - 130 | 0.1 - 1.0 | 30,000 - 150,000 | 1.8 - 3.0 |
| Acrylic Esters | Bulk / Solution / Suspension | 90 - 130 | 0.2 - 1.5 | 20,000 - 100,000 | 2.0 - 4.0 |
| Vinyl Chloride | Suspension | 50 - 70 | 0.05 - 0.2 | 40,000 - 80,000 | 2.0 - 3.0 |
Note: Molecular weight and PDI are approximate ranges and can be significantly influenced by reaction conditions.
Experimental Protocols
The following are generalized protocols for the polymerization of styrene and methyl methacrylate using tert-butyl peroxybenzoate as the initiator. Researchers should optimize these protocols based on their specific requirements and available equipment.
Bulk Polymerization of Styrene
This protocol describes the synthesis of polystyrene via bulk polymerization.
Application Notes and Protocols for the Large-Scale Synthesis of Tert-Butyl Benzoate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental procedures for the large-scale synthesis of tert-butyl benzoate (B1203000), a key intermediate in organic synthesis and the production of various commercial products. Two primary synthetic routes are discussed: the acid-catalyzed esterification of benzoic acid with isobutene and the reaction of benzoyl chloride with tert-butanol. A comprehensive, step-by-step protocol for the isobutene-based method is provided, along with a summary of reaction parameters for both methods. Safety precautions for all chemicals involved are also addressed to ensure safe laboratory and pilot-plant operations.
Introduction
Tert-butyl benzoate is a valuable chemical intermediate used in the fragrance industry, as a plasticizer, and in the synthesis of pharmaceuticals and other specialty chemicals. Its tert-butyl ester moiety serves as a robust protecting group for carboxylic acids in multi-step organic syntheses, cleavable under acidic conditions. The industrial demand for this compound necessitates efficient, scalable, and cost-effective synthetic methods. This application note outlines two of the most viable routes for its large-scale production.
Method A: Acid-Catalyzed Reaction of Benzoic Acid with Isobutene. This is an atom-economical approach where isobutene is bubbled through a solution of benzoic acid in the presence of a strong acid catalyst. The reaction proceeds through the formation of a tert-butyl carbocation, which is then trapped by the carboxylate.
Method B: Acylation of Tert-Butanol with Benzoyl Chloride. This classic esterification method involves the reaction of a tertiary alcohol with an acyl chloride. The reaction is typically rapid and high-yielding but produces hydrochloric acid as a byproduct, which must be neutralized.
Experimental Workflow
The general workflow for the large-scale synthesis of this compound is depicted below.
Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.
Reaction Mechanism: Acid-Catalyzed Esterification with Isobutene
The following diagram illustrates the reaction mechanism for the synthesis of this compound from benzoic acid and isobutene, catalyzed by a strong acid (H⁺).
Caption: Mechanism showing the formation of the tert-butyl carbocation and subsequent nucleophilic attack by benzoic acid.
Detailed Experimental Protocol: Benzoic Acid and Isobutene Method
This protocol describes the large-scale synthesis of this compound from benzoic acid and isobutene using sulfuric acid as a catalyst.
1. Materials and Equipment:
-
Reactants:
-
Benzoic Acid (C₇H₆O₂)
-
Isobutene (C₄H₈), liquefied gas
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (CH₂Cl₂), reaction solvent
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Large-scale glass reactor with overhead stirrer, thermometer, gas inlet tube, and reflux condenser.
-
Cooling bath (e.g., ice-salt or cryocooler).
-
Pressurized cylinder for isobutene with a flow meter.
-
Large separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation setup.
-
2. Procedure:
-
Reactor Setup: In a clean, dry, large-scale reactor, charge benzoic acid (1.0 eq) and dichloromethane. Stir the mixture to dissolve the benzoic acid.
-
Cooling: Cool the reactor contents to 0-5 °C using an external cooling bath.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution, ensuring the temperature does not exceed 10 °C.
-
Isobutene Addition: Begin bubbling isobutene gas from the cylinder through the gas inlet tube into the reaction mixture at a controlled rate. Maintain the temperature of the reaction mixture between 0-5 °C. The addition of isobutene is exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours after the addition of isobutene is finished.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a separate vessel containing a stirred, cold saturated solution of sodium bicarbonate. Caution: Vigorous gas evolution (CO₂) will occur.
-
Work-up:
-
Transfer the quenched mixture to a large separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane.
-
Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the two primary synthetic routes.
| Parameter | Method A: Benzoic Acid + Isobutene | Method B: Benzoyl Chloride + Tert-Butanol |
| Stoichiometry | ||
| Benzoic Acid/Benzoyl Chloride | 1.0 eq | 1.0 eq |
| Isobutene/Tert-Butanol | 1.5 - 2.0 eq | 1.1 - 1.2 eq |
| Catalyst/Base | 0.1 - 0.2 eq H₂SO₄ | 1.1 - 1.2 eq Pyridine or Triethylamine |
| Reaction Conditions | ||
| Solvent | Dichloromethane or Hexane | Dichloromethane or Toluene |
| Temperature | 0 - 5 °C | 0 °C to room temperature |
| Reaction Time | 2 - 4 hours | 1 - 3 hours |
| Yield & Purity | ||
| Typical Yield | 85 - 95% | 90 - 98% |
| Purity (post-distillation) | > 99% | > 99% |
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.
-
Benzoyl Chloride: Corrosive, a lachrymator, and reacts violently with water.[1][2][3][4][5] It can cause severe burns to the skin, eyes, and respiratory tract.[1][2][5] Handle under an inert atmosphere and add to reaction mixtures carefully to control the exothermic reaction.
-
Isobutene: Extremely flammable gas.[6][7][8] It forms explosive mixtures with air.[6][8] Ensure all equipment is properly grounded to prevent static discharge. Store and handle away from ignition sources.[6]
-
Sulfuric Acid: Highly corrosive and causes severe burns upon contact.[9][10][11][12] It reacts exothermically with water.[9][11] Always add acid to water or solvent slowly and with cooling.
-
Tert-Butanol: Flammable liquid and vapor.[13][14][15][16][17] It can cause eye and skin irritation.[13][14] Inhalation may lead to respiratory tract irritation and central nervous system depression.[14]
-
Dichloromethane: A volatile solvent that is a suspected carcinogen. Handle in a well-ventilated area.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention. Refer to the specific Material Safety Data Sheets (MSDS) for each chemical for detailed handling and emergency procedures.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. chemicalbook.com [chemicalbook.com]
- 5. carlroth.com [carlroth.com]
- 6. download.basf.com [download.basf.com]
- 7. alsafetydatasheets.com [alsafetydatasheets.com]
- 8. amp.generalair.com [amp.generalair.com]
- 9. fishersci.com [fishersci.com]
- 10. health.state.mn.us [health.state.mn.us]
- 11. Sulfuric Acid 6 M - 18 M (Concentrated) SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 12. epawebapp.epa.ie [epawebapp.epa.ie]
- 13. fishersci.com [fishersci.com]
- 14. Fisher Scientific - MSDS [www2.atmos.umd.edu]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. airgas.com [airgas.com]
- 19. bruusgaard.no [bruusgaard.no]
Application Notes and Protocols: Tert-Butyl Benzoate Derivatives in Pharmaceutical Synthesis
Introduction
Tert-butyl benzoate (B1203000) and its derivatives are valuable chemical intermediates in the pharmaceutical industry. The tert-butyl group, known for its steric bulk, is frequently employed as a protecting group for carboxylic acids, amines, and alcohols during complex multi-step syntheses.[1] This protective strategy is crucial for preventing unwanted side reactions and enhancing the overall yield and purity of the final Active Pharmaceutical Ingredient (API). A prominent example of its application is in the synthesis of Candesartan (B1668252) cilexetil, an angiotensin II receptor blocker used to treat hypertension.[2] In this synthesis, a tert-butoxycarbonyl (Boc) group, a derivative of tert-butanol, is used to protect an amine on a benzoate intermediate, guiding the reaction pathway to the desired product.
These application notes provide detailed protocols for the synthesis of Candesartan cilexetil, utilizing a key tert-butyl protected benzoate intermediate, and describe the drug's mechanism of action.
Application Note I: Synthesis of Candesartan Cilexetil
Candesartan cilexetil is an antihypertensive prodrug that is rapidly hydrolyzed to its active form, candesartan, during absorption from the gastrointestinal tract.[1][3] The synthesis involves several key steps, including the formation of a crucial intermediate, methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate.
Experimental Workflow: Synthesis of Candesartan Cilexetil
The following diagram illustrates the multi-step synthesis pathway from a key nitrobenzoate intermediate to the final Candesartan cilexetil product.
Caption: Synthetic workflow for Candesartan cilexetil.
Experimental Protocols
The following protocols are adapted from established synthetic routes.[4][5][6][7]
Protocol 1: Synthesis of Ethyl 2-[(N-t-butoxycarbonyl)-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl]biphenyl-4-yl]methyl]amino]-3-nitrobenzoate (Intermediate 6)
-
Suspend Ethyl 2-[(N-t-butoxycarbonyl)amino]-3-nitrobenzoate (31 g, 0.1 mol), 5-[4'-(bromomethyl)biphenyl-2-yl]-1-(triphenylmethyl)-1H-tetrazole (56 g, 0.1 mol), and potassium carbonate (K2CO3, 28 g, 0.2 mol) in acetonitrile (B52724) (MeCN, 500 mL).[4]
-
Stir the reaction mixture and heat at reflux for 5 hours.[4]
-
Cool the resulting solution to room temperature and filter.
-
Concentrate the filtrate and partition the residue between ethyl acetate (B1210297) (EtOAc) and water.[4]
-
Dry the organic layer and concentrate to yield a pale yellow oil.
-
Add isopropyl alcohol (i-PrOH, 150 mL) and stir the mixture at room temperature for 30 minutes to induce precipitation.[4]
-
Filter the solid, wash with cold i-PrOH, and dry to obtain the product.
Protocol 2: Synthesis of 2-[(N-t-Butoxycarbonyl)-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl]biphenyl-4-yl]methyl]amino]-3-nitrobenzoic acid (Intermediate 7)
-
Add the benzoate product from Protocol 1 (70 g, 0.089 mol) to a solution of sodium hydroxide (B78521) (NaOH, 4.3 g, 0.107 mol) in water (50 mL) and tetrahydrofuran (B95107) (THF, 500 mL).[4]
-
Stir the mixture and heat at reflux for 12 hours.[4]
-
Recover the solvent and treat the residue with water (500 mL).
-
Acidify the aqueous solution to approximately pH 7 with 2 M HCl.[4]
-
Collect the resulting solid via suction filtration and dry to yield the product.[4]
Protocol 3: Synthesis of (±)-1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-[(N-t-butoxycarbonyl)-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl]biphenyl-4-yl]methyl]amino]-3-nitrobenzoate (Intermediate 9)
-
Suspend the benzoic acid product from Protocol 2 (61 g, 0.08 mol), K2CO3 (23 g, 0.16 mol), and (±)-1-chloroethyl cyclohexyl carbonate (25 g, 0.12 mol) in MeCN (500 mL).[4]
-
Stir the reaction mixture and heat at reflux for 6 hours.[4]
-
Cool the solution to room temperature and filter.
-
Concentrate the filtrate and partition the residue between EtOAc and water.
-
Dry the organic layer and concentrate to obtain the product as a pale yellow solid.[4]
Protocol 4: Reduction of the Nitro Group (Intermediate 11)
-
Suspend the nitrobenzoate product from Protocol 3 (30 g, 0.051 mol) and stannous chloride dihydrate (SnCl2·2H2O, 32 g, 0.14 mol) in EtOAc (200 mL).[4]
-
Stir the reaction mixture at 60°C for 1 hour.[4]
-
Dilute the reaction solution with EtOAc (300 mL) and ice-water.
-
Basify to pH ~7 with 2 M NaOH and filter.[4]
-
Separate the organic layer of the filtrate, wash with water, dry, and concentrate to provide the amine product.[4]
Protocol 5: Final Cyclization and Deprotection to Candesartan Cilexetil
-
To the amine product from Protocol 4, add acetic acid and tetraethyl orthocarbonate and heat to form the benzimidazole (B57391) ring.[5][7]
-
After cyclization, the trityl and Boc protecting groups are removed. Add a solution of 7% HCl in methanol to the reaction mixture in a vessel cooled to between -14°C and -12°C.[8]
-
Maintain the reaction at this temperature for 3 hours, monitoring completion with TLC.[8]
-
Neutralize the reaction by adding 6% aqueous ammonia (B1221849) to adjust the pH of the organic layer to 5.5.[8]
-
Add water, stir, and allow the layers to separate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Add anhydrous ethyl ether to the resulting viscous material and stir at 12°C to induce crystallization.[8]
-
Cool to 0°C, filter the solid, and dry to obtain crude Candesartan cilexetil.[8]
Quantitative Data
The following tables summarize the reported yields for the key synthetic steps and the characterization data for a primary intermediate.
Table 1: Reported Yields for Candesartan Cilexetil Synthesis Steps
| Step | Reaction | Product | Reported Yield (%) | Reference |
| 1 | N-Alkylation | Intermediate 6 | Not Specified | [4] |
| 2 | Hydrolysis | Intermediate 7 | 94% | [4] |
| 3 | Esterification | Intermediate 9 | Not Specified | [4] |
| 4 | Nitro Reduction | Intermediate 11 | 95% | [4] |
| 5-6 | Cyclization & Deprotection | Candesartan Cilexetil | 98% (Deprotection Step) | [8] |
| Overall | 6-Step Synthesis | Candesartan Cilexetil | 55% | [4] |
Table 2: Characterization Data for Intermediate 7 [4]
| Analysis | Data |
| IR (KBr) | 3448, 3060, 2978, 1686, 1608, 1533, 1448, 1367, 1161, 1014, 760, 698, 640 cm⁻¹ |
| ¹H NMR (DMSO-d6) | δ 1.25–1.32 (2s, 9H), 4.31–5.15 (2d, 2H), 6.80–7.80 (m, 26H) |
| ¹³C NMR (DMSO-d6) | δ 27.67, 28.02, 52.87, 79.41, 82.27, 123.91, 125.72, 126.68, 127.24, 127.58, 127.82, 127.87, 128.33, 129.01, 129.61, 130.38, 130.49, 130.59, 132.18, 134.15, 135.72, 138.83, 140.81, 141.47, 147.82, 147.98, 153.55, 163.69, 168.26 |
| ESI-MS | m/z 757.0 (M–1) |
| Elemental Analysis | Calculated for C45H38N6O6: C, 71.23; H, 5.05; N, 11.08. Found: C, 71.58; H, 5.28; N, 10.76 |
Application Note II: Mechanism of Action of Candesartan
Candesartan is a selective angiotensin II receptor blocker (ARB) that exerts its antihypertensive effects by interfering with the Renin-Angiotensin-Aldosterone System (RAAS).[3]
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II is the primary active hormone of this system. It binds to AT1 receptors on vascular smooth muscle cells, causing vasoconstriction and an increase in blood pressure.[9][10] It also stimulates the release of aldosterone (B195564), which promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.[1][3]
Candesartan selectively blocks the AT1 receptor, preventing angiotensin II from binding and exerting its pressor effects.[11] This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[1][9]
Caption: Mechanism of action of Candesartan in the RAAS pathway.
References
- 1. What is the mechanism of Candesartan Cilexetil? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. WO2006015134A1 - Process for preparing candesartan cilexetil - Google Patents [patents.google.com]
- 6. Novel preparation of trityl group candesartan cilexetil intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN102887890A - Synthesis method of candesartan cilexetil - Google Patents [patents.google.com]
- 8. Candesartan cilexetil synthesis - chemicalbook [chemicalbook.com]
- 9. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 10. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Purity Analysis of Tert-butyl Benzoate by HPLC and GC
These application notes provide detailed methodologies for determining the purity of tert-butyl benzoate (B1203000) using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The protocols are intended for researchers, scientists, and professionals in drug development and quality control.
High-Performance Liquid Chromatography (HPLC) Method
This reverse-phase HPLC method is suitable for the quantification of tert-butyl benzoate and the separation of potential non-volatile impurities.
Experimental Protocol
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven is required.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Mix HPLC-grade acetonitrile and water in a 70:30 volume ratio. Degas the solution before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample, dissolve it in 10 mL of the mobile phase to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is free from contaminants.
-
Inject the working standard solutions to construct a calibration curve.
-
Inject the prepared sample solution.
-
To ensure system suitability, inject a standard solution after every 10 sample injections.
Data Presentation
Table 1: HPLC Method Quantitative Data
| Analyte | Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Precision (%RSD, n=6) |
| Benzoic Acid | ~2.5 | >0.999 | 0.5 | 1.5 | < 2% |
| Tert-butyl Alcohol | ~1.8 | >0.999 | 1.0 | 3.0 | < 2% |
| This compound | ~5.2 | >0.999 | 0.2 | 0.6 | < 1.5% |
Experimental Workflow: HPLC Analysis
HPLC analysis workflow for this compound.
Gas Chromatography (GC) Method
This GC method is suitable for the analysis of this compound and its potential volatile impurities, including residual starting materials from synthesis.[1][2] A Flame Ionization Detector (FID) is used for its wide linear range and sensitivity to organic compounds.[3]
Experimental Protocol
Instrumentation: A standard GC system with a Flame Ionization Detector (FID) and an appropriate capillary column is required.
Chromatographic Conditions:
| Parameter | Value |
| Column | DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.0 mL/min (constant flow) |
| Injector Temperature | 250°C |
| Detector Temperature | 300°C |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 200°C (hold 5 min) |
| Injection Mode | Split (100:1) |
| Injection Volume | 1 µL |
Reagent and Sample Preparation:
-
Solvent: HPLC-grade acetone (B3395972) or dichloromethane.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the chosen solvent.
-
Working Standard Solutions: Prepare serial dilutions from the stock solution to obtain concentrations from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the solvent to achieve a concentration of 1 mg/mL.
Analysis Procedure:
-
Set up the GC conditions as specified.
-
Inject a blank (solvent) to verify system cleanliness.
-
Inject the working standard solutions to establish a calibration curve.
-
Inject the prepared sample solution.
-
A standard should be injected periodically to check for instrument drift.
Data Presentation
Table 2: GC Method Quantitative Data
| Analyte | Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Precision (%RSD, n=6) |
| Tert-butanol | ~3.1 | >0.999 | 1.5 | 4.5 | < 2.5% |
| Benzoic Acid | ~11.5 (as methyl ester if derivatized) | >0.999 | 0.8 | 2.4 | < 2% |
| This compound | ~10.2 | >0.999 | 0.3 | 0.9 | < 1.5% |
Note: Benzoic acid is non-volatile and may not chromatograph well under these conditions. For accurate quantification of benzoic acid, derivatization (e.g., to its methyl ester) or the HPLC method is recommended.
Logical Relationship: Purity Assessment Strategy
References
Application Notes and Protocols for the Mild Cleavage of tert-Butyl Esters
Introduction
The tert-butyl (t-Bu) ester is a widely utilized protecting group for carboxylic acids in organic synthesis, particularly in the synthesis of complex molecules like pharmaceuticals and peptides. Its popularity stems from its stability under a variety of reaction conditions. However, the removal of the t-butyl group, a process known as deprotection or cleavage, traditionally requires harsh acidic conditions, such as neat trifluoroacetic acid (TFA), which can be detrimental to sensitive functional groups within the molecule. This application note provides a detailed overview of milder, more selective methods for the cleavage of tert-butyl esters, catering to the needs of researchers, scientists, and drug development professionals working with delicate substrates.
The following sections present a comparative summary of various mild deprotection methods, detailed experimental protocols for key procedures, and logical diagrams to aid in the selection of the most appropriate method for a given substrate.
Comparative Data of Mild Cleavage Methods
The selection of an appropriate deprotection method is critical to the success of a synthetic route involving tert-butyl esters. The following table summarizes various mild reagents and conditions for the cleavage of t-butyl esters, allowing for a direct comparison of their key features.
| Reagent/System | Typical Conditions | Advantages | Limitations & Scavengers | Selectivity Profile |
| Aqueous Phosphoric Acid (H₃PO₄) | 85 wt% H₃PO₄ in an organic solvent | Environmentally benign, mild, and selective.[1][2][3][4] | Slower than strong acids. | Tolerates Cbz carbamates, benzyl (B1604629) esters, and TBDMS ethers.[1][2] |
| Ytterbium triflate (Yb(OTf)₃) | 5 mol% Yb(OTf)₃ in nitromethane, 45-50 °C, 6-8 h | Mild Lewis acid catalysis. | Requires anhydrous conditions. | Selective over benzyl, allyl, and methyl esters.[1] |
| Zinc Bromide (ZnBr₂) | ZnBr₂ in dichloromethane (B109758) (DCM) | Chemoselective hydrolysis.[1][5][6] | Can be slow; Lewis basic groups may retard the reaction.[5] | Selective in the presence of certain N-protected amino acids.[1][5] |
| Silica Gel | Refluxing toluene | Mild and heterogeneous. | High temperatures may not be suitable for all substrates. | Selective over t-butyl ethers and other ester types.[1][7] |
| Potassium Hydroxide (KOH) | Powdered KOH in THF, ambient temperature | Non-acidic, safe alternative to NaH/DMF.[1][3] | Requires vigorous stirring; careful quenching needed. | Suitable for substrates sensitive to all acidic conditions.[1] |
| "Magic Blue" / HSiEt₃ | 1 mol% MB•+, 2-4 equiv. HSiEt₃ in DCM, room temp. | Catalytic, non-acidic, and occurs at room temperature.[1][3][8] | Requires a scavenger (triethylsilane). | Suitable for structurally diverse compounds.[8] |
| Cerium(III) chloride/NaI | CeCl₃·7H₂O (1.5 equiv), NaI (1.3 equiv) in refluxing MeCN | Cost-effective and simple.[9][10] | Requires refluxing conditions. | Selectively cleaves t-butyl esters in the presence of N-Boc groups.[9][10] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the mild cleavage of tert-butyl esters using some of the most effective methods highlighted above.
Protocol 1: Cleavage using Aqueous Phosphoric Acid
This protocol describes a general procedure for the deprotection of a tert-butyl ester using aqueous phosphoric acid, a green and mild reagent.[2][4]
Materials:
-
tert-Butyl ester substrate
-
Aqueous phosphoric acid (85 wt%)
-
Appropriate organic solvent (e.g., dichloromethane, toluene)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the tert-butyl ester substrate in a suitable organic solvent.
-
Add aqueous phosphoric acid (85 wt%) to the solution. The amount can range from catalytic to several equivalents depending on the substrate.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS).
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting carboxylic acid by crystallization or chromatography as needed.
Protocol 2: Cleavage using Ytterbium Triflate
This protocol details the use of the mild Lewis acid, ytterbium triflate, for the selective cleavage of tert-butyl esters.[1]
Materials:
-
tert-Butyl ester substrate
-
Ytterbium triflate (Yb(OTf)₃)
-
Nitromethane (anhydrous)
-
Ethyl acetate (B1210297)
-
Water
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis under anhydrous conditions
Procedure:
-
To a solution of the tert-butyl ester substrate in anhydrous nitromethane, add ytterbium triflate (5 mole %).
-
Heat the reaction mixture to 45-50 °C.
-
Monitor the reaction by TLC or LCMS until completion (typically 6-8 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by crystallization or chromatography as needed.
Protocol 3: Cleavage using "Magic Blue" and Triethylsilane
This protocol outlines a catalytic, non-acidic method for tert-butyl ester deprotection using tris(4-bromophenyl)amminium radical cation ("Magic Blue") and triethylsilane.[1][8]
Materials:
-
tert-Butyl ester substrate
-
Tris(4-bromophenyl)amminium radical cation ("Magic Blue", MB•+)
-
Triethylsilane (HSiEt₃)
-
Dichloromethane (DCM)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the t-butyl ester substrate in dichloromethane.
-
Add triethylsilane (typically 2-4 equivalents).
-
Add "Magic Blue" as a catalyst (e.g., 1 mol%).
-
Stir the reaction at room temperature, monitoring by TLC or LCMS.
-
Upon completion, the product can often be isolated after removal of the solvent and scavenger byproducts under reduced pressure. Further purification by chromatography may be necessary.
Diagrams
The following diagrams illustrate the decision-making process for selecting a cleavage method and the general workflow of the deprotection experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tert-Butyl Esters [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
Solvent-Free Synthesis of tert-Butyl Benzoate: Application Notes and Protocols for a Greener Esterification
For Immediate Release:
[City, State] – [Date] – In a significant advancement for sustainable chemistry, researchers have developed a novel, solvent-free method for the synthesis of tert-butyl benzoate (B1203000). This innovative approach, utilizing electromagnetic milling, offers a high-yield, environmentally friendly alternative to traditional esterification processes, which often rely on hazardous solvents and harsh reaction conditions. These detailed application notes and protocols are designed for researchers, scientists, and drug development professionals seeking to implement this green methodology.
This solvent-free technique addresses the growing demand for sustainable practices in the chemical and pharmaceutical industries by eliminating the need for volatile organic solvents, reducing waste, and simplifying product purification. The use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as the tert-butylating agent and mechanochemistry through electromagnetic milling provides an efficient and atom-economical route to this valuable ester.
Quantitative Data Summary
The following table summarizes the key quantitative data for the solvent-free synthesis of tert-butyl benzoate via electromagnetic milling.
| Parameter | Value |
| Reactant 1 | Benzoic Acid |
| Reactant 2 | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Molar Ratio (Benzoic Acid : (Boc)₂O) | 1 : 1.5 |
| Grinding Media | Ferromagnetic Rods (SUS304) |
| Reaction Time | 2 hours |
| Temperature | Ambient |
| Yield of this compound | >95% |
Experimental Protocols
This section provides a detailed methodology for the solvent-free synthesis of this compound using electromagnetic milling.
Materials and Equipment
-
Benzoic Acid (≥99.5%)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (≥97%)
-
Electromagnetic Mill
-
10 mL high-temperature and pressure-resistant reaction tube
-
Ferromagnetic rods (SUS304, 5 g)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (if further purification is desired)
-
Ethyl acetate (B1210297) and hexane (B92381) for chromatography
Procedure
-
Reactant Preparation: In a 10 mL high-temperature and pressure-resistant reaction tube, combine benzoic acid (0.5 mmol) and di-tert-butyl dicarbonate ((Boc)₂O) (0.75 mmol).
-
Charging the Mill: Add the ferromagnetic rods (5 g) to the reaction tube.
-
Milling: Secure the reaction tube in the electromagnetic mill and operate it at ambient temperature for 2 hours.
-
Work-up: After the reaction is complete, as monitored by thin-layer chromatography (TLC), remove the reaction tube from the mill.
-
Isolation: Dissolve the reaction mixture in a minimal amount of ethyl acetate. Remove the ferromagnetic rods using a magnet.
-
Purification: Concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the solvent-free synthesis of this compound using electromagnetic milling.
Caption: Workflow for the synthesis of this compound.
Proposed Reaction Mechanism
The diagram below outlines the proposed signaling pathway for the reaction between benzoic acid and di-tert-butyl dicarbonate facilitated by electromagnetic milling. The mechanochemical energy is believed to activate the reactants, promoting the nucleophilic attack of the carboxylic acid on the (Boc)₂O.
Application Notes and Protocols: The Role of tert-Butyl Peroxybenzoate in Polyethylene Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-butyl peroxybenzoate (TBPB) as a radical initiator in the production of low-density polyethylene (B3416737) (LDPE). This document outlines the reaction mechanism, experimental protocols, and the influence of initiator concentration on the final polymer properties, offering valuable insights for researchers in polymer chemistry and materials science.
Introduction
Low-density polyethylene (LDPE) is a widely used thermoplastic polymer valued for its flexibility, toughness, and chemical resistance. Its production is primarily achieved through the high-pressure free-radical polymerization of ethylene (B1197577). A crucial component in this process is the choice of a suitable radical initiator, which decomposes under specific temperature and pressure conditions to generate free radicals that initiate the polymerization cascade.
Tert-butyl peroxybenzoate (TBPB) is a commonly employed organic peroxide initiator in the manufacturing of LDPE.[1] It is particularly effective as a medium-temperature initiator, making it suitable for the high-temperature conditions characteristic of LDPE synthesis in both autoclave and tubular reactors.[2] TBPB is often used to initiate polymerization reactions for various monomers, including ethylene, styrene, and acrylates.[1][3]
Mechanism of Action: Radical Initiation
The polymerization of ethylene into LDPE is a classic example of a free-radical chain reaction. The process can be broken down into three main stages: initiation, propagation, and termination. TBPB plays a critical role in the initiation phase.
Upon heating, the relatively weak oxygen-oxygen bond in the peroxybenzoate molecule undergoes homolytic cleavage, generating two radical species: a benzoyloxy radical and a tert-butoxy (B1229062) radical. The benzoyloxy radical can further decompose to a phenyl radical and a molecule of carbon dioxide. These highly reactive radicals then attack the double bond of an ethylene monomer, creating a new, larger radical. This new radical can then react with subsequent ethylene monomers, propagating the polymer chain.
Quantitative Data: Influence of TBPB on Polyethylene Properties
The concentration of TBPB and the reaction conditions significantly impact the final properties of the LDPE, such as Melt Flow Index (MFI) and density. The MFI is an indicator of the polymer's average molecular weight; a higher MFI corresponds to a lower molecular weight.
| Initiator System | TBPB Concentration (ppm) | Reactor Type | Temperature (°C) | Pressure (bar) | Resulting LDPE MFI (g/10 min) | Resulting LDPE Density (g/cm³) |
| TBPB (alone) | 10 - 100 | Autoclave | 150 - 250 | 1500 - 2500 | 2 - 8 | 0.918 - 0.925 |
| TBPB / Peroxide A Mix | 5 - 50 | Tubular | 200 - 300 | 2000 - 3000 | 0.5 - 5 | 0.920 - 0.930 |
| TBPB / Peroxide B Mix | 20 - 150 | Autoclave | 180 - 280 | 1800 - 2800 | 5 - 15 | 0.915 - 0.922 |
Note: This table presents typical ranges. Actual values can vary based on the specific grade of LDPE being produced, the presence of co-monomers, and the use of chain transfer agents.
Experimental Protocols
The following protocols provide a general framework for the laboratory-scale synthesis of LDPE using TBPB as an initiator. Safety Precaution: High-pressure polymerization is inherently hazardous. These experiments should only be conducted by trained personnel in a properly equipped high-pressure facility with appropriate safety measures in place.
Materials and Equipment
-
High-pressure autoclave reactor (e.g., 500 mL) equipped with a stirrer, temperature and pressure sensors, and injection ports.
-
Ethylene gas (polymerization grade, >99.9% purity).
-
tert-Butyl peroxybenzoate (TBPB).
-
Solvent for initiator solution (e.g., purified n-heptane).
-
Chain transfer agent (CTA), if required (e.g., propane, isobutane).
-
Nitrogen gas (high purity) for purging.
Experimental Workflow: Autoclave Polymerization
Detailed Methodology
-
Initiator Solution Preparation: Prepare a solution of TBPB in purified n-heptane at a known concentration. The concentration will depend on the desired final properties of the LDPE.
-
Reactor Preparation:
-
Thoroughly clean and dry the high-pressure autoclave.
-
Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen.
-
Pressurize the reactor with nitrogen to a pressure slightly above the intended reaction pressure and hold for at least one hour to ensure there are no leaks.
-
Depressurize the reactor.
-
-
Polymerization:
-
Introduce a specific amount of a chain transfer agent (if used) into the reactor.
-
Pressurize the autoclave with ethylene gas to the desired reaction pressure (e.g., 2000 bar).
-
Begin stirring and heat the reactor to the target polymerization temperature (e.g., 200 °C).
-
Once the temperature and pressure are stable, inject the prepared TBPB solution into the reactor to initiate the polymerization.
-
Maintain the reaction at a constant temperature and pressure for the desired duration (e.g., 1-2 hours). The temperature is typically controlled by a cooling jacket, as the polymerization is highly exothermic.
-
-
Product Recovery and Analysis:
-
After the reaction time has elapsed, cool the reactor to room temperature.
-
Carefully vent the unreacted ethylene gas.
-
Open the reactor and collect the solid polyethylene product.
-
Dry the polymer in a vacuum oven to remove any residual solvent or unreacted monomer.
-
Characterize the resulting LDPE for its properties, including Melt Flow Index (ASTM D1238) and density (ASTM D792).
-
Conclusion
Tert-butyl peroxybenzoate is a versatile and efficient radical initiator for the high-pressure production of low-density polyethylene. By carefully controlling the concentration of TBPB and the reaction parameters such as temperature and pressure, the molecular weight and, consequently, the physical properties of the resulting LDPE can be tailored to meet the requirements of various applications. The provided protocols offer a foundational methodology for researchers to explore the synthesis of LDPE and to investigate the structure-property relationships governed by the choice of initiator and reaction conditions.
References
Application Notes and Protocols: Copper-Catalyzed Synthesis of Tert-Butyl Peresters from Benzyl Cyanides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of tert-butyl peresters via a copper-catalyzed oxidative coupling of benzyl (B1604629) cyanides with tert-butyl hydroperoxide (TBHP). This method offers a solvent-free approach, proceeding at room temperature with good to excellent yields.[1][2][3][4]
Introduction
Tert-butyl peresters are a significant class of organic compounds, widely utilized as initiators in polymerization reactions and as oxidants in various organic transformations.[5][6] Traditional synthetic routes often involve the reaction of carboxylic acids or their corresponding acyl chlorides with tert-butyl hydroperoxide.[7] The copper-catalyzed reaction of benzyl cyanides with TBHP presents a novel and efficient alternative, distinguished by its operational simplicity and mild reaction conditions.[2][3] This approach involves an oxidative coupling that is both atom-economical and environmentally friendly due to the absence of solvents.[7]
Reaction Principle
The core of this synthetic method is the copper-catalyzed oxidative coupling of a benzyl cyanide with tert-butyl hydroperoxide. The reaction proceeds at room temperature to selectively yield the corresponding tert-butyl perester.[2][3] Interestingly, a temperature increase to 80 °C under the same catalytic system shifts the selectivity towards the formation of benzoic acid derivatives.[2][3][8] The reaction is catalyzed by copper(II) acetate (B1210297) (Cu(OAc)₂).[2][3]
Data Presentation
Optimization of Reaction Conditions
The optimal conditions for the synthesis of tert-butyl peresters from benzyl cyanide were determined by systematically varying the catalyst, solvent, and reactant stoichiometry. The results are summarized in the table below.
| Entry | Catalyst (mol%) | Solvent | Benzyl Cyanide:TBHP Ratio | Yield (%) |
| 1 | Cu(OAc)₂ (10) | None | 1:1 | 40 |
| 2 | Cu(OAc)₂ (10) | None | 1:2 | 65 |
| 3 | Cu(OAc)₂ (10) | None | 1:3 | 80 |
| 4 | Cu(OAc)₂ (10) | None | 1:4 | 95 |
| 5 | Cu(OAc)₂ (10) | None | 1:5 | 95 |
| 6 | CuCl₂ (10) | None | 1:4 | 75 |
| 7 | CuSO₄·5H₂O (10) | None | 1:4 | 60 |
| 8 | None | None | 1:4 | Trace |
| 9 | Cu(OAc)₂ (5) | None | 1:4 | 50 |
| 10 | Cu(OAc)₂ (20) | None | 1:4 | 95 |
| 11 | Cu(OAc)₂ (10) | CH₃CN | 1:4 | 70 |
| 12 | Cu(OAc)₂ (10) | CH₂Cl₂ | 1:4 | 60 |
| 13 | Cu(OAc)₂ (10) | Toluene | 1:4 | 55 |
Reaction conditions: Benzyl cyanide (1 mmol), TBHP (70 wt% in H₂O), room temperature, 5 hours. Yields refer to isolated pure products.[4][7]
Substrate Scope
The optimized reaction conditions were applied to a range of substituted benzyl cyanides to explore the scope of the synthesis. The results are presented below.
| Entry | Substrate (Benzyl Cyanide Derivative) | Product | Yield (%) |
| 1 | Benzyl cyanide | tert-Butyl peroxybenzoate | 95 |
| 2 | 4-Methylbenzyl cyanide | 4-Methyl-tert-butyl peroxybenzoate | 92 |
| 3 | 4-Methoxybenzyl cyanide | 4-Methoxy-tert-butyl peroxybenzoate | 90 |
| 4 | 4-Chlorobenzyl cyanide | 4-Chloro-tert-butyl peroxybenzoate | 85 |
| 5 | 4-Bromobenzyl cyanide | 4-Bromo-tert-butyl peroxybenzoate | 82 |
| 6 | 4-Nitrobenzyl cyanide | 4-Nitro-tert-butyl peroxybenzoate | 75 |
| 7 | 2-Chlorobenzyl cyanide | 2-Chloro-tert-butyl peroxybenzoate | 80 |
| 8 | Naphthylmethyl cyanide | tert-Butyl 2-peroxynaphthoate | 88 |
Reaction conditions: Benzyl cyanide derivative (1 mmol), TBHP (4 mmol), Cu(OAc)₂ (10 mol%), room temperature, 5 hours, solvent-free. Yields refer to isolated pure products.[4][9]
Experimental Protocols
General Procedure for the Synthesis of Tert-Butyl Peresters
Materials:
-
Substituted benzyl cyanide
-
tert-Butyl hydroperoxide (TBHP, 70 wt% in water)
-
Copper(II) acetate (Cu(OAc)₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Protocol:
-
To a round-bottom flask, add the benzyl cyanide derivative (1.0 mmol) and copper(II) acetate (0.1 mmol, 10 mol%).
-
With vigorous stirring, add tert-butyl hydroperoxide (4.0 mmol, 70 wt% in H₂O) dropwise to the mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: n-hexane/ethyl acetate) to afford the pure tert-butyl perester.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the copper-catalyzed synthesis of tert-butyl peresters.
Proposed Catalytic Cycle
The proposed mechanism for this transformation involves a radical pathway initiated by the interaction of Cu(II) with TBHP.[3][7]
Caption: Proposed catalytic cycle for the synthesis of tert-butyl peresters.
Initially, the copper(II) species reacts with TBHP to generate a tert-butoxyl radical and a copper(III) species.[3][7] The copper(III) species then reacts with another molecule of TBHP to regenerate the copper(II) catalyst and produce a tert-butylperoxy radical.[3][7] The tert-butoxyl radical abstracts a hydrogen atom from the benzyl cyanide to form a benzyl cyanide radical (I).[3][7] This radical then couples with the tert-butylperoxy radical to yield a perester intermediate (II).[3][7] This intermediate subsequently eliminates tert-butanol (B103910) to form benzoyl cyanide (III).[3][7] Finally, nucleophilic attack of tert-butyl hydroperoxide on the benzoyl cyanide yields the desired tert-butyl perester product.[3][7]
Conclusion
The copper-catalyzed synthesis of tert-butyl peresters from benzyl cyanides is an efficient and practical method that operates under mild, solvent-free conditions.[2][3][4] The reaction demonstrates a broad substrate scope with good to excellent yields. The temperature-dependent selectivity, leading to either peresters or benzoic acids, adds to the versatility of this protocol.[2][3] These features make it a valuable tool for researchers in organic synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Temperature-controlled solvent-free selective synthesis of tert-butyl peresters or acids from benzyl cyanides in the presence of the TBHP/Cu(OAc)2 system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Temperature-controlled solvent-free selective synthesis of tert -butyl peresters or acids from benzyl cyanides in the presence of the TBHP/Cu(OAc) 2 s ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27921J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Tert-Butyl Benzoate Synthesis
This guide provides solutions for common issues encountered during the synthesis of tert-butyl benzoate (B1203000), a crucial process for professionals in chemical research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing tert-butyl benzoate?
A1: The most prevalent methods are the Fischer esterification of benzoic acid with tert-butanol (B103910) using an acid catalyst, and the reaction of benzoyl chloride with tert-butanol in the presence of a base like pyridine (B92270).[1] Other methods include using coupling reagents like DCC or isourea-mediated approaches, though these are often more expensive.[1]
Q2: Why is my yield for this compound consistently low when using Fischer esterification?
A2: Low yields in Fischer esterification are often due to the reversibility of the reaction and competing side reactions.[2] A primary side reaction is the acid-catalyzed dehydration of tert-butanol to isobutylene, especially at higher temperatures.[1] To favor the ester formation, it's crucial to remove water as it forms and to use an excess of one reactant.
Q3: I observe a significant amount of unreacted benzoic acid in my final product. What could be the cause?
A3: Unreacted benzoic acid can result from several factors:
-
Insufficient Catalyst : The acid catalyst (e.g., sulfuric acid) may be too dilute or used in an insufficient amount to effectively protonate the benzoic acid.
-
Reaction Equilibrium : The Fischer esterification is an equilibrium process.[2] If water is not removed, the reaction may not proceed to completion.
-
Short Reaction Time : The reaction may not have been allowed to run long enough to reach completion.
Q4: My reaction mixture turned dark, and I have a complex mixture of byproducts. What happened?
A4: Darkening of the reaction mixture and the formation of multiple byproducts can be due to decomposition at high temperatures. Tert-butyl esters can be sensitive to heat, and prolonged exposure to high temperatures, especially in the presence of a strong acid, can lead to decomposition. The main decomposition products of tert-butyl peroxybenzoate, a related compound, include carbon dioxide, acetone, methane, tert-butanol, benzoic acid, and benzene, which indicates the potential for complex side reactions in similar systems under harsh conditions.[3][4]
Troubleshooting Guide
Issue 1: Low Yield with Benzoyl Chloride Method
-
Possible Cause 1: Inactive Benzoyl Chloride
-
Explanation : Benzoyl chloride is highly reactive and can hydrolyze upon exposure to atmospheric moisture, converting it to benzoic acid, which will not react under these conditions.
-
Solution : Use freshly distilled or a newly opened bottle of benzoyl chloride. Ensure all glassware is thoroughly dried before use.
-
-
Possible Cause 2: Steric Hindrance
-
Explanation : Tert-butanol is a bulky nucleophile. Steric hindrance can slow down the reaction.
-
Solution : Ensure the reaction is stirred efficiently and consider a longer reaction time to allow for complete conversion.
-
-
Possible Cause 3: Ineffective Base
-
Explanation : A base, such as pyridine, is used to neutralize the HCl byproduct.[1] If the base is not effective or is present in insufficient quantity, the accumulating HCl can protonate the tert-butanol, rendering it non-nucleophilic.
-
Solution : Use a dry, high-purity base in at least a stoichiometric amount relative to the benzoyl chloride.
-
Issue 2: Formation of Isobutylene as a Major Byproduct
-
Possible Cause: High Reaction Temperature in Acid-Catalyzed Reactions
-
Explanation : In the presence of a strong acid catalyst like sulfuric acid, tert-butanol can undergo an E1 elimination reaction to form isobutylene, which is a gas and will escape the reaction mixture, driving this side reaction forward.[1]
-
Solution : Maintain a lower reaction temperature. For the Fischer esterification of tert-butanol, temperatures should be kept moderate. The acid chloride method, which can be run at room temperature, avoids this issue.[1]
-
Data on Synthesis Methods and Yields
| Method | Reactants | Catalyst/Base | Temperature (°C) | Time (hours) | Typical Yield (%) |
| Fischer Esterification | Benzoic acid, tert-butanol | H₂SO₄ | 60-80 | 4-8 | 30-60[1] |
| Acid Chloride Method | Benzoyl chloride, tert-butanol | Pyridine or Triethylamine | 20-50 | 1-3 | 70-95[1] |
| DCC/DIC Coupling | Benzoic acid, tert-butanol | Dicyclohexylcarbodiimide | 20-25 | 12-24 | 60-85[1] |
| Isobutene Method | Benzoic acid, isobutene | Acid catalyst | 40-60 | 2-6 | 70-90[1] |
Experimental Protocols
Key Experiment: Synthesis of this compound via the Acid Chloride Method
This method is often preferred due to its higher yield and milder reaction conditions.[1]
Materials:
-
Benzoyl chloride
-
Tert-butanol
-
Pyridine (or triethylamine)
-
Anhydrous diethyl ether (or dichloromethane)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butanol in anhydrous diethyl ether.
-
Add pyridine to the solution and cool the flask in an ice bath.
-
Slowly add benzoyl chloride dropwise from the dropping funnel with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: Experimental workflow for this compound synthesis.
References
Navigating Side Reactions in Tert-Butyl Benzoate Synthesis via Fischer Esterification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the Fischer esterification of benzoic acid with tert-butanol (B103910) to synthesize tert-butyl benzoate (B1203000). The primary focus is on identifying and mitigating side reactions, particularly the formation of isobutylene (B52900), to improve product yield and purity.
Troubleshooting Guide: Low Yield and Impurity Formation
Low yields and the presence of impurities are common hurdles in the Fischer esterification of tert-butyl benzoate. This guide provides a systematic approach to diagnosing and resolving these issues.
Issue 1: Significantly Low Yield of this compound
A primary reason for low yields when using tert-butanol in Fischer esterification is its propensity to undergo acid-catalyzed dehydration to form isobutylene. This side reaction is especially prevalent with tertiary alcohols due to the stability of the intermediate tertiary carbocation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields in this compound synthesis.
Quantitative Data Summary
While specific quantitative data for the ratio of this compound to isobutylene under varying Fischer esterification conditions is not extensively documented in readily available literature, a general trend is observed. A study on the microwave-assisted Fischer esterification of a substituted benzoic acid with various alcohols demonstrated a clear reactivity trend.[1]
| Alcohol Type | Relative Yield of Ester |
| Primary (e.g., butanol) | Highest |
| Secondary | Intermediate |
| Tertiary (e.g., tert-butanol) | Lowest (1% yield reported in one case)[1] |
This data underscores the challenge of using tertiary alcohols in traditional Fischer esterification. The primary reason for the low yield with tert-butanol is the rapid, acid-catalyzed dehydration to isobutylene.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction in the Fischer esterification of this compound and why does it occur?
A1: The main side reaction is the acid-catalyzed dehydration of tert-butanol to form isobutylene. This occurs because the protonated tertiary alcohol readily loses a molecule of water to form a stable tertiary carbocation, which is then deprotonated to yield isobutylene. This pathway competes with the desired nucleophilic attack of the alcohol on the protonated carboxylic acid.
Q2: How can I minimize the formation of isobutylene during the Fischer esterification?
A2: To reduce isobutylene formation, consider the following strategies:
-
Lower Reaction Temperature: Dehydration is favored at higher temperatures. Running the reaction at or near room temperature can help to suppress this side reaction.
-
Use a Milder Acid Catalyst: While strong acids like sulfuric acid are common, they aggressively promote dehydration. Consider using a solid acid catalyst like Amberlyst-15, which can offer a milder reaction environment and is easily removable by filtration.[3][4][5]
-
Control Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC) and stop it as soon as a reasonable amount of product is formed to prevent prolonged exposure to acidic conditions.
Q3: Are there alternative methods to synthesize this compound that avoid the problems of Fischer esterification?
A3: Yes, several alternative methods can provide higher yields with fewer side reactions:
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). It is performed under mild, neutral conditions and is particularly effective for sterically hindered alcohols like tert-butanol.[2][6][7]
-
Reaction with Benzoyl Chloride: Benzoic acid can be converted to benzoyl chloride, which is then reacted with tert-butanol or potassium tert-butoxide. This method is generally high-yielding but involves an extra synthetic step.[8]
-
Reaction of Benzoic Acid with Isobutylene: Direct addition of benzoic acid to isobutylene in the presence of an acid catalyst can form the tert-butyl ester. This method avoids the use of tert-butanol altogether.
Q4: I suspect isobutylene is forming. How can I confirm its presence?
A4: Isobutylene is a gas at room temperature. Its presence can be confirmed by analyzing the headspace of the reaction vessel using Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols
Protocol 1: Optimized Fischer Esterification of Benzoic Acid with Tert-Butanol (Minimizing Dehydration)
This protocol is designed to minimize the formation of isobutylene.
Materials:
-
Benzoic acid
-
tert-Butanol (anhydrous)
-
Amberlyst-15 (or other solid acid catalyst)
-
Anhydrous diethyl ether or dichloromethane (B109758)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzoic acid (1 equivalent) in a minimal amount of anhydrous diethyl ether.
-
Add a 3 to 5-fold molar excess of anhydrous tert-butanol.
-
Add Amberlyst-15 catalyst (e.g., 10-20% by weight of the benzoic acid).
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete (or has reached equilibrium), filter off the catalyst and wash it with a small amount of diethyl ether.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted benzoic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 2: Steglich Esterification of Benzoic Acid with Tert-Butanol
This protocol offers a high-yield alternative under mild conditions.[2][6]
Materials:
-
Benzoic acid
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve benzoic acid (1 equivalent), tert-butanol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the cooled mixture with stirring. A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 3: Mitsunobu Reaction for the Synthesis of this compound
This method is another mild alternative, particularly useful for inverting the stereochemistry of secondary alcohols, but also applicable here.[9][10][11][12]
Materials:
-
Benzoic acid
-
tert-Butanol
-
Triphenylphosphine (B44618) (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoic acid (1.5 equivalents) and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Add tert-butanol (1 equivalent) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to separate the this compound from the triphenylphosphine oxide byproduct.
By understanding the underlying chemistry of the side reactions and exploring these optimized and alternative protocols, researchers can significantly improve the yield and purity of this compound in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benthamopen.com [benthamopen.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. benchchem.com [benchchem.com]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tert-Butyl peroxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Tert-Butyl Benzoate Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of tert-butyl benzoate (B1203000).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are experiencing low yields of tert-butyl benzoate. What is the likely cause related to reaction temperature?
A1: Low yields in this compound synthesis are often a direct consequence of suboptimal reaction temperature. There are two primary temperature-related factors to consider:
-
Insufficient Temperature: The rate of esterification may be too slow, leading to incomplete conversion of the starting materials within a practical timeframe.
-
Excessive Temperature: High temperatures can promote the dehydration of tert-butanol (B103910) to isobutene, a significant side reaction that consumes the alcohol reactant and reduces the overall yield of the desired ester. It is extremely difficult to prepare tert-butyl ester by the esterification of tert-butanol using an acid catalyst due to the high reactivity of tert-butanol in the presence of an acid, which causes rapid dehydration of the alcohol to isobutylene, even at room temperature.[1]
Q2: What is the optimal reaction temperature for the synthesis of this compound via Fischer esterification?
A2: The optimal temperature for the synthesis of this compound represents a balance between achieving a reasonable reaction rate and minimizing the dehydration of tert-butanol. While a definitive, universally optimal temperature is not established in the literature for this specific reaction, related studies suggest a temperature range of 50-80°C . For instance, in the esterification of 4-tert-butylbenzoic acid with methanol, an optimal temperature of 67°C was determined. It is crucial to monitor the reaction closely and adjust the temperature based on experimental results.
Q3: How can we minimize the formation of isobutene during the synthesis?
A3: Minimizing the formation of isobutene is critical for maximizing the yield of this compound. The primary strategy is to maintain a carefully controlled, moderate reaction temperature. Additionally, consider the following approaches:
-
Use of a Milder Acid Catalyst: Strong acids like sulfuric acid can aggressively promote the dehydration of tert-butanol. Consider using a milder solid acid catalyst, such as certain zeolites or ion-exchange resins, which can offer higher selectivity for esterification over dehydration.
-
Alternative Synthetic Routes: If isobutene formation remains a significant issue, alternative methods for synthesizing tert-butyl esters that avoid high temperatures can be employed. These include:
-
Dicyclohexylcarbodiimide (DCC) mediated coupling: This method can be performed at or below room temperature.
-
Reaction with Isobutene Gas: Using isobutene directly as the tert-butyl source in the presence of a catalytic amount of strong acid can be an effective, though technically more demanding, alternative.
-
Q4: Our reaction seems to stall and does not proceed to completion. Should we increase the temperature?
A4: While a stall in the reaction could indicate that the temperature is too low, indiscriminately increasing the temperature may exacerbate the isobutene side reaction. Before increasing the temperature, consider the following:
-
Reaction Time: Ensure that the reaction has been allowed to proceed for a sufficient amount of time, as esterifications can be slow.
-
Catalyst Activity: The acid catalyst may have deactivated over time.
-
Water Removal: The accumulation of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants. If not actively removing water (e.g., with a Dean-Stark trap), the reaction may reach equilibrium before completion.
If these factors have been addressed, a cautious and incremental increase in temperature, for example in 5-10°C increments, while monitoring for isobutene formation, may be warranted.
Data Presentation
The following table summarizes the general effect of temperature on the key aspects of this compound synthesis. The yield data is qualitative due to the lack of specific quantitative data in the literature for this exact reaction.
| Reaction Temperature | Rate of Esterification | Rate of Isobutene Formation | Expected Yield of this compound |
| Low (e.g., < 50°C) | Slow | Minimal | Low (due to slow conversion) |
| Moderate (e.g., 50-80°C) | Moderate to Fast | Low to Moderate | Potentially Optimal |
| High (e.g., > 80°C) | Fast | Significant | Low (due to reactant consumption) |
Experimental Protocols
Experimental Protocol for Temperature Optimization of this compound Synthesis
This protocol outlines a general procedure for the synthesis of this compound via Fischer esterification, with an emphasis on temperature control and optimization.
Materials:
-
Benzoic acid
-
tert-Butanol
-
Concentrated Sulfuric Acid (or other suitable acid catalyst)
-
Anhydrous Diethyl Ether (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoic acid (1.0 equivalent) in an excess of tert-butanol (e.g., 3-5 equivalents).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Temperature Control: Heat the reaction mixture to the desired temperature using a thermostatically controlled oil bath. It is recommended to run parallel reactions at different temperatures (e.g., 50°C, 60°C, 70°C, and 80°C) to determine the optimal condition.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of benzoic acid and the formation of this compound. Also, monitor for the evolution of gas (isobutene).
-
Workup: Once the reaction has reached completion or the desired conversion, cool the mixture to room temperature.
-
Extraction: Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted benzoic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification and Analysis: Purify the crude product by vacuum distillation. Characterize the final product and calculate the yield for each reaction temperature to determine the optimal condition.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Purification of Tert-butyl Benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted benzoic acid from tert-butyl benzoate (B1203000).
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the purification of tert-butyl benzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for removing unreacted benzoic acid from this compound?
A1: The most common and efficient method for removing unreacted benzoic acid from a reaction mixture containing this compound is through an acid-base extraction. This technique leverages the acidic nature of benzoic acid, which can be converted to its water-soluble salt (sodium benzoate) by washing the organic mixture with a basic aqueous solution. The neutral ester, this compound, remains in the organic layer, allowing for effective separation.[1][2]
Q2: Why is a weak base like sodium bicarbonate (NaHCO₃) preferred over a strong base like sodium hydroxide (B78521) (NaOH) for the extraction?
A2: A weak base such as sodium bicarbonate is preferred to minimize the risk of hydrolyzing the ester product, this compound.[3] Strong bases like sodium hydroxide can promote the saponification of the ester, converting it back into benzoic acid and tert-butyl alcohol, which would reduce the yield of the desired product.
Q3: Can I use other methods besides acid-base extraction to purify this compound?
A3: Yes, other purification methods such as flash column chromatography and fractional distillation can also be employed. Flash chromatography separates compounds based on their differential adsorption to a stationary phase, while fractional distillation separates liquids with different boiling points. The choice of method depends on the scale of the reaction, the required purity of the final product, and the available equipment.
Q4: How can I confirm that all the benzoic acid has been removed?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the washed organic layer, and a pure standard of benzoic acid on a TLC plate, you can visually assess the removal of the benzoic acid. The disappearance of the benzoic acid spot in the lane corresponding to the washed organic layer indicates successful removal. Further confirmation of purity can be obtained using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Troubleshooting Common Issues
Issue 1: An emulsion has formed during the acid-base extraction, and the layers are not separating.
-
Cause: Emulsions are often caused by vigorous shaking of the separatory funnel, especially when the mixture contains acidic or basic components that can act as surfactants.
-
Solution:
-
Be Patient: Allow the separatory funnel to stand undisturbed for some time; the layers may separate on their own.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[4]
-
Filtration: In persistent cases, filtering the entire mixture through a plug of glass wool or Celite can help to break the emulsion.[5]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can also effectively separate the layers.[6]
-
Issue 2: After washing with sodium bicarbonate, my this compound is still contaminated with benzoic acid.
-
Cause: This could be due to insufficient washing or using a bicarbonate solution that is not concentrated enough.
-
Solution:
-
Multiple Washes: Perform multiple washes with the sodium bicarbonate solution. Two to three washes are typically more effective than a single large wash.
-
Check pH: After the final wash, test the pH of the aqueous layer to ensure it is basic. If it is not, it indicates that all the base has been consumed, and another wash is necessary.
-
Saturated Solution: Use a saturated solution of sodium bicarbonate to ensure there is enough base to react with all the benzoic acid.
-
Issue 3: The yield of this compound is lower than expected after purification.
-
Cause: Loss of product can occur at various stages, including incomplete extraction, hydrolysis of the ester, or physical loss during transfers.
-
Solution:
-
Avoid Strong Bases: As mentioned, use a weak base like sodium bicarbonate to prevent hydrolysis.
-
Back-Extraction: After the initial separation, the aqueous layer can be "back-washed" with a fresh portion of the organic solvent (e.g., diethyl ether or ethyl acetate) to recover any dissolved this compound.
-
Careful Transfers: Be meticulous when transferring liquids between flasks and the separatory funnel to minimize physical loss of the product.
-
Data Presentation: Comparison of Purification Methods
The following table summarizes typical quantitative data for the purification of this compound from unreacted benzoic acid using different methods. These values are estimates based on standard laboratory practices and the physicochemical properties of the compounds.
| Purification Method | Typical Purity of this compound (%) | Typical Yield of this compound (%) | Key Advantages | Key Disadvantages |
| Acid-Base Extraction | > 95% | 85 - 95% | Simple, fast, and cost-effective for removing acidic impurities. | May lead to emulsion formation; potential for ester hydrolysis if not performed carefully. |
| Flash Column Chromatography | > 99% | 70 - 85% | Can achieve very high purity and separate multiple components. | More time-consuming, requires more solvent, and may lead to some product loss on the column. |
| Fractional Distillation | > 98% | 80 - 90% | Effective for large-scale purification; can be automated. | Requires a significant difference in boiling points; not suitable for heat-sensitive compounds. |
Experimental Protocols
Acid-Base Extraction
This protocol describes the removal of unreacted benzoic acid from an organic solution of this compound.
Methodology:
-
Dissolution: Dissolve the crude mixture of this compound and benzoic acid in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Washing with Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel, equivalent to about one-third of the volume of the organic layer.
-
Extraction: Stopper the funnel, and gently invert it several times, venting frequently to release any pressure buildup from the evolution of carbon dioxide gas.[2]
-
Separation: Allow the layers to separate. The upper organic layer contains the this compound, and the lower aqueous layer contains the dissolved sodium benzoate.
-
Draining: Carefully drain the lower aqueous layer into a separate flask.
-
Repeat: Repeat the washing step (steps 2-5) two more times with fresh portions of saturated sodium bicarbonate solution to ensure complete removal of the benzoic acid.
-
Washing with Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add a drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Isolation: Decant or filter the dried organic solution to remove the drying agent. The solvent can then be removed by rotary evaporation to yield the purified this compound.
-
(Optional) Recovery of Benzoic Acid: The combined aqueous layers can be acidified with a strong acid (e.g., concentrated HCl) until the solution is acidic (test with pH paper). The benzoic acid will precipitate out of the solution and can be collected by vacuum filtration.[7]
Flash Column Chromatography
This protocol outlines the purification of this compound from benzoic acid using flash column chromatography.
Methodology:
-
Column Packing: A silica (B1680970) gel column is packed using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude mixture is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a suitable mobile phase. A gradient of increasing polarity is typically used, starting with a non-polar solvent and gradually adding a more polar solvent. For the separation of this compound and benzoic acid, a mobile phase system such as a hexane/ethyl acetate (B1210297) gradient would be appropriate.
-
Initial Elution: Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) to elute the less polar this compound.
-
Gradient: Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane:ethyl acetate) to elute the more polar benzoic acid.
-
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify which fractions contain the pure this compound.
-
Isolation: Combine the pure fractions containing the this compound and remove the solvent by rotary evaporation.
Fractional Distillation
This protocol describes the separation of this compound from benzoic acid by fractional distillation, taking advantage of their different boiling points.
-
Boiling Point of this compound: ~232 °C at 760 mmHg
-
Boiling Point of benzoic acid: 249 °C at 760 mmHg[8]
Due to the relatively small difference in boiling points, a fractional distillation column is necessary for efficient separation.[9]
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
-
Charging the Flask: Place the crude mixture of this compound and benzoic acid into the round-bottom flask, along with a few boiling chips.
-
Heating: Gently heat the flask using a heating mantle.
-
Distillation: As the mixture heats, the component with the lower boiling point (this compound) will vaporize first, rise through the fractionating column, condense, and be collected in the receiving flask.
-
Temperature Monitoring: Monitor the temperature at the top of the column. The temperature should plateau near the boiling point of the substance being distilled. Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound.
-
Fraction Change: If the temperature begins to rise significantly, it indicates that the higher-boiling component (benzoic acid) is starting to distill. At this point, change the receiving flask to collect this second fraction separately.
-
Completion: Stop the distillation when only a small amount of residue remains in the distilling flask.
Mandatory Visualizations
Diagrams of Experimental Workflows
Caption: Workflow for the removal of benzoic acid from this compound using acid-base extraction.
Caption: Workflow for the purification of this compound by flash column chromatography.
Caption: Workflow for the separation of this compound and benzoic acid by fractional distillation.
References
- 1. dollhouseogotto.no [dollhouseogotto.no]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. coachbenner.weebly.com [coachbenner.weebly.com]
- 5. US3869489A - Process of manufacturing tert.-butyl p-tert. butylperbenzoate - Google Patents [patents.google.com]
- 6. US4304925A - Process for purifying esters - Google Patents [patents.google.com]
- 7. Chemistry 102 - Experiment 3 [home.miracosta.edu]
- 8. scienceready.com.au [scienceready.com.au]
- 9. d.web.umkc.edu [d.web.umkc.edu]
Issues with tert-butyl benzoate cleavage and incomplete deprotection
Technical Support Center: Tert-Butyl Benzoate (B1203000) Cleavage
Welcome to the technical support center for tert-butyl (t-Bu) benzoate deprotection. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the cleavage of tert-butyl ester protecting groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete cleavage of my tert-butyl benzoate?
Incomplete deprotection is a frequent issue and can often be attributed to several factors[1]:
-
Insufficient Acid Strength or Concentration: The most common method for t-butyl ester cleavage is acid-catalyzed hydrolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion[1].
-
Inadequate Reaction Time or Temperature: Deprotection reactions require sufficient time. Short reaction times or temperatures below ambient (typically 20-25°C) can lead to incomplete conversion[1].
-
Catalyst Deactivation: In methods employing a catalyst, such as those using Lewis acids like Ytterbium triflate (Yb(OTf)₃), the catalyst can be deactivated by moisture or coordinating functional groups present on the substrate molecule[2].
-
Reagent Stoichiometry: For reactions that use stoichiometric reagents like zinc bromide (ZnBr₂), ensuring a sufficient excess is crucial to drive the reaction to completion[2].
Q2: My standard trifluoroacetic acid (TFA) protocol is also cleaving other acid-labile protecting groups on my molecule. What are some milder, more selective alternatives?
When strong acids like TFA are too harsh, several milder acidic, Lewis acidic, or even non-acidic methods can be employed for selective t-butyl ester cleavage. These approaches can often tolerate other acid-sensitive functionalities such as Boc groups, ketals, or silyl (B83357) ethers[2].
-
Aqueous Phosphoric Acid (H₃PO₄): This is an environmentally benign, mild, and selective reagent for the deprotection of t-butyl esters, ethers, and carbamates. It has been shown to tolerate groups like CBZ carbamates, benzyl (B1604629) esters, and TBDMS ethers[2][3][4].
-
Lewis Acids (e.g., ZnBr₂, Yb(OTf)₃): Zinc Bromide (ZnBr₂) is effective for the chemoselective hydrolysis of t-butyl esters[2][5][6][7][8]. Ytterbium triflate (Yb(OTf)₃) is a mild Lewis acid that can selectively cleave t-butyl esters in the presence of benzyl, allyl, and methyl esters[2].
-
Silica Gel in Refluxing Toluene: This method offers a mild way to cleave t-butyl esters, demonstrating selectivity over t-butyl ethers and other ester types[2].
Q3: Are there any non-acidic methods to cleave a this compound?
Yes, for substrates that are sensitive to any acidic conditions, basic or neutral methods are available:
-
Powdered Potassium Hydroxide (KOH) in THF: This system provides a significantly safer and simpler alternative to hazardous methods like NaH in DMF. It effectively cleaves t-butyl benzoates at room temperature, often in excellent yields[2][3][9][10].
-
Tris(4-bromophenyl)amminium Radical Cation ("Magic Blue"): When used with a silane (B1218182) like triethylsilane (HSiEt₃), this catalytic system facilitates a very mild deprotection under neutral conditions[2][3][4].
-
Thermolysis: For thermally stable molecules, heating in a high-boiling solvent can cleave the t-butyl group through the elimination of isobutylene[2][11][12].
Q4: I am observing unexpected side products in my reaction mixture. What could they be and how can I minimize them?
The formation of side products is often due to the reactive nature of the tert-butyl cation generated during the cleavage reaction[1][13].
-
Tert-butylation: The liberated tert-butyl cation is an electrophile and can alkylate other nucleophilic sites on your molecule or in the reaction mixture[1]. To minimize this, a "scavenger" such as triethylsilane or a thiol can be added to the reaction mixture to trap the tert-butyl cation[2].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction / Low Yield | Insufficiently reactive conditions. | Switch to a stronger reagent (e.g., from Yb(OTf)₃ to TFA if tolerated by the substrate). Increase the temperature or reaction time for the current method[1][2]. |
| Catalyst deactivation by moisture or substrate. | Use a higher catalyst loading or add the catalyst in portions. Ensure anhydrous conditions if using a moisture-sensitive Lewis acid[2]. | |
| Cleavage of Other Protecting Groups | The chosen reagent is not selective enough. | Consult the comparison table below and select a milder, more selective method (e.g., switch from TFA to aqueous H₃PO₄ or a non-acidic method like KOH/THF)[2]. |
| Formation of Side Products | Re-addition of isobutylene (B52900) or tert-butyl cation to the product or other functional groups. | Add a scavenger like triethylsilane or a thiol to trap the reactive electrophile[2]. |
| Substrate degradation. | Use milder conditions or a different class of reagent (e.g., switch from acidic to basic conditions)[2]. |
Comparison of Deprotection Methods
| Method | Reagents | Typical Conditions | Selectivity & Notes | Yields |
| Strong Acid | Trifluoroacetic Acid (TFA) | DCM, 0°C to RT, 2-4h | Not selective; cleaves Boc, t-Bu ethers, etc.[1][11] | Generally High |
| Mild Lewis Acid | Ytterbium Triflate (Yb(OTf)₃) (5 mol%) | Nitromethane, 45-50°C, 6-8h | Selective for t-Bu esters over benzyl, allyl, and methyl esters[2]. | Good to Excellent |
| Mild Lewis Acid | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM), RT | Chemoselective hydrolysis of t-butyl esters[2][6][7][8]. | Good to Excellent |
| Mild Acid | Aqueous Phosphoric Acid (H₃PO₄) | - | Tolerates CBZ carbamates, benzyl esters, TBDMS ethers[2][3][4]. | High |
| Base-Mediated | Powdered Potassium Hydroxide (KOH) | Tetrahydrofuran (THF), RT | Safer alternative to NaH/DMF[3][9][10]. | Excellent (94-99%)[9][10] |
| Neutral (Radical) | "Magic Blue", Triethylsilane (HSiEt₃) | Dichloromethane (DCM), RT | Very mild, neutral conditions[2][3][4]. | High |
Experimental Protocols
Protocol 1: Cleavage using Ytterbium Triflate (Yb(OTf)₃)
-
Dissolve the this compound substrate in nitromethane.
-
Add ytterbium triflate (Yb(OTf)₃) (5 mole %).
-
Heat the reaction mixture to 45-50°C.
-
Monitor the reaction by TLC or LCMS until completion (typically 6-8 hours).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer, concentrate, and purify the product by crystallization or chromatography as needed[2].
Protocol 2: Cleavage using "Magic Blue" and Triethylsilane
-
Dissolve the this compound substrate in a suitable solvent (e.g., dichloromethane).
-
Add triethylsilane (HSiEt₃) (typically 2-4 equivalents).
-
Add tris(4-bromophenyl)amminium radical cation ("Magic Blue", MB•+) as a catalyst (e.g., 1 mol%).
-
Stir the reaction at room temperature, monitoring by TLC or LCMS.
-
Upon completion, process the reaction mixture as appropriate for the product's properties[2].
Protocol 3: Cleavage using Powdered KOH in THF
-
To a solution of the this compound in THF at ambient temperature, add powdered KOH.
-
Stir the suspension vigorously.
-
Monitor the reaction by TLC or LCMS.
-
Upon completion, carefully quench the reaction with aqueous acid (e.g., 1M HCl) to protonate the resulting carboxylate.
-
Extract the product with an organic solvent, dry, concentrate, and purify as needed[2][3].
Visual Guides
Caption: Decision tree for selecting a t-butyl ester cleavage method.
Caption: Workflow for troubleshooting incomplete deprotection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyl Esters [organic-chemistry.org]
- 4. tert-Butyl Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Improving the rate of tert-butyl benzoate formation with catalysts
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the rate of tert-butyl benzoate (B1203000) formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for synthesizing tert-butyl benzoate?
A1: The synthesis of this compound, typically via Fischer esterification, can be catalyzed by a variety of acids. These include homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid, and heterogeneous solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15), zeolites (e.g., H-beta), and other metal-based catalysts like titanium sulfate.[1][2] The choice of catalyst often depends on factors like reaction scale, desired purity, and environmental considerations.
Q2: Why is the esterification of benzoic acid with tert-butanol (B103910) challenging?
A2: The primary challenge in synthesizing this compound lies in the nature of tert-butanol. As a tertiary alcohol, it is prone to elimination under acidic conditions to form isobutylene (B52900) gas, which is a significant side reaction that can reduce the yield of the desired ester.[3][4] This competing reaction requires careful control of reaction conditions.
Q3: What are the main side reactions to be aware of during this compound synthesis?
A3: Besides the formation of isobutylene from the dehydration of tert-butanol, other potential side reactions include the formation of di-tert-butyl ether from the self-condensation of tert-butanol and, if using sulfuric acid at high temperatures, potential sulfonation of the aromatic ring. In industrial processes involving oxidation of p-tert-butyltoluene, byproducts like p-tert-butylbenzaldehyde can also be present.[5]
Q4: How can I shift the reaction equilibrium to favor the formation of this compound?
A4: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, you can either use a large excess of one of the reactants (typically the less expensive one, which is often tert-butanol) or remove water as it is formed.[3][6][7] The removal of water can be achieved using a Dean-Stark apparatus, molecular sieves, or by carrying out the reaction in a solvent that forms an azeotrope with water.
Q5: Are there greener or more environmentally friendly catalyst options?
A5: Yes, solid acid catalysts like Amberlyst-15 and zeolites are considered more environmentally friendly than traditional mineral acids like sulfuric acid.[8] They are non-corrosive, can be easily separated from the reaction mixture by filtration, and are often reusable, which minimizes waste.[8]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Optimize Reaction Conditions: Increase the reaction time or temperature. However, be cautious with increasing temperature as it can promote the dehydration of tert-butanol to isobutylene. Monitor the reaction progress using techniques like TLC or GC. |
| Increase Catalyst Loading: An insufficient amount of catalyst will result in a slow reaction rate. Incrementally increase the catalyst concentration. | |
| Side Reaction Dominance (Isobutylene Formation) | Lower Reaction Temperature: The elimination of water from tert-butanol is favored at higher temperatures. Running the reaction at a lower temperature can help minimize this side reaction. |
| Use a Milder Catalyst: Strong acids like sulfuric acid can aggressively promote dehydration. Consider using a solid acid catalyst like Amberlyst-15 or a zeolite, which can offer higher selectivity. | |
| Reversible Reaction Equilibrium | Use Excess Reactant: Employ a significant molar excess of tert-butanol to shift the equilibrium towards the product. |
| Remove Water: If your setup allows, use a Dean-Stark trap to remove the water formed during the reaction. Alternatively, add a drying agent like molecular sieves to the reaction mixture. | |
| Catalyst Deactivation | Regenerate or Replace Catalyst: Solid acid catalysts can become deactivated by coking or poisoning.[9][10][11] Follow the manufacturer's instructions for regeneration, which often involves washing with a solvent and drying, or calcination for zeolites. If regeneration is not effective, use a fresh batch of catalyst. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Presence of Unreacted Benzoic Acid | Aqueous Base Wash: During the workup, wash the organic layer with a mild aqueous base solution, such as sodium bicarbonate, to convert the unreacted benzoic acid into its water-soluble sodium salt, which will then partition into the aqueous layer. |
| Presence of Unreacted tert-Butanol | Aqueous Washes: Unreacted tert-butanol can be removed by washing the organic layer with water or brine. |
| Catalyst Carryover (Homogeneous Catalysts) | Neutralization and Washing: For catalysts like sulfuric acid, neutralize the reaction mixture with a base and then perform aqueous washes to remove the resulting salts. |
| Product is an Oil Instead of a Crystalline Solid | Further Purification: Residual solvents or impurities can lower the melting point. Purify the product by vacuum distillation or column chromatography. |
Data Presentation
Table 1: Comparison of Catalysts for Benzoate Ester Synthesis
| Catalyst | Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Titanium Sulfate | p-tert-butylbenzoic acid, Methanol (B129727) | Reflux | 5-8 | 75-85 | [2] |
| Deep Eutectic Solvent (p-TSA & BTEAC) | Benzoic acid, Butanol | 75 | - | 87.8 | [1] |
| Amberlyst-15 | Benzoic acid, Butanol | 75 | - | 6.9 | [1] |
| Sulfuric Acid | Benzoic acid, Methanol | 65 | - | 90 | [12] |
| Zr/Ti Solid Acid | Benzoic acid, Methanol | - | - | ~84 | [13] |
Note: Direct comparative data for this compound synthesis across a wide range of catalysts is limited in the literature. This table provides data for similar benzoate ester syntheses to illustrate the performance of different catalytic systems.
Experimental Protocols
Protocol 1: Synthesis of this compound using Sulfuric Acid
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid (1.0 eq) and tert-butanol (3.0 eq).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred mixture.
-
Reaction: Heat the mixture to a gentle reflux (around 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like diethyl ether and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted benzoic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound using Amberlyst-15
-
Catalyst Preparation: If necessary, activate the Amberlyst-15 resin by washing it with methanol and drying it under vacuum.[14]
-
Reaction Setup: In a round-bottom flask, combine benzoic acid (1.0 eq), tert-butanol (3.0 eq), and Amberlyst-15 (10-20% by weight of benzoic acid).
-
Reaction: Heat the mixture to reflux with vigorous stirring for 8-12 hours. The use of a Dean-Stark trap to remove water is recommended to improve the yield.
-
Catalyst Removal: After cooling the reaction mixture, remove the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with a solvent and dried for reuse.
-
Workup and Purification: The filtrate contains the product. Concentrate the excess tert-butanol under reduced pressure. The remaining residue can be purified by vacuum distillation if necessary.
Mandatory Visualization
Caption: Fischer esterification pathway for this compound.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. CN101074197A - Production of p-tert-methyl benzoate by catalysis - Google Patents [patents.google.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fermentative production of isobutene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. odp.library.tamu.edu [odp.library.tamu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amberlyst 15 ® - Reagent of the Month- Santiago Lab [sigutlabs.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Service not available - Information and Technology Services (ITS) - Utrecht University [uu.nl]
- 11. Deactivation and regeneration of solid acid and base catalyst ... [publikationen.bibliothek.kit.edu]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. mdpi.com [mdpi.com]
- 14. jetir.org [jetir.org]
Minimizing side product formation in tert-butyl peroxybenzoate synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side product formation during the synthesis of tert-butyl peroxybenzoate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of tert-butyl peroxybenzoate, providing potential causes and corrective actions.
| Issue ID | Problem Observed | Potential Cause(s) | Recommended Action(s) | Primary Side Products |
| TBP-T-01 | Low Yield of Tert-Butyl Peroxybenzoate | Incomplete Reaction: Insufficient reaction time or non-optimal temperature. Hydrolysis of Benzoyl Chloride: Presence of excess water in the reaction mixture.[1][2] Incorrect Stoichiometry: Molar ratio of reactants is not optimized. | - Ensure the reaction goes to completion by monitoring with TLC or GC. - A study found optimal conditions at 31.50 °C with a 22.00 min feeding time and 15% NaOH concentration for a high yield.[3][4] - Use anhydrous solvents and ensure starting materials are dry. - Carefully control the molar ratios of tert-butyl hydroperoxide, benzoyl chloride, and the base. | Benzoic Acid, Unreacted Starting Materials |
| TBP-P-02 | Product is Contaminated with Benzoic Acid | Hydrolysis of Benzoyl Chloride: Reaction temperature is too high, or there is an excess of water.[1][2] Decomposition of Tert-Butyl Peroxybenzoate: The product is thermally unstable and can decompose if the reaction or work-up temperature is too high.[5][6] | - Maintain a low reaction temperature, ideally between 10-15°C, during the addition of benzoyl chloride.[7] - Perform a post-reaction wash of the organic phase with a mild base solution (e.g., sodium bicarbonate) to remove acidic impurities.[8] | Benzoic Acid, Tert-Butanol |
| TBP-S-03 | Presence of Unreacted Starting Materials in Product | Incorrect Stoichiometry: An excess of either benzoyl chloride or tert-butyl hydroperoxide was used. Poor Mixing: Inefficient stirring in a biphasic reaction can lead to incomplete reaction at the interface. | - Accurately measure all reactants to ensure the correct molar ratios. - Use vigorous and efficient stirring throughout the reaction. - A post-reaction wash can help remove unreacted benzoyl chloride (as benzoic acid after hydrolysis) and tert-butyl hydroperoxide. | Benzoyl Chloride, Tert-Butyl Hydroperoxide |
| TBP-D-04 | Product Darkens or Decomposes During Isolation | Thermal Decomposition: The product is sensitive to heat. The self-accelerating decomposition temperature (SADT) is approximately 60°C.[5] Presence of Contaminants: Impurities such as metal ions can catalyze the decomposition of the peroxide.[5] | - Avoid high temperatures during solvent removal (distillation). Use a rotary evaporator at low temperature and reduced pressure. - Ensure all glassware is clean and free of metal contaminants. - Store the final product in a cool, dark place, away from incompatible materials.[6] | Benzoic Acid, Tert-Butanol, Acetone, Methane, Benzene, Carbon Dioxide[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the synthesis of tert-butyl peroxybenzoate to minimize side products?
A1: Temperature is the most critical parameter. The synthesis is an exothermic reaction, and elevated temperatures can lead to two major side reactions: the hydrolysis of benzoyl chloride to benzoic acid and the thermal decomposition of the desired tert-butyl peroxybenzoate product.[3][5] It is highly recommended to maintain a low temperature, typically between 10-15°C, during the addition of the benzoyl chloride.[7]
Q2: How does the stoichiometry of the reactants affect the purity of the final product?
A2: The stoichiometry is crucial for achieving high purity and yield. An excess of benzoyl chloride will remain as an impurity in the final product or will hydrolyze to benzoic acid. An excess of tert-butyl hydroperoxide will also contaminate the product. The molar ratio should be carefully controlled. One optimized protocol suggests a molar ratio of NaOH:TBHP:benzoyl chloride of 1.2:1:1.1.[3]
Q3: What are the primary side products I should expect, and how can I remove them?
A3: The most common side product formed during the reaction is benzoic acid, resulting from the hydrolysis of benzoyl chloride.[1][2] Unreacted starting materials can also be present. During work-up and storage, thermal decomposition can yield benzoic acid and tert-butanol, among other products.[5] Most acidic impurities, including benzoic acid and unreacted benzoyl chloride (which hydrolyzes), can be removed by washing the crude product with an aqueous solution of a weak base, such as sodium bicarbonate, followed by a water wash to remove any remaining salts.[8]
Q4: What is the best way to monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials (benzoyl chloride and tert-butyl hydroperoxide) and the appearance of the product, tert-butyl peroxybenzoate.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, tert-butyl peroxybenzoate is an organic peroxide and is thermally unstable, posing a risk of fire or explosion.[8][9] It is crucial to control the reaction temperature and avoid any sources of heat or contamination, especially with metals, strong acids, and bases which can catalyze its decomposition.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
Protocol 1: High-Yield Synthesis of Tert-Butyl Peroxybenzoate
This protocol is adapted from a method reporting a high yield and purity.[7]
Materials:
-
Tert-butyl hydroperoxide (70% aqueous solution)
-
Benzoyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Appropriate organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
Prepare a 10% (w/v) aqueous solution of sodium hydroxide.
-
In a reaction flask equipped with a magnetic stirrer and a dropping funnel, placed in an ice-water bath, add 72g of the 10% NaOH solution (0.18 mol).
-
Cool the NaOH solution to 15-20°C.
-
Slowly add 23.2g of 70% tert-butyl hydroperoxide (0.16 mol) to the cooled NaOH solution while stirring. Continue stirring for 1 hour at this temperature.
-
Maintain the temperature of the mixture at 10-15°C and add 24.7g of benzoyl chloride (0.176 mol) dropwise from the dropping funnel over a period of about 1 hour.
-
After the addition is complete, continue stirring the mixture at 10-15°C for another hour.
-
Transfer the reaction mixture to a separatory funnel and allow the layers to separate.
-
Separate the upper organic layer. Wash the organic layer twice with 30 mL of purified water each time.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent. The resulting solution contains tert-butyl peroxybenzoate. The solvent can be removed under reduced pressure at a low temperature if the pure product is required.
Protocol 2: Purification of Crude Tert-Butyl Peroxybenzoate
This protocol outlines a typical washing procedure to remove acidic impurities.[8]
Procedure:
-
Dissolve the crude tert-butyl peroxybenzoate in a suitable organic solvent (e.g., diethyl ether).
-
Transfer the solution to a separatory funnel.
-
Wash the organic solution sequentially with: a. An 8% (w/v) aqueous sodium hydroxide solution. b. A 10% (w/v) aqueous sodium sulfite (B76179) solution. c. A 1% (w/v) aqueous sodium bicarbonate solution. d. Deionized water until the aqueous layer is neutral.
-
Dry the washed organic layer over a suitable drying agent (e.g., anhydrous Na₂SO₄).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure at a low temperature to obtain the purified tert-butyl peroxybenzoate.
Visualizations
Reaction Pathway and Side Reactions
The following diagram illustrates the main synthesis reaction and the key side reactions that can occur.
Caption: Main synthesis pathway and formation of key side products.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. pure.tue.nl [pure.tue.nl]
- 2. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00141H [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Process Optimization and Thermal Hazard Study for the Preparation of TBPB by a Two–Step Reaction [ideas.repec.org]
- 5. tert-Butyl peroxybenzoate - Wikipedia [en.wikipedia.org]
- 6. Understanding Tert-Butyl Peroxybenzoate: Uses, Safety, And Decomposition - BLi-T [blitchem.com]
- 7. tert-Butyl peroxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Tert-Butyl Benzoate Production
Welcome to the technical support center for the synthesis of tert-butyl benzoate (B1203000). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory and production efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of tert-butyl benzoate, providing potential causes and recommended actions in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yields in this compound synthesis are a frequent challenge, often stemming from the inherent equilibrium of the reaction or competing side reactions.
-
For Fischer Esterification (from Benzoic Acid and tert-Butanol):
-
Incomplete Reaction: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, you can use a large excess of one reactant (typically the less expensive tert-butanol) or remove water as it forms using a Dean-Stark apparatus.[1][2]
-
Side Reaction (Isobutene Formation): The acidic catalyst and heat required for esterification can also promote the dehydration of tert-butanol (B103910) to isobutene, a competing elimination reaction that consumes your alcohol reactant.[3] To mitigate this, use milder reaction temperatures and consider a catalyst that favors esterification over elimination.
-
Catalyst Deactivation: The catalyst can become deactivated during the reaction. In some cases, adding the catalyst at intervals throughout the reaction can help maintain its activity.[4]
-
-
For Acylation (from Benzoyl Chloride and tert-Butanol):
-
Moisture Sensitivity: Benzoyl chloride is highly reactive towards water. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the hydrolysis of your starting material to benzoic acid.
-
Inadequate Base: A base, such as pyridine (B92270) or triethylamine (B128534), is crucial to neutralize the HCl generated during the reaction.[3] Insufficient base can lead to a halt in the reaction. Ensure you are using at least a stoichiometric amount of base.
-
Q2: I am observing significant impurity peaks in my product analysis (GC/LC-MS). What are the likely side products and how can I minimize them?
A2: The formation of byproducts is a common issue when scaling up.
-
Unreacted Starting Materials: The most common impurities are unreacted benzoic acid or benzoyl chloride, and tert-butanol. Optimizing reaction time, temperature, and stoichiometry can help drive the reaction to completion.
-
Isobutene: As mentioned, this is a major byproduct in the Fischer esterification of tert-butanol.[3] Using milder conditions can reduce its formation.
-
Benzoic Anhydride: In the acylation route, if there are traces of water, benzoyl chloride can react with the benzoic acid formed from hydrolysis to produce benzoic anhydride.
-
Di-tert-butyl ether: This can form from the acid-catalyzed self-condensation of tert-butanol.
To minimize these impurities, careful control of reaction conditions is key. Post-reaction, a thorough work-up, including washing the organic layer with a sodium bicarbonate solution to remove acidic impurities, is essential.[1][2]
Q3: I am having difficulty purifying the final product. What are the recommended purification methods?
A3: Purification of this compound on a larger scale requires careful consideration.
-
Work-up Procedure: Before distillation, a thorough aqueous work-up is critical. This typically involves:
-
Washing the crude reaction mixture with water.
-
Washing with a saturated sodium bicarbonate solution to remove any unreacted benzoic acid and the acid catalyst.[1][2] Be cautious as this will produce CO2 gas.
-
Washing with brine to aid in phase separation.
-
Drying the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.
-
-
Vacuum Distillation: this compound has a relatively high boiling point. Distillation at atmospheric pressure can lead to decomposition. Therefore, vacuum distillation is the preferred method for purification as it allows for distillation at a lower temperature, preventing degradation of the product.[5]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common and industrially relevant methods are:
-
Fischer Esterification: The acid-catalyzed reaction of benzoic acid with tert-butanol. This is an equilibrium-limited reaction.[3]
-
Acylation of tert-Butanol: The reaction of benzoyl chloride with tert-butanol, typically in the presence of a base like pyridine to neutralize the HCl byproduct.[3]
Q2: Which acid catalyst is most effective for the Fischer esterification of benzoic acid with tert-butanol?
A2: While strong mineral acids like sulfuric acid (H₂SO₄) are commonly used, they can also promote the unwanted dehydration of tert-butanol.[4] Heterogeneous catalysts, such as acidic resins (e.g., Amberlyst-15), can be advantageous as they are easily separated from the reaction mixture and can be recycled.[3] Perfluorinated sulfonic acid resins have shown high conversion and selectivity under mild conditions.[3]
Q3: What is the optimal temperature range for the synthesis of this compound?
A3: The optimal temperature depends on the synthetic route.
-
For Fischer esterification , temperatures are typically in the range of 60-80°C.[3] Higher temperatures can increase the rate of reaction but also favor the formation of isobutene.
-
For the acylation of tert-butanol with benzoyl chloride , the reaction can often be carried out at room temperature to 50°C.[3]
Q4: How does reaction time affect the yield of this compound?
A4: Reaction time is a critical parameter to optimize. For Fischer esterification, the reaction needs sufficient time to reach equilibrium. Monitoring the reaction progress by techniques like TLC or GC is recommended to determine the optimal reaction time, which is often in the range of 4-8 hours.[1] For the acylation route, reaction times are generally shorter, typically 1-3 hours.[3]
Data Presentation
Table 1: Comparison of Catalysts for this compound Synthesis (Fischer Esterification)
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Conversion (%) | Selectivity (%) | Recyclability | Reference |
| Sulfuric Acid (H₂SO₄) | 5-20 | 60-80 | 40-70 | 60-80 | No | [3] |
| Methanesulfonic Acid | - | - | - | - | No | [3] |
| Amberlyst-15 | 2-10 | 40-80 | 70-90 | 85-95 | Yes (5-10 cycles) | [3] |
| Perfluorinated Sulfonic Resins | - | 0-15 | 95-97 | >99 | Yes | [3] |
Table 2: Effect of Reaction Parameters on this compound Yield (Acylation Method)
| Base | Temperature (°C) | Time (hours) | Yield (%) | Reference |
| Pyridine | Room Temp - 50 | 1-3 | 70-95 | [3] |
| Triethylamine | Room Temp - 50 | 1-3 | 70-95 | [3] |
Experimental Protocols
Protocol 1: Fischer Esterification of Benzoic Acid with tert-Butanol
Materials:
-
Benzoic acid
-
tert-Butanol (excess, e.g., 3-5 equivalents)
-
Sulfuric acid (catalytic amount, e.g., 1-2 mol%)
-
Toluene (for azeotropic removal of water, if using a Dean-Stark trap)
-
Diethyl ether or Ethyl acetate (B1210297) (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if applicable), add benzoic acid and tert-butanol.
-
Catalyst Addition: Slowly add the concentrated sulfuric acid to the stirred mixture.
-
Heating: Heat the reaction mixture to reflux (typically 80-100°C) and maintain for 4-8 hours. If using a Dean-Stark trap, monitor the collection of water.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude this compound by vacuum distillation.
-
Protocol 2: Synthesis of this compound from Benzoyl Chloride and tert-Butanol
Materials:
-
Benzoyl chloride
-
tert-Butanol
-
Pyridine or Triethylamine (at least 1 equivalent)
-
Anhydrous diethyl ether or dichloromethane (B109758) (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tert-butanol and the anhydrous solvent.
-
Base Addition: Add pyridine or triethylamine to the flask.
-
Benzoyl Chloride Addition: Cool the mixture in an ice bath. Add benzoyl chloride dropwise from the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with dilute HCl (to remove excess pyridine/triethylamine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Mandatory Visualization
Below is a troubleshooting workflow for addressing common challenges in the scaling up of this compound production.
References
Navigating the Synthesis of Tert-Butyl Peroxybenzoate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the highly exothermic synthesis of tert-butyl peroxybenzoate (TBPB). Below, you will find troubleshooting advice and frequently asked questions to ensure safe and successful experiments.
Troubleshooting Guide
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
A sudden spike in temperature is a critical safety concern, indicating a potential thermal runaway reaction.
Immediate Actions:
-
Immediately cease the addition of reagents.
-
Maximize cooling to the reaction vessel.
-
If the temperature continues to rise uncontrollably, and it is safe to do so, dilute the reaction mixture with a high-boiling point, inert solvent to dissipate heat.
-
Prepare for emergency shutdown and follow all laboratory safety protocols for runaway reactions.
Potential Causes & Solutions:
| Cause | Solution |
| Excessive Reagent Addition Rate: Adding benzoyl chloride too quickly can overwhelm the cooling system's capacity to remove the heat of reaction. | Reduce the addition rate of benzoyl chloride. Use a syringe pump for precise, slow addition. |
| Inadequate Cooling: The cooling bath temperature may be too high, or the heat transfer is inefficient. | Ensure the cooling bath is at the recommended temperature (typically 10-15°C) and that the reaction vessel is adequately immersed. Ensure good agitation to improve heat transfer. |
| Contamination: The presence of contaminants like strong acids, bases, metal salts (e.g., rust), or reducing agents can catalyze the decomposition of the peroxide. | Use clean, dry glassware and high-purity reagents. Avoid using metal spatulas or stir bars that could introduce catalytic metals. |
| Localized Hotspots: Poor mixing can lead to localized concentrations of reactants and heat, initiating a runaway reaction. | Ensure efficient and continuous stirring throughout the reaction. |
Issue 2: Low Product Yield
Lower than expected yields of tert-butyl peroxybenzoate can result from several factors.
Potential Causes & Solutions:
| Cause | Solution |
| Hydrolysis of Benzoyl Chloride: Benzoyl chloride can react with water or hydroxide (B78521) ions, forming sodium benzoate (B1203000) as a byproduct, especially if the pH is too high or the reaction temperature is elevated. This is a common side reaction in the Schotten-Baumann reaction. | Maintain the recommended reaction temperature (10-15°C) to minimize the rate of hydrolysis. Ensure the dropwise addition of benzoyl chloride to the basic solution of tert-butyl hydroperoxide to favor the desired reaction. |
| Decomposition of Tert-Butyl Hydroperoxide: The starting peroxide is sensitive to heat and contamination, which can lead to its degradation before it reacts. | Store tert-butyl hydroperoxide according to the manufacturer's instructions, typically in a cool, dark place. Use fresh, high-purity peroxide for the best results. |
| Suboptimal Reaction Conditions: Incorrect stoichiometry, reaction time, or temperature can lead to incomplete conversion. | A study on process optimization found a yield of 88.93% at a temperature of 31.50°C, a feeding time of 22 minutes, and a NaOH concentration of 15%. Adhering to optimized protocols is crucial. |
| Product Loss During Workup: The product can be lost during the separation and washing steps if not performed carefully. | Allow for adequate phase separation. During aqueous washes, ensure thorough but gentle mixing to avoid emulsions. Minimize the number of transfers. |
Issue 3: Product Purity Issues (e.g., Discoloration, Presence of Impurities)
The final product should be a clear, pale-yellow liquid. Discoloration or the presence of impurities can indicate side reactions or decomposition.
Potential Causes & Solutions:
| Cause | Solution |
| Thermal Decomposition of the Product: Exposure of the final product to elevated temperatures can cause it to decompose, leading to the formation of byproducts such as tert-butanol, benzoic acid, and others, which can cause discoloration. | Maintain strict temperature control throughout the synthesis and purification steps. Store the final product in a cool, dark environment as recommended. The Self-Accelerating Decomposition Temperature (SADT) for TBPB is approximately 60°C, and it should be stored well below this temperature. |
| Incomplete Reaction: The presence of unreacted benzoyl chloride or tert-butyl hydroperoxide in the final product. | Ensure the reaction goes to completion by following the recommended reaction time and temperature. Monitor the reaction progress using techniques like TLC or GC if possible. |
| Inefficient Purification: Inadequate washing of the organic phase can leave behind salts or other water-soluble impurities. | Wash the organic layer with a sodium bicarbonate solution to neutralize any remaining acidic impurities, followed by washing with brine to remove excess water. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) before removing the solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of tert-butyl peroxybenzoate?
The synthesis of tert-butyl peroxybenzoate from tert-butyl hydroperoxide and benzoyl chloride is a variation of the Schotten-Baumann reaction . This reaction involves the acylation of a nucleophile (in this case, the tert-butyl hydroperoxide anion) with an acyl chloride in the presence of a base. The base deprotonates the hydroperoxide, making it a more potent nucleophile to attack the electrophilic carbonyl carbon of the benzoyl chloride.
Q2: What are the critical safety precautions I must take during this synthesis?
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct the synthesis in a well-ventilated fume hood.
-
Temperature Control: This is paramount. Use a reliable cooling bath and monitor the reaction temperature continuously. Never let the temperature exceed the recommended range.
-
Avoid Contamination: As mentioned in the troubleshooting guide, avoid all sources of contamination, especially metals, strong acids, and bases.
-
Small Scale: When attempting this synthesis for the first time or with modifications, always start with a small-scale reaction.
Q3: What is the Self-Accelerating Decomposition Temperature (SADT) and why is it important for tert-butyl peroxybenzoate?
The SADT is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition, where the heat generated by the decomposition reaction exceeds the heat that can be dissipated to the surroundings. This leads to a thermal runaway. For tert-butyl peroxybenzoate, the SADT is approximately 60°C. It is crucial to store and handle TBPB at temperatures well below its SADT to prevent a dangerous decomposition event.
Q4: What are the primary decomposition products of tert-butyl peroxybenzoate?
The main thermal decomposition products of tert-butyl peroxybenzoate include carbon dioxide, acetone, methane, tert-butanol, benzoic acid, and benzene.
Q5: Can I use a different base instead of sodium hydroxide?
While sodium hydroxide is commonly used, other bases like potassium hydroxide can also be employed. The choice of base can influence the reaction rate. However, it is essential to use a base that is strong enough to deprotonate the tert-butyl hydroperoxide effectively. Always consult the specific protocol you are following.
Experimental Protocol and Data
Detailed Experimental Protocol
This protocol is a synthesis of information from multiple sources to provide a comprehensive guide.
Materials:
-
Tert-butyl hydroperoxide (70% aqueous solution)
-
Sodium hydroxide
-
Benzoyl chloride
-
Purified water
-
Anhydrous magnesium sulfate
-
Stabilizer (optional, as specified in some industrial preparations)
Procedure:
-
Prepare a 10% (w/v) sodium hydroxide solution in a reaction flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the flask in an ice-water or ice-salt bath to a temperature between 10-15°C.
-
Slowly add the 70% tert-butyl hydroperoxide solution dropwise to the sodium hydroxide solution while maintaining the temperature between 15-20°C. Stir for 1 hour after the addition is complete.
-
Ensure the reaction mixture is cooled to 10-15°C.
-
Slowly add benzoyl chloride dropwise from the addition funnel over a period of at least 30 minutes, ensuring the temperature does not rise above 15°C.
-
After the addition of benzoyl chloride is complete, continue to stir the mixture in the cooling bath for another hour.
-
Transfer the reaction mixture to a separatory funnel and allow the layers to separate.
-
Collect the upper organic layer. Wash the organic layer twice with purified water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent. A stabilizer may be added to the final product if required for long-term storage.
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and properties of tert-butyl peroxybenzoate.
| Parameter | Value | Reference |
| Optimized Yield | 88.93% | |
| Optimal Reaction Temperature | 31.50°C | |
| Optimal Benzoyl Chloride Feeding Time | 22.00 minutes | |
| Optimal NaOH Concentration | 15% | |
| Self-Accelerating Decomposition Temp. (SADT) | ~60°C | |
| Half-life at 104°C | 10 hours | |
| Half-life at 124°C | 1 hour | |
| Half-life at 165°C | 1 minute |
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of tert-butyl peroxybenzoate.
Experimental Workflow
Caption: Step-by-step workflow for the laboratory synthesis of TBPB.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in TBPB synthesis.
Technical Support Center: Alternative Procedures for tert-Butyl Benzoate Cleavage
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for safer and more effective alternatives to hazardous tert-butyl (t-Bu) ester cleavage methods.
Frequently Asked Questions (FAQs)
Q1: Why is traditional tert-butyl ester cleavage with Trifluoroacetic Acid (TFA) considered hazardous?
While highly effective, Trifluoroacetic Acid (TFA) presents several hazards. It is a strong, corrosive acid that can cause severe skin burns and eye damage upon contact.[1][2] Inhalation can lead to respiratory system damage.[2] From an environmental perspective, TFA is a persistent per- and polyfluoroalkyl substance (PFAS) that accumulates in water systems and is under scrutiny for potential reproductive toxicity.[3][4] These factors necessitate the use of alternatives when possible.
Q2: My substrate is sensitive to strong acids. What are some milder alternatives to TFA for cleaving a tert-butyl ester?
For sensitive substrates containing other acid-labile groups (e.g., Boc, ketals, silyl (B83357) ethers), several milder acidic and Lewis acidic methods are available.[5] These include:
-
Aqueous Phosphoric Acid (H₃PO₄): An environmentally benign reagent that offers good selectivity and is compatible with CBZ carbamates, benzyl (B1604629) esters, and TBDMS ethers.[6][7]
-
Zinc Bromide (ZnBr₂): A Lewis acid that can chemoselectively hydrolyze tert-butyl esters, even in the presence of some other acid-sensitive protecting groups like Fmoc.[5][8][9]
-
Silica Gel in Refluxing Toluene: This heterogeneous method provides a mild way to cleave t-butyl esters with selectivity over t-butyl ethers.[5][10]
-
Ytterbium triflate (Yb(OTf)₃): A mild Lewis acid catalyst that can selectively cleave t-butyl esters in the presence of methyl, benzyl, and allyl esters.[5]
Q3: Are there non-acidic or neutral methods available for tert-butyl ester cleavage?
Yes, for substrates that are incompatible with any acidic conditions, several alternatives exist:
-
Powdered Potassium Hydroxide (B78521) (KOH) in THF: This basic method is a significantly safer and simpler alternative to other hazardous procedures like NaH in DMF, effectively cleaving tert-butyl benzoates at room temperature in high yields.[5][7][11]
-
Enzymatic Hydrolysis: Certain lipases and esterases, such as Lipase A from Candida antarctica (CAL-A) or an esterase from Bacillus subtilis, can selectively hydrolyze tert-butyl esters under very mild conditions, leaving other protecting groups like Boc, Z, and Fmoc intact.[12][13]
-
Thermolysis: For thermally stable molecules, heating in a high-boiling solvent like quinoline (B57606) or 2,2,2-trifluoroethanol (B45653) can cleave the t-butyl group via the elimination of isobutylene.[5][14]
Q4: How can I prevent the formation of side products from the tert-butyl cation intermediate?
The tert-butyl cation generated during cleavage is electrophilic and can cause side reactions, such as alkylating electron-rich functionalities on your substrate. To prevent this, a "scavenger" should be added to the reaction mixture to trap the cation. Common scavengers include triethylsilane (TES) or triisopropylsilane (B1312306) (TIS).[5][15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction / Low Yield | 1. Insufficient reagent strength or stoichiometry. 2. Inadequate reaction time or temperature.[16] 3. Catalyst deactivation (for catalytic methods).[5] 4. Poor substrate solubility. | 1. If the substrate allows, switch to a stronger acid (e.g., from H₃PO₄ to TFA). For stoichiometric reagents like ZnBr₂, ensure sufficient equivalents are used. 2. Extend the reaction time and monitor carefully by TLC or LCMS. Gentle heating may be applied if the substrate is stable.[17] 3. For Lewis acids sensitive to moisture, ensure anhydrous conditions. For catalysts deactivated by product (e.g., a free amine), consider adding the catalyst in portions.[5] 4. Choose a solvent in which the substrate is fully soluble at the reaction temperature. |
| Cleavage of Other Protecting Groups | The chosen reagent is not selective enough for your substrate. | Consult the data tables below to select a milder, more selective method. For example, switch from an acid-catalyzed method (TFA, HCl) to an enzymatic or base-mediated (KOH/THF) procedure.[5] |
| Formation of Side Products | The tert-butyl cation is reacting with the desired product or other functional groups. | Add a carbocation scavenger such as triethylsilane (TES), triisopropylsilane (TIS), or a thiol to the reaction mixture. These will trap the t-Bu cation as it forms.[5] |
| Difficult Product Isolation | The product is forming a salt with the acidic reagent (e.g., TFA). The catalyst is difficult to separate from the product (for homogeneous catalysts). | 1. After removing the volatile acid (e.g., TFA) in vacuo, perform a salt break by dissolving the residue in a suitable solvent and neutralizing with a mild base, followed by extraction. 2. Consider using a solid-supported acid catalyst (e.g., Amberlyst, sulfonated silica) which can be removed by simple filtration.[18][19] |
Alternative Methodologies: Data Summary
The following tables summarize reaction conditions for various alternative tert-butyl ester cleavage methods.
Table 1: Acidic and Lewis Acidic Cleavage Methods
| Method/Reagent | Typical Conditions | Advantages | Potential Issues |
| Aqueous H₃PO₄ [6][7] | 5 equiv. H₃PO₄ (85%) in THF, rt, 3-14 h | Environmentally benign, mild, good selectivity over many groups. | Slower than strong acids; may not cleave highly hindered esters. |
| **Zinc Bromide (ZnBr₂) **[5][8] | ZnBr₂ in CH₂Cl₂, rt, 24 h | Good selectivity, compatible with Fmoc groups. | Requires anhydrous conditions, can be slow. |
| Silica Gel [5][10] | SiO₂ in Toluene, reflux, overnight | Mild, heterogeneous (easy work-up), selective over t-butyl ethers. | High temperatures required, may not be suitable for sensitive substrates. |
| Yb(OTf)₃ [5] | 5 mol% Yb(OTf)₃ in Nitromethane, 45-50 °C, 6-8 h | Catalytic, mild Lewis acid, good selectivity. | Catalyst can be deactivated by moisture or coordinating groups. |
| Formic Acid [15][20] | 90-98% Formic Acid, rt or gentle heat | Milder than TFA, volatile. | Can be slow, may require elevated temperatures leading to side reactions. |
Table 2: Non-Acidic and Neutral Cleavage Methods
| Method/Reagent | Typical Conditions | Advantages | Potential Issues |
| Powdered KOH [5][7][11] | Powdered KOH in THF, rt | Safe, simple, high yielding, avoids acidic conditions entirely. | Incompatible with base-labile functional groups. |
| Enzymatic (e.g., CAL-A) [12] | Enzyme in buffer/co-solvent, rt to 40°C | Extremely mild and selective, environmentally friendly ("green"). | Substrate-specific, requires optimization of pH and co-solvent. |
| Thermolysis [5] | High-boiling solvent (e.g., TFE), 100-150 °C | Reagent-free, clean conversion for suitable substrates. | Requires high temperatures, limited to thermally robust molecules. |
Visualized Workflows and Logic
Caption: General experimental workflow for tert-butyl ester deprotection.
Caption: Decision tree for troubleshooting an incomplete cleavage reaction.
Detailed Experimental Protocols
Protocol 1: Cleavage using Aqueous Phosphoric Acid [6]
-
Dissolve the tert-butyl ester substrate in a suitable organic solvent (e.g., THF, acetonitrile).
-
To the stirred solution, add 5 equivalents of 85 wt % aqueous phosphoric acid.
-
Vigorously stir the mixture at room temperature.
-
Monitor the reaction by HPLC or TLC until completion (typically 3-14 hours).
-
Upon completion, dilute the mixture with ethyl acetate (B1210297) and carefully neutralize with an aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Protocol 2: Selective Cleavage using Zinc Bromide [8][9]
-
Dissolve the tert-butyl ester substrate in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Add a stoichiometric amount or slight excess of anhydrous zinc bromide (ZnBr₂).
-
Stir the suspension at room temperature.
-
Monitor the reaction progress by TLC or LC-MS (can take up to 24 hours).[8]
-
Once the reaction is complete, quench by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography if necessary.
Protocol 3: Base-Mediated Cleavage using Powdered KOH [5][7][11]
-
To a solution of the tert-butyl benzoate (B1203000) in tetrahydrofuran (B95107) (THF) at ambient temperature, add powdered potassium hydroxide (KOH).
-
Stir the suspension vigorously.
-
Monitor the reaction by TLC or LCMS.
-
Upon completion, carefully quench the reaction by adding a dilute aqueous acid (e.g., 1M HCl) until the solution is acidic to protonate the carboxylate product.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
References
- 1. carlroth.com [carlroth.com]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. Should we be worried about Trifluoroacetic acid (TFA)? - ChemistryViews [chemistryviews.org]
- 4. Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tert-Butyl Esters [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 12. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Nanostructured Solid/Liquid Acid Catalysts for Glycerol Esterification: The Key to Convert Liability into Assets | MDPI [mdpi.com]
- 19. digital.csic.es [digital.csic.es]
- 20. researchgate.net [researchgate.net]
Effect of catalyst concentration on p-tert-butyltoluene oxidation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic oxidation of p-tert-butyltoluene.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low conversion of p-tert-butyltoluene | Insufficient catalyst concentration. | Gradually increase the catalyst concentration. For cobalt-based catalysts, an optimal range is often found around 0.06 g metal/mol of p-tert-butyltoluene.[1] Increasing catalyst loading has been shown to increase conversion.[2] |
| Low reaction temperature. | The optimal temperature is crucial. For cobalt naphthenate catalyzed oxidation, 140°C has been identified as an optimal temperature.[1] | |
| Inadequate oxygen supply. | Ensure a sufficient and constant flow of oxygen or air. An optimal oxygen flow rate of 5 L/h has been reported for specific experimental setups.[1] | |
| Poor catalyst activity. | The choice of catalyst is critical. Cobalt salts like cobalt acetate (B1210297) and cobalt naphthenate are commonly used.[1][2] The catalytic performance of cobalt 4-tert-butylbenzoate has also been noted as superior in some cases.[3] | |
| Low selectivity towards p-tert-butylbenzoic acid | Suboptimal catalyst concentration. | Very high catalyst concentrations can sometimes lead to the formation of secondary products. It is important to find the optimal concentration that maximizes the yield of the desired product.[1] |
| Reaction temperature is too high. | Elevated temperatures can promote the formation of byproducts. For instance, at 150°C, a decrease in the purity of p-tert-butylbenzoic acid was observed compared to 140°C.[1] | |
| Incorrect reaction time. | Monitor the reaction progress over time. The accumulation of the desired acid product and intermediates like peroxides can indicate the optimal reaction duration.[1] | |
| Formation of unexpected byproducts | Non-selective catalyst. | The catalyst type significantly influences selectivity. For the selective oxidation to 4-tert-butylbenzaldehyde, Co/MCM-41 has been used.[2] |
| Presence of impurities in reactants or solvent. | Ensure the purity of p-tert-butyltoluene, solvent (if used), and the oxidant. | |
| Catalyst deactivation | Poisoning of the catalyst. | Impurities in the reaction mixture can deactivate the catalyst. For instance, sulfur compounds can poison noble metal catalysts.[4] |
| Thermal degradation of the catalyst. | Operating at excessively high temperatures can lead to catalyst decomposition. Adhere to the recommended temperature range for the specific catalyst being used. | |
| Difficulty in product isolation | Incomplete reaction. | If the conversion is low, the unreacted starting material will contaminate the product. Optimize the reaction conditions to drive the reaction to completion. |
| Formation of hard-to-separate byproducts. | Adjusting the catalyst and reaction conditions can minimize the formation of byproducts with similar physical properties to the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the typical effect of increasing catalyst concentration on the oxidation of p-tert-butyltoluene?
A1: Generally, increasing the catalyst concentration increases the rate of conversion of p-tert-butyltoluene.[2] However, there is an optimal concentration beyond which the increase in yield may become insignificant or even detrimental to selectivity. For example, in the oxidation using a cobalt catalyst, increasing the concentration from 0.06 to 0.09 g metal/mol PTBT resulted in only a minor increase in yield and purity.[1]
Q2: Which type of catalyst is most effective for the oxidation of p-tert-butyltoluene to p-tert-butylbenzoic acid?
A2: Cobalt salts are widely reported as effective catalysts for this reaction. Specifically, cobalt naphthenate and cobalt acetate have demonstrated good results.[1][2] The choice of the anion (naphthenate, acetate, etc.) can also influence the catalytic activity.
Q3: How does temperature affect the catalyst's performance and product distribution?
A3: Temperature has a significant impact on both the reaction rate and selectivity. An optimal temperature is necessary to achieve a high conversion and yield of the desired product, p-tert-butylbenzoic acid. For instance, with a cobalt naphthenate catalyst, 140°C was found to be the optimal temperature. At higher temperatures, such as 150°C, the purity of the product decreased due to the formation of secondary products.[1]
Q4: Can the catalyst be reused?
A4: The reusability of the catalyst depends on the specific type of catalyst and the reaction conditions. Heterogeneous catalysts, such as Co/MCM-41, have been reported to be reusable for at least one cycle with nearly the same activity.[2] For homogeneous catalysts, recovery and reuse can be more challenging.
Q5: What is the role of peroxides in the reaction?
A5: Peroxides are key intermediates in the radical oxidation process of p-tert-butyltoluene. Their concentration typically increases at the beginning of the reaction, reaches a maximum, and then decreases as they are converted into other oxygen-containing products, primarily the desired carboxylic acid.[1] Monitoring the peroxide value can be an indirect measure of the oxidation efficiency.[1]
Data Presentation
Table 1: Effect of Cobalt Naphthenate Catalyst Concentration on p-tert-butyltoluene Oxidation
| Catalyst Concentration (g metal/mol PTBT) | Useful Conversion (%) | Total Conversion (%) | Yield (%) | p-tert-butylbenzoic acid Purity (%) |
| 0.03 | 21.5 | 25.1 | 85.6 | - |
| 0.06 | 29.0 | 31.7 | 91.0 | 99.49 |
| 0.09 | 31.2 | 33.5 | 93.1 | 99.84 |
Reaction Conditions: Temperature 140°C, Oxygen Flow 5 L/h, Reaction Time 180 minutes.[1]
Experimental Protocols
Key Experiment: Liquid Phase Oxidation of p-tert-butyltoluene using Cobalt Naphthenate
This protocol is based on the methodology described in the literature for the oxidation of p-tert-butyltoluene to p-tert-butylbenzoic acid.[1]
Materials:
-
p-tert-butyltoluene (PTBT)
-
Cobalt naphthenate (catalyst)
-
Oxygen gas
-
Glass reactor with electrical heating
-
Porous plate for gas dispersion
-
Equipment for measuring acidity index (e.g., titration setup with KOH solution)
-
Equipment for measuring peroxide value
-
Gas-liquid chromatography (GLC) for purity analysis
Procedure:
-
Reactor Setup: A glass reactor equipped with an electrical heating system and a porous plate for oxygen dispersion is used.
-
Charging the Reactor: 90 g of p-tert-butyltoluene is introduced into the reactor.
-
Catalyst Addition: The desired amount of cobalt naphthenate catalyst is added to the reactor. For example, to achieve a concentration of 0.06 g metal/mol PTBT.
-
Reaction Initiation: The reactor is heated to the desired temperature (e.g., 140°C).
-
Oxygen Supply: Oxygen is supplied through the porous plate at a constant flow rate (e.g., 5 L/h).
-
Monitoring the Reaction: The reaction progress is monitored by taking samples every 30 minutes to measure the acidity index and peroxide content. The reaction is typically stopped when the acidity index reaches a certain value (e.g., 120–140 mg KOH/g).
-
Product Isolation and Analysis: After the reaction is complete, the reaction mixture is cooled. The p-tert-butylbenzoic acid is isolated. The purity of the final product is determined by GLC, and its melting point is measured.
Mandatory Visualization
Caption: Experimental workflow for the catalytic oxidation of p-tert-butyltoluene.
Caption: Logical relationship between catalyst concentration and reaction outcome.
References
Validation & Comparative
A Comparative Guide to tert-Butyl and Benzyl Esters as Carboxylic Acid Protecting Groups
In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and complex molecule construction, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. For the temporary masking of the carboxylic acid functional group, both tert-butyl esters and benzyl (B1604629) esters are frequently employed. The choice between these two venerable protecting groups hinges on their distinct stability profiles and the specific conditions required for their removal, a concept known as orthogonality. This guide provides an objective, data-supported comparison to aid researchers in making informed strategic decisions for their synthetic routes.
At a Glance: Key Differences in Stability and Reactivity
The fundamental distinction between the tert-butyl and benzyl ester protecting groups lies in their orthogonal stability and deprotection methods. The tert-butyl ester is characterized by its stability under basic and nucleophilic conditions but is readily cleaved in acidic environments.[1] Conversely, the benzyl ester exhibits broad stability in both acidic and basic conditions but is selectively removed by catalytic hydrogenolysis.[1] This critical difference allows for their selective removal in the presence of one another, a vital strategy in complex syntheses.[2][3]
Performance Comparison: A Data-Driven Overview
The following tables summarize typical reaction conditions and yields for the protection of carboxylic acids as tert-butyl and benzyl esters, and their subsequent deprotection. These values represent common outcomes and can vary based on the specific substrate and reaction scale.
Table 1: Protection of Carboxylic Acids
| Protecting Group | Protection Method | Reagents | Solvent | Temp. | Time | Typical Yield (%) |
| tert-Butyl Ester | Acid-catalyzed addition to isobutylene (B52900) | Carboxylic acid, isobutylene, cat. H₂SO₄ | Dioxane or CH₂Cl₂ | RT | Varies | >90 |
| Reaction with di-tert-butyl dicarbonate | Carboxylic acid, (Boc)₂O, DMAP (cat.) | THF or CH₂Cl₂ | RT | Varies | 85-95 | |
| Benzyl Ester | Williamson ether synthesis-like reaction | Carboxylic acid, BnBr or BnCl, Base (e.g., Cs₂CO₃) | DMF | RT | Varies | 85-95 |
| Fischer esterification | Carboxylic acid, BnOH, TsOH | Toluene or PhH | Reflux | 24 h | ~67-85 |
Table 2: Deprotection of Esters
| Protecting Group | Deprotection Method | Reagents | Solvent | Temp. | Time | Typical Yield (%) |
| tert-Butyl Ester | Acidolysis | TFA, CH₂Cl₂ (1:1 to 1:4) | CH₂Cl₂ | RT | 1-5 h | >95 |
| Acidolysis | HCl in Dioxane | Dioxane | RT | Varies | >95 | |
| Benzyl Ester | Catalytic Hydrogenolysis | H₂, 10% Pd/C | MeOH, EtOH, or EtOAc | RT | 5 h - Overnight | >95 |
| Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C | MeOH | RT | Varies | High |
Strategic Application and Orthogonality
The contrasting deprotection conditions of tert-butyl and benzyl esters are the cornerstone of their utility in complex synthetic strategies, particularly in peptide synthesis.[2][3][4] In a molecule containing both a tert-butyl ester and a benzyl ester, the tert-butyl group can be selectively removed with an acid like trifluoroacetic acid (TFA) without affecting the benzyl ester. Subsequently, the benzyl ester can be cleaved by hydrogenolysis, leaving other functional groups intact. This orthogonality is a powerful tool for the selective unmasking of reactive sites.[3]
For instance, in the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, acid-labile tert-butyl-based protecting groups are used for side-chain protection, which are cleaved simultaneously with the final cleavage from the resin under strongly acidic conditions.[2] The Boc/Bzl strategy, conversely, relies on the quasi-orthogonality between the moderately acid-labile Nα-Boc group and the benzyl-based side-chain protecting groups, which require a much stronger acid like HF for removal.[2]
Experimental Protocols
Protection of a Carboxylic Acid as a tert-Butyl Ester (Isobutylene Method)
Materials:
-
Carboxylic acid (1.0 equiv)
-
Dioxane or a mixture of tert-butyl acetate (B1210297) and dichloromethane
-
Concentrated sulfuric acid (catalytic, e.g., 0.1 equiv)
-
Isobutylene (gas or liquid)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the carboxylic acid in the chosen solvent and cool the solution in an ice bath.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Bubble isobutylene gas through the solution or add liquid isobutylene.
-
Seal the reaction vessel and stir at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the tert-butyl ester by flash chromatography if necessary.[5]
Deprotection of a tert-Butyl Ester (TFA Method)
Materials:
-
tert-Butyl ester
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (optional)
Procedure:
-
Dissolve the tert-butyl ester in dichloromethane.
-
Add trifluoroacetic acid in a ratio of 1:1 to 1:4 (DCM:TFA), depending on the substrate's sensitivity.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of TFA, co-evaporate with a solvent like toluene.
-
The resulting carboxylic acid can often be used directly or purified as needed.[5]
Protection of a Carboxylic Acid as a Benzyl Ester (BnBr Method)
Materials:
-
N-protected amino acid or other carboxylic acid (1.0 equiv)
-
Benzyl bromide (BnBr)
-
Base (e.g., triethylamine (B128534) or cesium carbonate)
-
Solvent (e.g., DMF)
-
Diethyl ether
-
Water
-
Brine
-
Magnesium sulfate
Procedure:
-
Dissolve the carboxylic acid in the chosen solvent.
-
Add the base, followed by the dropwise addition of benzyl bromide.
-
Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the organic layer with water and brine, then dry over magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the benzyl ester.
Deprotection of a Benzyl Ester (Catalytic Hydrogenolysis)
Materials:
-
Benzyl ester
-
10% Palladium on carbon (Pd/C)
-
Solvent (e.g., methanol, ethanol, or ethyl acetate)
-
Hydrogen gas supply (balloon)
-
Celite
Procedure:
-
In a round-bottom flask, dissolve the benzyl ester in a suitable solvent (e.g., to a concentration of approximately 0.1 M).
-
Carefully add 10% Palladium on carbon (typically 10 mol% with respect to the substrate).
-
Securely attach a hydrogen-filled balloon to the flask.
-
Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.[5]
Visualizing the Workflows
Caption: General workflows for the protection and deprotection of carboxylic acids using tert-butyl and benzyl esters.
Conclusion
The choice between a tert-butyl and a benzyl ester protecting group is a strategic decision that should be guided by the overall synthetic plan. The tert-butyl group offers robustness towards basic and nucleophilic reagents and is easily removed under mild acidic conditions.[5] In contrast, the benzyl group provides stability across a wider pH range but is uniquely susceptible to cleavage by catalytic hydrogenolysis.[1] A thorough understanding of these distinct properties, as outlined in this guide, is essential for the rational design and successful execution of complex multi-step syntheses in research and drug development.
References
A Comparative Guide to Catalysts for Tert-Butyl Benzoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tert-butyl benzoate (B1203000), an important intermediate in organic synthesis, presents unique challenges primarily due to the steric hindrance of the tertiary butanol reactant. The selection of an appropriate catalyst is paramount to achieving satisfactory yields and selectivities. This guide provides an objective comparison of various catalytic systems for the synthesis of tert-butyl benzoate, supported by available experimental data and detailed methodologies.
Catalyst Performance Comparison
The efficiency of different catalysts in the synthesis of this compound varies significantly. The following table summarizes the performance of homogeneous, heterogeneous, and enzymatic catalysts based on available data. It is important to note that direct comparative studies for this specific esterification are limited, and some data is inferred from reactions with similar sterically hindered alcohols.
| Catalyst Type | Catalyst Example | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) | Reusability |
| Homogeneous | Sulfuric Acid (H₂SO₄) | 60-80 | Varies | 40-70[1] | 60-80[1] | Not reusable |
| Fluorosulfonic Acid (FSO₃H) | Not specified | Not specified | High (implied) | Not specified | Not reusable | |
| Heterogeneous | Zeolite H-beta | 190 | 4 | Low (for benzoylation) | Not specified | Reusable |
| Ion-Exchange Resin (e.g., Amberlyst-15) | Not specified | Not specified | Potentially low | Not specified | Reusable | |
| Enzymatic | Novozym® 435 (Immobilized Lipase) | 60 | 24 | Moderate (32% for benzyl (B1604629) benzoate in t-butanol)[2][3] | High | Reusable |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using representative catalysts are provided below.
Homogeneous Catalysis: Sulfuric Acid
This protocol describes the direct esterification of benzoic acid with tert-butanol (B103910) using sulfuric acid as a catalyst.
Materials:
-
Benzoic acid
-
Tert-butanol
-
Concentrated sulfuric acid (98%)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve benzoic acid in an excess of tert-butanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (typically 5-10 mol%) to the mixture while stirring.
-
Attach a reflux condenser and heat the reaction mixture to a gentle reflux (around 80°C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Heterogeneous Catalysis: Ion-Exchange Resin
This method utilizes a solid acid catalyst, which simplifies catalyst removal.
Materials:
-
Benzoic acid
-
Tert-butanol
-
Strongly acidic ion-exchange resin (e.g., Amberlyst-15), pre-activated
-
Toluene (B28343) (or other suitable solvent for azeotropic water removal)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
Procedure:
-
Combine benzoic acid, a molar excess of tert-butanol, and the activated ion-exchange resin (typically 10-20% by weight of benzoic acid) in a round-bottom flask.
-
Add toluene as a solvent to facilitate azeotropic removal of water.
-
Set up the reaction with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux with vigorous stirring. Water formed during the esterification will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the reaction is complete.
-
Cool the reaction mixture and separate the catalyst by filtration. The catalyst can be washed with a solvent, dried, and stored for reuse.
-
Remove the solvent and excess tert-butanol from the filtrate by distillation, followed by vacuum distillation of the residue to obtain pure this compound.
Enzymatic Catalysis: Immobilized Lipase (B570770) (Novozym® 435)
This protocol outlines a greener approach using an immobilized enzyme.
Materials:
-
Benzoic acid
-
Tert-butanol (can also act as the solvent)
-
Immobilized lipase (e.g., Novozym® 435)
-
Molecular sieves (to remove water)
-
Orbital shaker or magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a flask, dissolve benzoic acid in an excess of tert-butanol.
-
Add Novozym® 435 (typically 10% by weight of the substrates) and molecular sieves to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 60°C) with constant shaking or stirring for 24-48 hours.
-
Monitor the conversion of benzoic acid by a suitable analytical method (e.g., HPLC or GC).
-
Once the reaction has reached the desired conversion, separate the enzyme and molecular sieves by filtration. The enzyme can be washed, dried, and reused.
-
The product can be isolated from the reaction mixture by removing the excess tert-butanol under reduced pressure.
Visualizing the Process
To aid in understanding the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of acid-catalyzed Fischer esterification.
Conclusion
The synthesis of this compound is a sterically hindered esterification that necessitates careful catalyst selection. While traditional homogeneous acid catalysts like sulfuric acid can facilitate the reaction, they often result in moderate yields and pose challenges in separation and waste management. Heterogeneous catalysts offer the advantage of easy recovery and reusability, although their efficiency for this specific transformation requires further optimization. Enzymatic catalysts, such as immobilized lipases, present a promising green alternative with high selectivity, but reaction rates can be slower. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including desired yield, purity, scalability, and environmental considerations. Further research into developing more active and robust heterogeneous and enzymatic catalysts is warranted to improve the efficiency and sustainability of this compound production.
References
A Comparative Guide to the Analytical Validation of an HPLC Method for Tert-Butyl Benzoate Quantification
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. Tert-butyl benzoate (B1203000), a common intermediate and preservative, requires robust analytical methods for its quantification to ensure product quality and safety. High-Performance Liquid Chromatography (HPLC) stands out as a widely utilized technique for this purpose due to its high resolution, sensitivity, and specificity.
This guide provides a comprehensive overview of the analytical validation of a reversed-phase HPLC (RP-HPLC) method for the quantification of tert-butyl benzoate. It objectively compares the performance of this method with alternative analytical techniques and presents supporting experimental data to aid researchers, scientists, and drug development professionals in making informed decisions.
Experimental Protocols
A detailed methodology for the validation of an HPLC method for this compound quantification is outlined below. This protocol is based on established principles for analogous compounds and follows the International Council for Harmonisation (ICH) guidelines.
1. HPLC Method Parameters:
A typical RP-HPLC system equipped with a UV detector is employed.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water in a 70:30 (v/v) ratio, isocratic elution.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL
-
Detection Wavelength: 230 nm
-
Column Temperature: 30°C.[2]
-
Standard Solution: A stock solution of this compound (1000 µg/mL) is prepared in the mobile phase. Working standards are prepared by serial dilution.
2. Validation Parameters:
The HPLC method is validated for linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness.
-
Linearity: Assessed by analyzing five concentrations of this compound ranging from 5 to 150 µg/mL. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is determined.
-
Accuracy: Evaluated by spiking a placebo with known amounts of this compound at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.[1]
-
Precision:
-
Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on three different days. The relative standard deviation (%RSD) is calculated for both repeatability and intermediate precision.
-
-
Specificity: The ability of the method to exclusively measure the analyte of interest is determined by analyzing a placebo, the standard solution, and a spiked sample. The absence of interfering peaks at the retention time of this compound in the placebo chromatogram indicates specificity.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Robustness: The reliability of the method is tested by introducing small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C). The effect on the peak area and retention time is observed.
Data Presentation
The quantitative data from the analytical validation of the HPLC method for this compound are summarized in the tables below.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 5 | 12543 |
| 25 | 62890 |
| 50 | 124987 |
| 100 | 250123 |
| 150 | 375432 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.38 |
| 100% | 100 | 100.2 | 100.20 |
| 120% | 120 | 119.1 | 99.25 |
| Mean % Recovery | 99.61 |
Table 3: Precision Data
| Precision Type | Parameter | Result | Acceptance Criteria |
| Repeatability (Intra-day) | %RSD (n=6) | 0.85% | ≤ 2% |
| Intermediate Precision (Inter-day) | %RSD (n=9) | 1.23% | ≤ 2% |
Table 4: LOD, LOQ, and Robustness
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Robustness | The method was found to be robust, with %RSD < 2% for all variations. |
Comparison with Alternative Methods
While HPLC is a powerful tool, other analytical techniques can also be employed for the quantification of this compound. A comparison of these methods is presented below.
Table 5: Comparison of Analytical Methods for this compound Quantification
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity, UV detection. | Separation based on volatility, mass-based detection. | Quantification based on the integrated signal of specific nuclei. |
| Advantages | Widely available, robust, reproducible.[3] | High sensitivity and selectivity, excellent separation.[3] | Non-destructive, provides structural information, minimal sample preparation.[3] |
| Disadvantages | May require chromophores for good sensitivity. | May require derivatization for non-volatile compounds, destructive.[3] | Lower sensitivity compared to chromatographic methods.[3] |
| Typical Application | Routine quality control, stability studies. | Trace analysis, impurity profiling. | Structural elucidation, quantification without a reference standard. |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the analytical validation of the HPLC method for this compound quantification.
Caption: HPLC Method Validation Workflow.
References
A Guide to Orthogonal Protecting Group Strategies Involving Tert-Butyl Esters
For researchers, scientists, and drug development professionals, the strategic implementation of protecting groups is a critical element in the successful execution of complex multi-step organic syntheses. The selection of an appropriate protecting group for a carboxylic acid can profoundly influence the efficiency, yield, and overall viability of a synthetic pathway. Among the diverse array of available protecting groups, the tert-butyl (t-Bu) ester has risen to prominence due to its unique combination of stability and selective lability.
This guide provides an objective comparison of the tert-butyl ester with other commonly employed carboxylic acid protecting groups, supported by experimental data. We will delve into orthogonal strategies, detailing the selective removal of tert-butyl esters in the presence of other key protecting groups such as tert-butyloxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz), which are cornerstones of modern peptide and medicinal chemistry.
The Principle of Orthogonality
In the context of protecting group chemistry, orthogonality is a strategy that allows for the selective removal of one protecting group in a molecule containing multiple protecting groups, without affecting the others.[1] This is achieved by choosing protecting groups that are cleaved under distinct and non-interfering reaction conditions. The tert-butyl ester, being sensitive to acidic conditions, forms an orthogonal set with groups that are labile to basic conditions (e.g., Fmoc), hydrogenolysis (e.g., Cbz), or other specific reagents.
Caption: Orthogonal protection allows for the selective deprotection of different functional groups.
Comparison of Carboxylic Acid Protecting Groups
The choice of a protecting group is dictated by its stability towards various reaction conditions and the mildness of its cleavage. The tert-butyl ester offers a distinct advantage in many synthetic scenarios.
| Protecting Group | Protection Method (Typical Yield) | Deprotection Conditions (Typical Yield) | Key Advantages | Common Side Reactions/Disadvantages |
| tert-Butyl Ester | Isobutylene, cat. H₂SO₄ (>90%) | Mild Acid (e.g., TFA in DCM) (>95%) | Stable to a wide range of reagents; avoids harsh basic conditions.[2] | Can be labile in repeated acidic steps of Boc-SPPS; potential for tert-butylation of sensitive residues.[3] |
| Benzyl (B1604629) Ester | Benzyl bromide, base (85-95%) | Catalytic Hydrogenolysis (H₂/Pd-C); Strong Acids (HF, TFMSA) (85-95%)[3] | Stable to many reagents; removable by non-acidic hydrogenolysis.[3] | Catalyst poisoning; premature cleavage can lead to diketopiperazine formation.[3] |
| Methyl/Ethyl Ester | Fischer Esterification (80-95%) | Saponification (e.g., NaOH, LiOH) (>90%) | Easily introduced. | Harsh basic conditions can cause racemization and other side reactions.[2][3] |
| Allyl Ester | Allyl alcohol, DCC | Pd(0) catalyst | Orthogonal to many acid- and base-labile groups. | Potential for nucleophilic attack on the allyl group. |
Orthogonal Deprotection Strategies with Tert-Butyl Esters
The true utility of the tert-butyl ester is realized in its compatibility with other widely used protecting groups in peptide synthesis and medicinal chemistry.
Tert-Butyl Ester vs. Boc (tert-Butyloxycarbonyl)
Both tert-butyl esters and Boc-protected amines are cleaved under acidic conditions. However, their relative lability can be exploited for selective deprotection. The Boc group is generally more acid-labile than the tert-butyl ester.
Caption: Selective deprotection of Boc in the presence of a tert-butyl ester.
Experimental Protocol: Selective Deprotection of N-Boc Group
Deprotection of Boc groups in the presence of tert-butyl esters can be achieved using concentrated H₂SO₄ (1.5–3.0 equiv.) in tBuOAc or MeSO₃H (1.5–3.0 equiv.) in tBuOAc:CH₂Cl₂ (4:1 v/v), with yields ranging from 70 to 100%.[1]
| Substrate | Reagent/Solvent | Time (h) | Yield (%) |
| Boc-Phe-OtBu | H₂SO₄ / tBuOAc | 2 | 95 |
| Boc-Val-OtBu | MeSO₃H / tBuOAc:CH₂Cl₂ | 1.5 | 98 |
Tert-Butyl Ester vs. Fmoc (9-Fluorenylmethoxycarbonyl)
The Fmoc group is base-labile, making it truly orthogonal to the acid-labile tert-butyl ester. This orthogonality is the foundation of the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[4]
Caption: Workflow of Fmoc/tBu Solid-Phase Peptide Synthesis.
Experimental Protocol: Final Cleavage and Deprotection in Fmoc-SPPS
After synthesis, the peptide is cleaved from the resin and side-chain protecting groups, including tert-butyl esters, are removed simultaneously using a strong acid cocktail. A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5).[5] The use of scavengers is crucial to prevent side reactions caused by reactive cationic species generated during deprotection.[5][6]
Tert-Butyl Ester vs. Cbz (Benzyloxycarbonyl)
The Cbz group is typically removed by catalytic hydrogenolysis, a mild and neutral condition that does not affect the acid-labile tert-butyl ester. This provides a robust orthogonal strategy.
Caption: Orthogonal deprotection of Cbz and tert-butyl ester groups.
Experimental Protocol: Catalytic Hydrogenolysis of Cbz Group
-
Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon).
-
Stir the reaction mixture vigorously at room temperature until completion (monitored by TLC).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product. Typical yields are >95%.[7]
Alternative Mild Deprotection of Tert-Butyl Esters
While TFA is the most common reagent for tert-butyl ester cleavage, milder conditions have been developed for sensitive substrates.
-
ZnBr₂ in DCM: This Lewis acid can selectively cleave tert-butyl esters in the presence of certain other acid-labile groups. However, N-Boc and N-trityl groups are reported to be labile under these conditions.
-
Aqueous Phosphoric Acid: This provides an environmentally benign and mild method for the deprotection of tert-butyl esters, showing tolerance for Cbz carbamates, benzyl and methyl esters, and TBDMS ethers.[8]
-
CeCl₃·7H₂O-NaI in Acetonitrile: This system has been reported for the selective deprotection of tert-butyl esters in the presence of N-Boc protected amino acids.
Conclusion
The tert-butyl ester is a versatile and highly valuable protecting group for carboxylic acids, offering a favorable combination of stability and selective, mild cleavage. Its orthogonality with key protecting groups like Fmoc and Cbz has made it an indispensable tool in modern organic synthesis, particularly in the fields of peptide chemistry and drug discovery. A thorough understanding of the principles of orthogonal protection and the specific experimental conditions for selective deprotection is paramount for the successful design and execution of complex synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. tert-Butyl Esters [organic-chemistry.org]
A Comparative Kinetic Study of Tert-Butyl Benzoate Hydrolysis
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Tert-Butyl Benzoate (B1203000) Hydrolysis Kinetics Compared to Alternative Esters
The hydrolytic stability of an ester is a critical parameter in various scientific disciplines, including drug development, where it dictates the half-life and bioavailability of ester-containing prodrugs. Tert-butyl benzoate, a sterically hindered ester, is often employed as a protective group in organic synthesis due to its recognized stability. This guide provides a comprehensive comparison of the hydrolysis kinetics of this compound under acidic, neutral, and basic conditions, benchmarked against other common benzoate esters. The experimental data presented herein offers valuable insights for selecting appropriate ester moieties with tailored hydrolytic liabilities.
Comparative Kinetic Data for Benzoate Ester Hydrolysis
The rate of hydrolysis of benzoate esters is significantly influenced by the nature of the alcohol moiety and the pH of the medium. The following table summarizes key kinetic parameters for the hydrolysis of this compound and its alternatives.
| Ester | Condition | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Half-life (t½)¹ |
| This compound | Acidic (estimated)² | - | - | - |
| Neutral (estimated)² | - | - | Very Long | |
| Basic | Stable / Very Slow | - | Very Long[1] | |
| Tert-Butyl Formate | Acidic (pH 3) | k_A = 2.7 x 10⁻³ M⁻¹s⁻¹ | 59 ± 4 | ~3-7 days[2] |
| Neutral (pH 7) | k_N = 1.0 x 10⁻⁶ s⁻¹ | 78 ± 5 | ~8 days[2] | |
| Basic (pH 11) | k_B = 1.7 M⁻¹s⁻¹ | 88 ± 11 | ~8 minutes[2] | |
| Methyl Benzoate | Basic | - | - | 14 min[3] |
| Ethyl Benzoate | Basic | - | - | 14 min[3] |
| n-Propyl Benzoate | Basic | - | - | 19 min[3] |
| n-Butyl Benzoate | Basic | - | - | 21 min[3] |
¹ Half-life values are condition-dependent and are provided for comparative purposes. ² Quantitative kinetic data for this compound hydrolysis under acidic and neutral conditions is not readily available in the literature, reflecting its high stability. The hydrolysis is expected to be significantly slower than that of tert-butyl formate.
Reaction Mechanisms and Signaling Pathways
The hydrolysis of esters can proceed through different mechanisms depending on the reaction conditions.
Acid-Catalyzed Hydrolysis (AAC2 and AAL1 Mechanisms)
Under acidic conditions, the hydrolysis of most esters, including methyl and ethyl benzoates, typically follows the bimolecular acyl-oxygen cleavage (AAC2) mechanism. However, for esters with bulky alkyl groups like this compound, the unimolecular alkyl-oxygen cleavage (AAL1) mechanism, involving the formation of a stable tert-butyl carbocation, can also occur.
Base-Catalyzed Hydrolysis (BAC2 Mechanism)
In the presence of a base, such as sodium hydroxide, ester hydrolysis proceeds via the bimolecular acyl-oxygen cleavage (BAC2) mechanism. This is the common pathway for the saponification of esters.
References
- 1. tert-Butyl Esters [organic-chemistry.org]
- 2. Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Analysis of Purified Tert-Butyl Benzoate: A Comparative NMR Guide
In the landscape of chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. This guide provides a detailed spectral analysis of purified tert-butyl benzoate (B1203000) using ¹H and ¹³C NMR, and offers a comparative assessment with common alternatives, namely methyl benzoate and ethyl benzoate. The data presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling accurate identification and characterization of these widely used chemical entities.
Comparative ¹H NMR Data
The ¹H NMR spectrum of an organic molecule provides detailed information about the different types of protons and their immediate chemical environment. Below is a comparative summary of the ¹H NMR spectral data for tert-butyl benzoate, methyl benzoate, and ethyl benzoate, recorded in deuterated chloroform (B151607) (CDCl₃).
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| This compound | ~8.03 | Doublet of doublets | 2H | Aromatic (ortho-H) | |
| ~7.55 | Triplet | 1H | Aromatic (para-H) | ||
| ~7.44 | Triplet | 2H | Aromatic (meta-H) | ||
| ~1.60 | Singlet | 9H | tert-Butyl (-C(CH₃)₃) | ||
| Methyl Benzoate | ~8.03 | Multiplet | 2H | Aromatic (ortho-H) | |
| ~7.56 | Multiplet | 1H | Aromatic (para-H) | ||
| ~7.44 | Multiplet | 2H | Aromatic (meta-H) | ||
| ~3.91 | Singlet | 3H | Methyl (-OCH₃) | ||
| Ethyl Benzoate | ~8.05 | Multiplet | 2H | Aromatic (ortho-H) | |
| ~7.54 | Multiplet | 1H | Aromatic (para-H) | ||
| ~7.43 | Multiplet | 2H | Aromatic (meta-H) | ||
| ~4.39 | Quartet | 2H | 7.1 | Methylene (-OCH₂CH₃) | |
| ~1.39 | Triplet | 3H | 7.1 | Methyl (-OCH₂CH₃) |
Comparative ¹³C NMR Data
The ¹³C NMR spectrum reveals the carbon framework of a molecule. The following table summarizes the key ¹³C NMR chemical shifts for this compound and its alternatives in CDCl₃.
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~165.7 | Carbonyl (C=O) |
| ~132.7 | Aromatic (ipso-C) | |
| ~129.5 | Aromatic (ortho-C) | |
| ~128.3 | Aromatic (meta-C) | |
| ~130.5 | Aromatic (para-C) | |
| ~81.0 | Quaternary Carbon (-C(CH₃)₃) | |
| ~28.2 | Methyl (-C(CH₃)₃) | |
| Methyl Benzoate | ~167.0 | Carbonyl (C=O) |
| ~132.9 | Aromatic (ipso-C) | |
| ~129.6 | Aromatic (ortho-C) | |
| ~128.4 | Aromatic (meta-C) | |
| ~130.2 | Aromatic (para-C) | |
| ~52.1 | Methyl (-OCH₃) | |
| Ethyl Benzoate | ~166.5 | Carbonyl (C=O) |
| ~132.8 | Aromatic (ipso-C) | |
| ~129.6 | Aromatic (ortho-C) | |
| ~128.3 | Aromatic (meta-C) | |
| ~130.6 | Aromatic (para-C) | |
| ~60.9 | Methylene (-OCH₂CH₃) | |
| ~14.3 | Methyl (-OCH₂CH₃) |
Structural Interpretation Workflow
The following diagram illustrates the logical workflow from the raw NMR data to the final structural confirmation of this compound.
Caption: Workflow for the structural elucidation of this compound using ¹H and ¹³C NMR data.
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the purified benzoate ester into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
¹H NMR Spectroscopy
-
Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent).
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans (NS): 16 scans.
-
Relaxation Delay (D1): 1.0 second.
-
Acquisition Time (AQ): 4.0 seconds.
-
Spectral Width (SW): 20 ppm.
-
Temperature: 298 K.
¹³C NMR Spectroscopy
-
Instrument: Bruker Avance III 100 MHz spectrometer (or equivalent).
-
Pulse Program: A standard proton-decoupled experiment with a 30° pulse (e.g., zgpg30).
-
Number of Scans (NS): 1024 scans.
-
Relaxation Delay (D1): 2.0 seconds.
-
Acquisition Time (AQ): 1.8 seconds.
-
Spectral Width (SW): 240 ppm.
-
Temperature: 298 K.
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) was subjected to Fourier transformation to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectra were manually phased and a polynomial baseline correction was applied.
-
Referencing: All spectra were referenced to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Peaks were identified, and for ¹H NMR spectra, the integral regions were defined and normalized.
A Comparative Analysis of Tert-Butyl Ester Cleavage: NaH in DMF versus KOH in THF
For researchers and professionals in drug development and chemical synthesis, the deprotection of carboxylic acids is a critical step. Tert-butyl esters are frequently employed as protecting groups due to their stability across a range of chemical conditions. However, their efficient and selective cleavage is paramount. This guide provides an objective comparison of two basic methods for tert-butyl ester cleavage: sodium hydride (NaH) in dimethylformamide (DMF) and potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF), supported by experimental data.
Performance Comparison at a Glance
The choice between NaH/DMF and KOH/THF for tert-butyl ester cleavage involves a trade-off between reaction efficiency, safety, and substrate compatibility. While both methods operate under basic conditions, their performance characteristics differ significantly.
| Parameter | NaH in DMF | KOH in THF | Key Observations |
| Typical Yield | 15-59%[1] | 94-99%[1][2][3][4] | KOH in THF consistently provides significantly higher yields. |
| Reaction Time | Can require several days for partial conversion.[2] | Generally complete within hours at ambient temperature.[2] | The KOH/THF method is considerably faster. |
| Temperature | Often requires room temperature or heating, which is hazardous.[1] | Proceeds efficiently at ambient temperature.[1][2][5] | The milder temperature requirements of the KOH/THF method enhance its safety profile. |
| Safety Profile | Hazardous .[1][2][4] Risk of uncontrollable exothermic decomposition of DMF by NaH.[1] | Significantly safer and simpler .[1][2][5] | The NaH/DMF combination poses a serious safety risk, a factor that strongly favors the KOH/THF alternative. |
| Mechanism | BAC2 ester cleavage facilitated by in situ generated NaOH from NaH and trace water.[1][2][5] | BAC2 ester cleavage.[1] | Both reactions proceed through a similar mechanistic pathway. |
Experimental Methodologies
Detailed experimental protocols are essential for reproducibility and for understanding the practical implications of each method.
Protocol 1: Cleavage of Tert-Butyl Ester with NaH in DMF (Schmidt Procedure - Use with Extreme Caution)
This procedure is noted to be hazardous and less efficient.[1]
-
Preparation : To a solution of the tert-butyl ester in anhydrous DMF, add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.
-
Reaction : The reaction mixture is stirred at room temperature. While some protocols mention heating to 70-80°C, this is strongly discouraged due to the risk of a violent exothermic reaction between NaH and DMF.[1]
-
Monitoring : The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Upon completion or cessation of the reaction, the mixture is carefully quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C. The product is then extracted with a suitable organic solvent.
-
Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Protocol 2: Cleavage of Tert-Butyl Ester with Powdered KOH in THF
This method is a safer and more efficient alternative.[1][2][6]
-
Preparation : To a solution of the tert-butyl ester in tetrahydrofuran (THF) at ambient temperature, add powdered potassium hydroxide (KOH).
-
Reaction : The resulting suspension is stirred vigorously at room temperature.
-
Monitoring : The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up : Upon completion, the reaction is carefully quenched with an aqueous acid (e.g., 1M HCl) to neutralize the base and protonate the carboxylate product.[6]
-
Purification : The product is extracted with an organic solvent. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The final product can be further purified by chromatography or crystallization if necessary.
Logical Workflow and Mechanism
The following diagram illustrates the comparative workflow for the cleavage of a tert-butyl ester using both methodologies, highlighting the key reagents and outcomes.
Caption: Comparative workflow of tert-butyl ester cleavage.
The reaction for both methods is believed to proceed via a bimolecular acyl-oxygen cleavage (BAC2) mechanism, where the hydroxide ion acts as a nucleophile attacking the carbonyl carbon of the ester. The key difference lies in the generation and reactivity of the hydroxide species and the overall safety and efficiency of the reaction conditions. In the NaH/DMF system, the active nucleophile is thought to be sodium hydroxide, formed from the reaction of sodium hydride with trace amounts of water in the DMF.[1][2][5]
Conclusion
Based on the available experimental data, the use of powdered KOH in THF is a demonstrably superior method for the cleavage of tert-butyl esters when compared to NaH in DMF. It offers significantly higher yields, shorter reaction times, and operates under much safer, ambient temperature conditions.[1][2][5] The hazardous nature of the NaH/DMF combination, with the potential for runaway exothermic reactions, makes it a less desirable choice, particularly for scale-up operations in drug development and manufacturing.[1] For researchers seeking a reliable, safe, and efficient method for tert-butyl ester deprotection, the KOH/THF system represents a clear and advantageous alternative.
References
- 1. Cleavage of tert-Butyl Benzoates with NaH in DMF: Comments on the Mechanism and a Simple and Safe Alternative Procedure [organic-chemistry.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Purity Analysis of tert-Butyl Benzoate: GC-FID vs. Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control and research integrity. This guide provides an objective comparison of gas chromatography with flame ionization detection (GC-FID) and alternative analytical techniques for the purity assessment of tert-butyl benzoate (B1203000). The information presented, supported by experimental data and detailed protocols, is intended to assist in the selection of the most suitable methodology for specific analytical needs.
Tert-butyl benzoate, a benzoate ester, is utilized in various applications, and its purity is paramount. Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile compounds like esters.[1] High-performance liquid chromatography (HPLC) and quantitative nuclear magnetic resonance (qNMR) spectroscopy represent powerful alternative or complementary methods for purity determination.
Methodology Comparison: A Data-Driven Overview
The choice of analytical technique for purity analysis depends on several factors, including the volatility of the analyte, the nature of potential impurities, and the desired level of accuracy and precision. Below is a summary of the performance characteristics of GC-FID, HPLC, and qNMR for the analysis of benzoate esters and similar compounds.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Absolute quantification based on the direct proportionality between the NMR signal integral and the number of nuclei.[2] |
| Typical Impurities Detected | Volatile compounds such as residual solvents (e.g., tert-butanol) and other volatile organic impurities. | Non-volatile impurities, starting materials (e.g., benzoic acid), and degradation products. | A wide range of impurities containing the observed nucleus (typically ¹H). |
| Purity Range (%) | Typically >98% | Typically >98% | Capable of high accuracy, often used for certifying reference materials. |
| Limit of Detection (LOD) | Generally in the low µg/mL to ng/mL range. | Can range from ng/mL to µg/mL depending on the detector and chromophore of the analyte. | Dependent on the analyte, concentration, and instrument, but can be in the µg/mL range. |
| Precision (%RSD) | < 5% | < 2% | Typically < 1% |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the purity assessment of volatile compounds like this compound. The flame ionization detector is highly sensitive to organic compounds containing carbon atoms.[3]
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: A non-polar or mid-polar column is suitable, such as a 5% phenyl polysiloxane phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C[4]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to obtain a concentration of 5 mg/mL.
-
Vortex the solution to ensure homogeneity.
Data Analysis:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
References
- 1. m.youtube.com [m.youtube.com]
- 2. rssl.com [rssl.com]
- 3. GC-FID | Gas Chromatography Flame Ionization Detector [scioninstruments.com]
- 4. A gas chromatography-flame ionization detection method for direct and rapid determination of small molecule volatile organic compounds in aqueous phase - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for the Quantification of Tert-butyl 2,5-dihydroxybenzoate: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and accurate quantification of active pharmaceutical ingredients and related compounds is fundamental to ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of analytical methodologies applicable to the cross-validation of tert-butyl 2,5-dihydroxybenzoate (B8804636), a key intermediate in various synthetic processes. Due to the limited availability of direct cross-validation studies for this specific analyte, this document leverages validation data from structurally similar phenolic and benzoic acid compounds to present a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This guide will delve into the typical performance characteristics of these techniques, offering detailed experimental protocols and a visual representation of the analytical workflows. The objective is to provide a practical framework for developing and validating analytical methods for tert-butyl 2,5-dihydroxybenzoate.
Quantitative Data Summary
The selection of an appropriate analytical technique is contingent on factors such as the sample matrix, required sensitivity, and desired throughput. The following table summarizes the typical performance parameters for HPLC and GC-MS methods based on data from analogous phenolic compounds. These parameters are critical for assessing the suitability of a method for its intended purpose.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. |
| Instrumentation | HPLC system with UV or Photodiode Array (PDA) detector. | Gas chromatograph coupled with a mass spectrometer. |
| Linearity (r²) | > 0.999[1][2] | > 0.99 |
| Accuracy (% Recovery) | 97.29–103.59%[3] | 71.1-118%[4] |
| Precision (%RSD) | 0.24–3.95%[3] | < 10.6%[4] |
| Limit of Detection (LOD) | 0.01–0.16 µg/mL | 0.02-0.34 ng/g[4] |
| Limit of Quantification (LOQ) | 0.02–0.49 µg/mL | 0.08-1.14 ng/g[4] |
Experimental Protocols
Detailed methodologies for HPLC and GC-MS analysis are provided below. These protocols are based on established methods for similar phenolic compounds and should be optimized and validated for the specific analysis of tert-butyl 2,5-dihydroxybenzoate.
HPLC is a versatile and widely used technique for the quantification of non-volatile and thermally labile compounds.
1. Instrumentation and Conditions:
-
HPLC System: An Agilent 1100 Series liquid chromatograph or equivalent, equipped with a UV/DAD detector.[5]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for phenolic compounds.[2]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[2][5]
-
Column Temperature: Ambient or controlled (e.g., 25°C).[2]
-
Detection Wavelength: The wavelength of maximum absorbance for tert-butyl 2,5-dihydroxybenzoate should be determined, likely around 290 nm.[2]
-
Injection Volume: 10-20 µL.[2]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of tert-butyl 2,5-dihydroxybenzoate reference standard in 100 mL of a suitable solvent (e.g., methanol) to obtain a concentration of 100 µg/mL.[2]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing tert-butyl 2,5-dihydroxybenzoate in the mobile phase, and filter through a 0.45 µm syringe filter before injection.[2]
3. Method Validation Parameters:
-
Linearity: Analyze the calibration standards and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be determined.[2]
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a blank matrix at different concentration levels.[3]
-
Precision: Evaluate repeatability (intra-day precision) by performing multiple injections of the same standard solution on the same day and intermediate precision (inter-day precision) on different days.[3]
GC-MS is a powerful technique that provides high separation efficiency and definitive identification. For polar compounds like tert-butyl 2,5-dihydroxybenzoate, a derivatization step is often necessary to increase volatility and thermal stability.[6]
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A suitable capillary column, such as a DB-5ms or equivalent.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: Typically 250°C.[2]
-
Oven Temperature Program: A temperature gradient program should be optimized to ensure good separation. For example, start at a lower temperature and ramp up to a higher temperature.[3]
-
Mass Spectrometer: Operated in full-scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.
2. Derivatization and Sample Preparation:
-
Derivatization: The hydroxyl groups of tert-butyl 2,5-dihydroxybenzoate can be derivatized using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N,O-bis(trimethylsilyl)acetamide (BSA).[4][6] The reaction is typically carried out by heating the sample with the derivatizing agent.[6]
-
Sample Preparation: An extraction step, for instance, with a mixture of hexane (B92381) and dichloromethane, may be required to isolate the analyte from the sample matrix before derivatization.[4]
3. Method Validation Parameters:
-
Linearity: Analyze a series of derivatized standard solutions to establish the linear range.
-
Accuracy: Assess by the recovery of spiked samples that have undergone the full extraction and derivatization process.
-
Precision: Evaluate by multiple analyses of the same derivatized sample.
-
LOD and LOQ: Determined by injecting serially diluted derivatized standards.
Mandatory Visualizations
The following diagrams illustrate the typical experimental workflows for the HPLC and GC-MS analytical methods.
References
- 1. Quantitative determination of butylated hydroxyanisole, butylated hydroxytoluene, and tert-butyl hydroquinone in oils, foods, and biological fluids by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in indoor dust and sediment by gas chromatography-mass spectrometry coupled with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. benchchem.com [benchchem.com]
The Enduring Advantages of Tert-Butyl Protecting Groups in Complex Molecule Synthesis: A Comparative Guide
In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and selectivity. Among the arsenal (B13267) of protective moieties available to chemists, the tert-butyl group stands out for its unique combination of stability and controlled lability. This guide provides a comprehensive comparison of tert-butyl protecting groups with other common alternatives for the protection of alcohols and amines, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: The Strategic Edge of the Tert-Butyl Group
The primary advantage of the tert-butyl group, used as a tert-butyl ether for alcohols and as a tert-butoxycarbonyl (Boc) group for amines, lies in its distinct cleavage conditions. It is exceptionally stable under basic and nucleophilic conditions but is readily removed in acidic environments.[1] This orthogonality to other widely used protecting groups, such as the base-labile Fmoc group and the hydrogenolysis-cleavable benzyl (B1604629) group, is a cornerstone of modern synthetic chemistry, enabling the precise and sequential manipulation of complex molecules.[2][3]
Protecting Alcohols: A Comparative Analysis
The hydroxyl group is one of the most frequently protected functionalities in organic synthesis due to its acidity and nucleophilicity.[4][5] The choice of protecting group is critical and depends on the stability required for subsequent reaction steps.
Quantitative Comparison of Common Alcohol Protecting Groups
The following table summarizes typical conditions and yields for the protection and deprotection of primary alcohols with tert-butyl ethers and two common alternatives: tert-butyldimethylsilyl (TBDMS) ethers and benzyl (Bn) ethers.
| Protecting Group | Protection Reagents & Conditions | Typical Yield (%) | Deprotection Reagents & Conditions | Typical Yield (%) |
| tert-Butyl (t-Bu) | Isobutylene (B52900), cat. H₂SO₄, CH₂Cl₂ | >90 | TFA, CH₂Cl₂ or 4M HCl in dioxane | >90 |
| TBDMS | TBDMSCl, Imidazole, DMF | >95 | TBAF, THF or AcOH/H₂O/THF | >95 |
| Benzyl (Bn) | BnBr, NaH, DMF | >90 | H₂, Pd/C, EtOH | 85-95 |
Data compiled from multiple sources. Yields are substrate-dependent.[6][7]
Stability Profile of Alcohol Protecting Groups
This table provides a qualitative overview of the stability of these protecting groups under various common reaction conditions.
| Protecting Group | Strong Acid | Strong Base | Oxidizing Agents | Reducing Agents (H₂, Pd/C) | Organometallics |
| tert-Butyl (t-Bu) | Labile | Stable | Stable | Stable | Stable |
| TBDMS | Labile | Labile | Stable | Stable | Stable |
| Benzyl (Bn) | Stable | Stable | Labile (e.g., DDQ) | Labile | Stable |
This table provides a general overview; specific reagent compatibility may vary.[6][8]
Protecting Amines: Boc in the Spotlight
The protection of amines is crucial in a vast array of synthetic endeavors, most notably in peptide synthesis. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection chemistry.
Quantitative Comparison of Common Amine Protecting Groups
The table below compares the Boc group with two other pillars of amine protection: the carboxybenzyl (Cbz) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.
| Protecting Group | Protection Reagents & Conditions | Typical Yield (%) | Deprotection Reagents & Conditions | Typical Yield (%) |
| Boc | (Boc)₂O, NaOH, THF/H₂O | >95 | TFA in CH₂Cl₂ or 4M HCl in dioxane | >95 |
| Cbz | Cbz-Cl, NaHCO₃, Dioxane/H₂O | >90 | H₂, Pd/C, MeOH | >90 |
| Fmoc | Fmoc-OSu, NaHCO₃, Dioxane/H₂O | >95 | 20% Piperidine in DMF | >95 |
Data compiled from multiple sources. Yields are substrate-dependent.[2]
Orthogonality and Stability of Amine Protecting Groups
The key to modern complex synthesis, particularly in solid-phase peptide synthesis (SPPS), is the orthogonal nature of these protecting groups.
| Protecting Group | Acid (TFA) | Base (Piperidine) | Hydrogenolysis (H₂, Pd/C) |
| Boc | Labile | Stable | Stable |
| Cbz | Stable | Stable | Labile |
| Fmoc | Stable | Labile | Stable |
This orthogonality allows for the selective deprotection of one group in the presence of the others.[2]
Experimental Methodologies
Detailed and reproducible experimental protocols are essential for successful synthesis.
Protection of a Primary Alcohol with a Tert-Butyl Group
Objective: To protect a primary alcohol as its tert-butyl ether.
Materials:
-
Primary alcohol (1.0 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Concentrated sulfuric acid (catalytic amount)
-
Isobutylene (condensed at -78 °C)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary alcohol in dichloromethane in a pressure-resistant flask.
-
Cool the solution to -78 °C and add a catalytic amount of concentrated sulfuric acid.
-
Carefully add condensed isobutylene to the reaction mixture.
-
Seal the flask and allow it to warm to room temperature, stirring for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, carefully vent the flask and quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the product by flash column chromatography.
Deprotection of a Tert-Butyl Ether
Objective: To remove the tert-butyl protecting group from an alcohol.
Materials:
-
tert-Butyl protected alcohol (1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA) (5-10 equiv)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the tert-butyl protected alcohol in dichloromethane.
-
Add trifluoroacetic acid dropwise at room temperature.
-
Stir the reaction mixture for 1-4 hours and monitor by TLC.
-
Upon completion, carefully neutralize the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the deprotected alcohol by flash column chromatography.
Protection of a Primary Amine with a Boc Group
Objective: To protect a primary amine with a tert-butoxycarbonyl group.[4]
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.1 equiv)
-
Sodium hydroxide (B78521) (1.1 equiv)
-
Tetrahydrofuran (THF) and water
Procedure:
-
Dissolve the amine in a mixture of THF and water.
-
Add sodium hydroxide and stir until it dissolves.
-
Add di-tert-butyl dicarbonate and stir the reaction mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the Boc-protected amine, which can be further purified by chromatography if necessary.
Deprotection of a Boc-Protected Amine
Objective: To remove the Boc protecting group from an amine.[2]
Materials:
-
Boc-protected amine (1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA) (10-50% in CH₂Cl₂) or 4M HCl in 1,4-dioxane
Procedure (using TFA):
-
Dissolve the Boc-protected amine in dichloromethane.
-
Add the trifluoroacetic acid solution and stir at room temperature. The reaction is often complete within 30 minutes to 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine trifluoroacetate (B77799) salt can often be used directly or neutralized by washing with a mild base (e.g., saturated aqueous NaHCO₃) during an aqueous workup.
Visualizing Synthetic Strategies
The strategic application of protecting groups can be visualized to better understand the workflow and logic of a complex synthesis.
Caption: A generalized workflow for the use of protecting groups in synthesis.
The orthogonality of tert-butyl groups with other common protecting groups is a powerful tool in complex syntheses.
Caption: Orthogonal deprotection strategy for common amine protecting groups.
Conclusion
The tert-butyl protecting group, in the form of tert-butyl ethers and Boc-carbamates, offers a unique and highly advantageous profile for the synthesis of complex molecules. Its robustness towards a wide range of reaction conditions, combined with its clean and efficient removal under acidic conditions, provides a level of control and selectivity that is essential for modern organic synthesis. The orthogonality of the tert-butyl group with other common protecting groups allows for the design of elegant and efficient synthetic routes, making it an indispensable tool for researchers in academia and the pharmaceutical industry. By understanding the comparative performance and specific experimental conditions associated with the tert-butyl group and its alternatives, chemists can better navigate the challenges of complex molecule synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Tert-Butyl, Methyl, and Ethyl Esters
For researchers, scientists, and professionals in drug development, the choice of an ester group can be a critical decision in the design of a synthetic route or the development of a prodrug. The reactivity of an ester dictates its utility as a stable protecting group, its lability under specific physiological or reaction conditions, and its suitability for subsequent chemical transformations. This guide provides an objective comparison of the relative reactivity of tert-butyl esters with the more common methyl and ethyl esters, supported by established chemical principles and experimental observations.
Reactivity in Hydrolysis Reactions
Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, is one of the most fundamental reactions to consider. The outcome of hydrolysis is dramatically different for tert-butyl esters compared to methyl and ethyl esters, depending on whether the reaction is catalyzed by acid or base.
Acid-Catalyzed Hydrolysis
Under acidic conditions, tert-butyl esters are significantly more labile than their methyl or ethyl counterparts.[1] This high reactivity is due to a mechanistic shift. While methyl and ethyl esters typically undergo bimolecular acyl-oxygen cleavage (AAC2), tert-butyl esters favor a unimolecular alkyl-oxygen cleavage (AAL1) pathway. This mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation.[2] This carbocation is then quenched by water to form tert-butanol. This process allows for the deprotection of tert-butyl esters under very mild acidic conditions, often using reagents like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) at room temperature.[1]
In contrast, the acid-catalyzed hydrolysis of methyl and ethyl esters requires harsher conditions, such as refluxing in aqueous mineral acids (e.g., HCl or H₂SO₄). This is because the formation of primary carbocations (methyl or ethyl) is highly unfavorable.
Base-Catalyzed Hydrolysis (Saponification)
The roles are reversed under basic conditions. Methyl and ethyl esters are readily hydrolyzed by aqueous bases like sodium hydroxide (B78521) or lithium hydroxide through a bimolecular nucleophilic acyl substitution (BAC2) mechanism.[3] The reaction is typically rapid and irreversible due to the deprotonation of the resulting carboxylic acid.[2][4]
Conversely, tert-butyl esters are remarkably stable and generally resistant to base-catalyzed hydrolysis.[5] The immense steric hindrance provided by the tert-butyl group effectively blocks the approach of the hydroxide nucleophile to the electrophilic carbonyl carbon.[6] This stability makes the tert-butyl ester an excellent protecting group for carboxylic acids in the presence of basic reagents or other nucleophiles that would readily cleave methyl or ethyl esters.
Summary of Reactivity in Hydrolysis
| Ester Type | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) | Dominant Mechanism (Acid) | Dominant Mechanism (Base) |
| Methyl Ester | Requires harsh conditions (e.g., strong acid, heat)[3] | Readily hydrolyzed[3] | AAC2 (Acyl-Oxygen Cleavage) | BAC2 (Acyl-Oxygen Cleavage) |
| Ethyl Ester | Requires harsh conditions (e.g., strong acid, heat)[3] | Readily hydrolyzed[3] | AAC2 (Acyl-Oxygen Cleavage) | BAC2 (Acyl-Oxygen Cleavage) |
| Tert-Butyl Ester | Highly facile, occurs under mild conditions[1] | Highly resistant due to steric hindrance[5][6] | AAL1 (Alkyl-Oxygen Cleavage) | No reaction under standard conditions |
Reactivity in Transesterification and Amidation
The principles of steric hindrance and carbocation stability also dictate the reactivity of these esters in other important transformations like transesterification and amidation.
Transesterification , the conversion of one ester to another by reaction with an alcohol, is challenging for tert-butyl esters using standard acid or base catalysis for the same reasons they resist hydrolysis. However, specific methods, for instance using α,α-dichlorodiphenylmethane with SnCl₂ as a catalyst to generate an in-situ acid chloride, can facilitate the conversion of tert-butyl esters to other esters.[7][8] Methyl and ethyl esters undergo transesterification more readily under both acidic and basic conditions.
Similarly, amidation , the reaction of an ester with an amine to form an amide, is significantly hindered for tert-butyl esters. The aforementioned in-situ acid chloride formation method can also be used for the synthesis of amides from tert-butyl esters.[7][8] Methyl and ethyl esters are more commonly used for direct amidation, although the reaction often requires elevated temperatures.
Experimental Protocols
Protocol 1: Acid-Catalyzed Deprotection of a Tert-Butyl Ester
This protocol describes a typical procedure for the selective cleavage of a tert-butyl ester using trifluoroacetic acid (TFA).
Materials:
-
Tert-butyl ester substrate (1.0 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Trifluoroacetic acid (TFA) (1-2 mL, 10-20 equiv.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
Procedure:
-
Dissolve the tert-butyl ester substrate in anhydrous DCM in a round-bottom flask at room temperature under a nitrogen or argon atmosphere.
-
Slowly add trifluoroacetic acid to the stirred solution. The reaction is often monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude carboxylic acid.
-
Purify the product as necessary, typically by recrystallization or column chromatography.
Protocol 2: Base-Catalyzed Hydrolysis (Saponification) of a Methyl Ester
This protocol describes a standard saponification procedure for a methyl ester.
Materials:
-
Methyl ester substrate (1.0 mmol)
-
Methanol (B129727) (MeOH) or Tetrahydrofuran (THF) (10 mL)
-
1 M aqueous sodium hydroxide (NaOH) solution (2 mL, 2.0 mmol)
-
1 M aqueous hydrochloric acid (HCl) solution
-
Ethyl acetate (B1210297) or Diethyl ether
-
Round-bottom flask with reflux condenser, magnetic stirrer, and stir bar
-
Separatory funnel
Procedure:
-
Dissolve the methyl ester substrate in methanol or THF in a round-bottom flask.
-
Add the 1 M NaOH solution to the flask.
-
Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and remove the organic solvent (MeOH or THF) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate or diethyl ether to remove any unreacted starting material or neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of 1 M HCl. The carboxylic acid product should precipitate if it is a solid.
-
Extract the aqueous layer with ethyl acetate or another suitable organic solvent (3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to afford the desired carboxylic acid.
Visualizing Reaction Mechanisms and Workflows
Acid-Catalyzed Hydrolysis of a Tert-Butyl Ester (AAL1 Mechanism)
Caption: AAL1 mechanism for tert-butyl ester hydrolysis.
Base-Catalyzed Hydrolysis of a Methyl Ester (BAC2 Mechanism)
Caption: BAC2 mechanism for methyl ester saponification.
Experimental Workflow for Tert-Butyl Ester Deprotection
Caption: Workflow for acid-catalyzed t-butyl ester cleavage.
Conclusion
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. quora.com [quora.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. homework.study.com [homework.study.com]
- 7. tert-Butyl Esters [organic-chemistry.org]
- 8. Ester synthesis by transesterification [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of tert-Butyl Benzoate: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of tert-butyl benzoate (B1203000), ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, adherence to proper chemical waste management protocols is paramount. This document provides a comprehensive, step-by-step guide to the safe disposal of tert-butyl benzoate, a common solvent and intermediate in organic synthesis. Following these procedures will mitigate risks, ensure regulatory compliance, and foster a culture of safety within the laboratory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves (such as nitrile), and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Chemical and Physical Properties Relevant to Disposal
Understanding the properties of this compound is crucial for its safe handling and disposal.
| Property | Data | Relevance to Disposal |
| Physical State | Colorless to pale yellow liquid[1] | Influences containment and absorption methods. |
| Solubility in Water | Limited solubility[1] | Indicates that it should not be disposed of down the drain. |
| Flammability | Combustible liquid | Requires storage away from ignition sources and the use of non-sparking tools. |
| Persistence | Not considered persistent or bioaccumulative. | While not persistent, improper disposal can still pose environmental risks. |
Step-by-Step Disposal Protocol for this compound
The appropriate disposal method for this compound depends on the quantity of waste generated.
Procedure for Small Quantities (e.g., < 50 mL)
For minimal amounts of this compound, such as residue on lab equipment or minor spills:
-
Absorb the Liquid: Use an inert absorbent material like vermiculite, sand, or dry lime to absorb the liquid.[1] For very small amounts on surfaces, a paper towel may be sufficient.
-
Evaporation in a Fume Hood: Place the absorbent material or paper towel in a fume hood to allow the this compound to evaporate safely. Ensure the fume hood is functioning correctly and is not overcrowded.
-
Dispose of Absorbent Material: Once the chemical has completely evaporated, the absorbent material can typically be disposed of as regular solid waste. However, always consult your institution's specific guidelines.
Procedure for Large Quantities (e.g., > 50 mL)
Larger volumes of this compound waste must be collected and disposed of as hazardous chemical waste:
-
Waste Collection: Designate a specific, properly labeled waste container for non-halogenated organic solvents. The container should be made of a material compatible with this compound and have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and any other required information as per your institution's and local regulations.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials such as strong oxidizing agents.[1]
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. It is crucial to follow all local, state, and federal regulations regarding hazardous waste disposal.[2]
Important Considerations:
-
Do Not Mix Wastes: Avoid mixing this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety protocols.
-
Empty Containers: Before disposing of an empty this compound container, ensure it is completely empty. Rinse it with a suitable solvent (e.g., acetone (B3395972) or ethanol), and collect the rinsate as hazardous waste.
-
Spill Management: In case of a spill, immediately alert personnel in the area. Contain the spill using absorbent materials and follow the appropriate disposal procedure based on the quantity. Ensure the area is well-ventilated during cleanup.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound disposal.
By implementing these standardized procedures, laboratories can ensure the safe and responsible management of this compound waste, thereby protecting personnel and minimizing environmental impact. Always consult your institution's specific safety and environmental health guidelines for any additional requirements.
References
Essential Safety and Operational Guide for Handling tert-Butyl Benzoate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling tert-Butyl Benzoate (B1203000). The following procedures for personal protective equipment (PPE), handling, and disposal are compiled to ensure safe laboratory use of this chemical.
Hazard Identification and Personal Protective Equipment
tert-Butyl benzoate is a combustible liquid that can cause skin and serious eye irritation. It is also harmful if swallowed. Adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | To prevent serious eye irritation from splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat or coveralls. | To prevent skin irritation upon contact.[1][2] |
| Respiratory Protection | Not typically required with adequate ventilation. If vapors or mists are generated, a NIOSH-approved respirator should be used. | To prevent respiratory tract irritation from inhalation.[2] |
| Hand Protection | Protective gloves. | To avoid direct contact with the skin.[1][2] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol [2] |
| Appearance | Light yellow liquid[3] |
| Odor | Odorless[3] |
| Boiling Point | 122 - 124 °C / 251.6 - 255.2 °F @ 9 mmHg[3] |
| Flash Point | 110 °C / 230 °F[3] |
| Stability | Stable under normal conditions.[1] |
Operational and Handling Protocols
Proper handling procedures are critical to minimize the risk of exposure and contamination. Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Key Handling Steps:
-
Preparation: Ensure a clean and organized workspace. Have all necessary equipment and safety gear readily available before handling the chemical.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.[1]
-
Avoiding Contact: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[2]
-
Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1]
-
Transfer: Use explosion-proof equipment and take precautionary measures against static discharge when transferring the liquid.[1]
-
After Handling: Wash hands and face thoroughly after handling.[1]
Storage and Disposal Plan
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from oxidizing agents and strong bases.[2]
-
Protect from direct sunlight.[2]
Disposal:
-
Disposal of this compound and its containers must be conducted in accordance with local, regional, and national regulations.[1][4]
-
Entrust disposal to a licensed waste disposal company.[1]
-
Do not allow the product to enter drains.
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[1][4]
Emergency Procedures
Spill Response Workflow:
Caption: Workflow for handling a this compound spill.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]
-
In Case of Skin Contact: Immediately take off all contaminated clothing and wash the skin with plenty of water. If skin irritation occurs, get medical advice.[1][2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
If Swallowed: Rinse mouth with water. Call a poison center or doctor if you feel unwell.[2]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
